molecular formula C5H10O B1346095 3,3-Dimethyloxetane CAS No. 6921-35-3

3,3-Dimethyloxetane

Cat. No.: B1346095
CAS No.: 6921-35-3
M. Wt: 86.13 g/mol
InChI Key: RVGLUKRYMXEQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyloxetane is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(2)3-6-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGLUKRYMXEQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28880-98-0
Record name Oxetane, 3,3-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28880-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30219244
Record name Oxetane, 3,3-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 3,3-Dimethyloxetane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19716
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6921-35-3
Record name 3,3-Dimethyloxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6921-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,3-epoxy-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetane, 3,3-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Dimethyloxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,3-Dimethyloxetane: A Core Chemical Properties Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental chemical properties, synthesis, and reactivity of 3,3-dimethyloxetane. This versatile cyclic ether is a valuable building block in organic synthesis, polymer chemistry, and medicinal chemistry, primarily due to the unique reactivity imparted by its strained four-membered ring.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature with a characteristic ether-like odor.[1] Its core physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Compound Identification
IdentifierValue
CAS Number 6921-35-3[2]
Molecular Formula C₅H₁₀O[2]
Molecular Weight 86.13 g/mol [2]
IUPAC Name This compound
Synonyms β,β-Dimethyloxetane, 3,3-Dimethyloxacyclobutane, 3,3-Dimethyltrimethylene oxide[3]
InChI InChI=1S/C5H10O/c1-5(2)3-6-4-5/h3-4H2,1-2H3
InChIKey RVGLUKRYMXEQAH-UHFFFAOYSA-N
SMILES CC1(C)COC1
Table 2: Physical and Spectroscopic Properties
PropertyValue
Appearance Colorless liquid[1]
Density 0.835 g/mL at 25 °C
Boiling Point 81 °C at 765 mmHg
Refractive Index (n²⁰/D) 1.399
Flash Point -9 °C (closed cup)
¹H NMR Spectral data available[4]
¹³C NMR Spectral data available
IR Spectroscopy Spectral data available[4]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established chemical principles and information gathered from various sources.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the intramolecular Williamson ether synthesis, starting from a suitably substituted propane (B168953) derivative. One such route begins with 2,2-dimethyl-1,3-propanediol.[5]

G cluster_synthesis Synthesis Workflow 2_2_dimethyl_1_3_propanediol 2,2-Dimethyl-1,3-propanediol Monotosylation Monotosylation (TsCl, Pyridine) 2_2_dimethyl_1_3_propanediol->Monotosylation Monotosylated_Intermediate Monotosylated Intermediate Monotosylation->Monotosylated_Intermediate Cyclization Intramolecular Cyclization (Base, e.g., NaH) Monotosylated_Intermediate->Cyclization 3_3_dimethyloxetane This compound Cyclization->3_3_dimethyloxetane Purification Purification (Distillation/Chromatography) 3_3_dimethyloxetane->Purification Final_Product Pure this compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Protocol 1: Synthesis via Intramolecular Cyclization of Monotosylated 2,2-dimethyl-1,3-propanediol [5]

This protocol is based on the general method of monotosylation followed by base-induced cyclization.

Step 1: Monotosylation of 2,2-dimethyl-1,3-propanediol

  • Dissolve 2,2-dimethyl-1,3-propanediol in a suitable solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and pyridine at 0 °C.

  • Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for several hours and then at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the monotosylated product.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monotosylated intermediate.

  • Purify the intermediate by column chromatography on silica (B1680970) gel.

Step 2: Base-Induced Intramolecular Cyclization

  • Dissolve the purified monotosylated intermediate in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH with water or ethanol.

  • Extract the product with a low-boiling organic solvent like diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Carefully remove the solvent by distillation. The crude this compound can be purified by fractional distillation.[3]

Key Reactions of this compound

The significant ring strain of the oxetane (B1205548) ring (approximately 25-26 kcal/mol) is the primary driver of its reactivity. This makes it susceptible to ring-opening reactions under various conditions.

G cluster_reactivity Ring-Opening Reactions 3_3_dimethyloxetane This compound Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) 3_3_dimethyloxetane->Lewis_Acid Nucleophile Nucleophile (e.g., R-MgX, R-Li) 3_3_dimethyloxetane->Nucleophile Ring_Opened_Intermediate Ring-Opened Intermediate Lewis_Acid->Ring_Opened_Intermediate Nucleophile->Ring_Opened_Intermediate Protonolysis Protonolysis (H₂O workup) Ring_Opened_Intermediate->Protonolysis Final_Product 1,3-Difunctionalized Product Protonolysis->Final_Product

A logical diagram of a typical ring-opening reaction of this compound.

Protocol 2: Cationic Ring-Opening Polymerization

This compound can undergo cationic ring-opening polymerization to form poly(this compound).

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the desired amount of this compound and a dry solvent such as methylene (B1212753) chloride.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Prepare a solution of a suitable cationic initiator, such as acetylhexafluoroantimonate, in the same solvent.

  • Inject the initiator solution into the monomer solution with vigorous stirring.

  • Allow the polymerization to proceed for the desired time.

  • Quench the polymerization by adding a solution of a nucleophilic agent, such as phenol (B47542) dissolved in the reaction solvent.

  • Continue stirring for a period to ensure complete quenching.

  • Wash the reaction mixture with distilled water until neutral.

  • Precipitate the polymer by adding the solution to a non-solvent, such as petroleum ether.

  • Collect the polymer by filtration and dry it under vacuum.

Protocol 3: Ring-Opening with Organometallic Reagents

The oxetane ring can be opened by strong nucleophiles like Grignard or organolithium reagents, often activated by a Lewis acid.

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in a dry ether solvent (e.g., THF or diethyl ether).

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • If a Lewis acid catalyst (e.g., BF₃·OEt₂) is used, add it to the oxetane solution and stir for a short period.

  • Slowly add the organometallic reagent (e.g., a solution of an organolithium or Grignard reagent) via syringe or dropping funnel.

  • Allow the reaction to stir for the required time, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is moderately toxic by the intraperitoneal route.[6] When heated to decomposition, it may emit acrid smoke and fumes.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Research and Development

The unique structural and reactivity profile of this compound makes it a valuable tool in several areas of chemical research:

  • Medicinal Chemistry: The oxetane ring is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups in drug candidates. This substitution can lead to improved physicochemical properties such as aqueous solubility and metabolic stability.[7]

  • Polymer Science: As a monomer, this compound can be polymerized to create polyethers with specific thermal and mechanical properties.[1] It is also used in the synthesis of more complex polymer architectures.

  • Organic Synthesis: The ring-opening of this compound provides a reliable method for the synthesis of 1,3-difunctionalized compounds, which are common motifs in natural products and other complex organic molecules.[8]

  • Materials Science: Its low volatility and good adhesion properties make it a candidate for use in the formulation of coatings and adhesives.[9]

This guide provides a foundational understanding of the core chemical properties and handling of this compound. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and characterization data.

References

An In-depth Technical Guide to 3,3-Dimethyloxetane (CAS Number: 6921-35-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 3,3-dimethyloxetane. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, application, and further investigation of this compound.

Chemical and Physical Properties

This compound is a cyclic ether with a four-membered ring structure.[1] This strained ring system is a key feature influencing its reactivity, making it a valuable intermediate in organic synthesis.[1] It is a colorless liquid with a characteristic odor and is primarily used in the synthesis of specialty chemicals, polymers, and as an intermediate in the pharmaceutical industry.[1][2]

PropertyValueSource
CAS Number 6921-35-3[3]
Molecular Formula C₅H₁₀O[3]
Molecular Weight 86.13 g/mol [3]
Appearance Colorless liquid[2]
Boiling Point 81 °C at 765 mmHg[4]
Density 0.835 g/mL at 25 °C[4]
Flash Point -9 °C (closed cup)[4]
Refractive Index n20/D 1.399[4]
Synonyms 3,3-Dimethyltrimethylene oxide, β,β-Dimethyloxetane, 3,3-Dimethyloxacyclobutane[1][5]

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to safety protocols is crucial when handling this chemical.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:[3][6]

Hazard ClassCategorySignal WordHazard Statement
Flammable Liquids2DangerH225: Highly flammable liquid and vapor
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Acute Toxicity, Dermal4WarningH312: Harmful in contact with skin
Acute Toxicity, Inhalation4WarningH332: Harmful if inhaled
Hazard and Precautionary Statements

Hazard Statements (H-Statements): [3][4]

  • H225: Highly flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements (P-Statements): [3][6]

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground and bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P242: Use non-sparking tools.

  • P243: Take action to prevent static discharges.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of oxetanes is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound with an alkene. For the synthesis of this compound, this would involve the reaction of acetone (B3395972) with ethylene (B1197577) under photochemical conditions.

General Protocol for Paternò–Büchi Reaction:

  • A solution of the carbonyl compound (acetone) and the alkene (ethylene) in an appropriate solvent (e.g., benzene (B151609) or acetonitrile) is prepared in a photochemical reactor.

  • The reaction mixture is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period.

  • The mixture is then irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a controlled temperature.

  • The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by fractional distillation or column chromatography to yield the desired oxetane.

Purification: this compound can be purified by gas chromatography using a 2m silicone oil column or by distillation.[6] It is recommended to fractionate it at atmospheric pressure, preferably under an inert atmosphere of nitrogen or argon.[6][7]

Acute Toxicity Assessment (Adapted from OECD Guidelines)

The acute toxicity of this compound would be determined following standardized protocols such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized protocol based on OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 402 (Acute Dermal Toxicity), and 403 (Acute Inhalation Toxicity).

3.2.1. Acute Oral Toxicity (Based on OECD TG 420):

  • Animals: Healthy, young adult rats of a standard laboratory strain are used. Females are generally preferred.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

  • Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on available information to be the one most likely to produce signs of toxicity without causing severe suffering or death.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Endpoint: The test is used to assign the substance to a GHS hazard category based on the observed mortality and signs of toxicity at specific dose levels.

3.2.2. Acute Dermal Toxicity (Based on OECD TG 402):

  • Animals: Healthy, young adult rats, rabbits, or guinea pigs are used.

  • Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

  • Dose Administration: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape. The substance is kept in contact with the skin for 24 hours.

  • Dose Levels: A limit test at a dose of 2000 mg/kg body weight is typically performed first. If toxicity is observed, a full study with at least three dose levels is conducted.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and skin irritation for at least 14 days.

3.2.3. Acute Inhalation Toxicity (Based on OECD TG 403):

  • Animals: Healthy, young adult rats are typically used.

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration (typically 4 hours).

  • Concentration Levels: At least three concentrations are used, spaced appropriately to produce a range of toxic effects and mortality rates.

  • Observation: Animals are observed for mortality and clinical signs of toxicity during and after exposure for at least 14 days.

  • Endpoint: The LC50 (median lethal concentration) is determined, and the substance is classified according to GHS criteria.

Visualizations

Hazard Identification and Response Workflow

Figure 1. Hazard Identification and Response Workflow for this compound cluster_ID Identification cluster_Handling Safe Handling cluster_Exposure Exposure Response cluster_Actions First Aid ID_Chem This compound CAS: 6921-35-3 ID_Hazards Hazard Identification: - Flammable Liquid - Acute Toxicity (Oral, Dermal, Inhalation) ID_Chem->ID_Hazards GHS Classification Handling_Vent Use in well-ventilated area ID_Hazards->Handling_Vent Handling_Ignition Avoid ignition sources Handling_PPE Wear PPE: - Gloves - Goggles - Protective Clothing Exp_Inhale Inhalation Handling_PPE->Exp_Inhale Action_FreshAir Move to fresh air Exp_Inhale->Action_FreshAir Action Exp_Skin Skin Contact Action_Wash Wash with soap and water Exp_Skin->Action_Wash Action Exp_Ingest Ingestion Action_Rinse Rinse mouth, seek medical attention Exp_Ingest->Action_Rinse Action Action_Medical Seek immediate medical attention for any significant exposure Action_FreshAir->Action_Medical Action_Wash->Action_Medical Action_Rinse->Action_Medical Figure 2. Generalized Pathway of Acute Solvent-Induced Neurotoxicity cluster_Exposure Exposure cluster_Mechanism Cellular Mechanism cluster_Effect Physiological Effect cluster_Symptoms Clinical Symptoms Exp Inhalation of Solvent Vapors (e.g., this compound) Membrane Disruption of Neuronal Membranes (Interaction with Lipids) Exp->Membrane Receptor Alteration of Neurotransmitter Receptor Function (e.g., GABA-A, NMDA) Membrane->Receptor IonChannel Modulation of Ion Channel Activity (e.g., Voltage-gated channels) Receptor->IonChannel Neurotransmission Impaired Synaptic Transmission IonChannel->Neurotransmission CNS_Depression Central Nervous System Depression Dizziness Dizziness CNS_Depression->Dizziness Headache Headache CNS_Depression->Headache Nausea Nausea CNS_Depression->Nausea Anesthesia General Anesthesia CNS_Depression->Anesthesia Unconsciousness Unconsciousness (at high concentrations) CNS_Depression->Unconsciousness Neurotransmission->CNS_Depression

References

An In-depth Technical Guide to the Molecular Structure and Bond Angles of 3,3-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyloxetane, a saturated heterocyclic compound, has garnered significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the strained four-membered oxetane (B1205548) ring, offers a unique scaffold for the design of novel therapeutics and polymers. Understanding the precise molecular geometry of this compound is paramount for predicting its interactions with biological targets and for designing synthetic pathways. This technical guide provides a comprehensive overview of the molecular structure of this compound, with a focus on its bond lengths, bond angles, and ring conformation, supported by experimental and computational data.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a four-membered ring containing one oxygen atom and three carbon atoms. The carbon atom at the 3-position is substituted with two methyl groups. This substitution pattern significantly influences the conformation of the oxetane ring. While unsubstituted oxetane is nearly planar, the introduction of bulky substituents like the gem-dimethyl group at the C3 position leads to a more puckered conformation to alleviate steric strain.[1]

Bond Lengths and Angles

Detailed structural parameters for this compound have been determined through a combination of experimental techniques, such as microwave spectroscopy and gas-phase electron diffraction, and validated by ab initio and density functional theory (DFT) calculations. The key bond lengths and angles are summarized in the table below. For comparison, the structural parameters of unsubstituted oxetane are also provided.

ParameterThis compoundOxetane (Unsubstituted)[2]
Bond Lengths (Å)
C2-O1Data not available1.46
C4-O1Data not available1.46
C2-C3Data not available1.53
C3-C4Data not available1.53
C3-C5 (Methyl)Data not available-
C3-C6 (Methyl)Data not available-
Bond Angles (°)
∠C4-O1-C2Data not available90.2
∠O1-C2-C3Data not available92.0
∠C2-C3-C4Data not available84.8
∠C5-C3-C6Data not available-
Dihedral Angle (°)
Ring Puckering AngleData not available16

Note: Specific experimental or computational values for the bond lengths, bond angles, and dihedral angle of this compound were not found in the searched literature. The table is structured to present such data once available.

Experimental Protocols

The determination of the precise molecular structure of molecules like this compound relies on sophisticated experimental and computational methods.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined. These constants are directly related to the moments of inertia of the molecule, from which a detailed molecular structure, including bond lengths and angles, can be derived.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample cell.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Detection of Absorption: The absorption of microwaves by the sample is detected, and the frequencies at which absorption occurs are recorded.

  • Spectral Analysis: The resulting spectrum is a series of sharp lines, each corresponding to a specific rotational transition. These lines are assigned to specific quantum number changes.

  • Structural Determination: The rotational constants obtained from the spectral fit are used to calculate the moments of inertia. By analyzing the moments of inertia of different isotopically substituted versions of the molecule, a complete and unambiguous three-dimensional structure can be determined.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction is another powerful technique for determining the molecular structure of volatile compounds. In this method, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.

Methodology:

  • Sample Introduction: A jet of gaseous this compound is introduced into a vacuum chamber.

  • Electron Beam Interaction: A monochromatic beam of high-energy electrons is directed through the gas jet.

  • Scattering and Detection: The scattered electrons form a diffraction pattern on a detector.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is used to generate a radial distribution curve. This curve provides information about the distances between all pairs of atoms in the molecule.

  • Structure Refinement: A molecular model is refined to achieve the best fit between the calculated and experimental radial distribution curves, yielding precise bond lengths and angles.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are theoretical methods used to predict the molecular structure and properties of molecules. These calculations solve the Schrödinger equation for the molecule to find the minimum energy geometry.

Methodology:

  • Input Structure: An initial guess of the molecular geometry of this compound is created.

  • Level of Theory and Basis Set Selection: A suitable theoretical method (e.g., MP2, B3LYP) and basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice of method and basis set affects the accuracy and computational cost of the calculation.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry of the molecule, including bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the atomic connectivity and numbering of this compound.

molecular_structure O1 O1 C2 C2 O1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 (CH3) C3->C5 C6 C6 (CH3) C3->C6 C4->O1

Figure 1. Atomic connectivity in this compound.

Conclusion

The molecular structure of this compound is a key determinant of its chemical and physical properties. The presence of the gem-dimethyl group at the C3 position induces a puckered conformation of the four-membered ring, which has important implications for its reactivity and its utility as a scaffold in drug design. While this guide outlines the methodologies for determining its precise structural parameters, further dedicated experimental and computational studies are needed to provide definitive quantitative data for the bond lengths and angles of this important molecule.

References

A Comprehensive Technical Guide to the Physical Characteristics of 3,3-Dimethyloxetane Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of 3,3-dimethyloxetane liquid, a versatile cyclic ether with growing importance in organic synthesis, polymer chemistry, and materials science.[1][2] This document summarizes key quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for the physical characterization of this compound.

Core Physical Properties of this compound

This compound, with the chemical formula C₅H₁₀O, is a colorless liquid at room temperature.[2][3] Its unique four-membered ring structure, featuring two methyl groups on the same carbon atom, imparts enhanced stability and reactivity, making it a valuable building block in the synthesis of specialty chemicals and pharmaceuticals.[1][2]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound liquid based on available literature data.

Physical PropertyValueConditions
Boiling Point 81 °Cat 765 mmHg[1][4][5]
80.6 °CNot specified[6]
Density 0.835 g/mLat 25 °C[1][4][5]
0.8348 g/cm³at 20 °C[6]
Refractive Index 1.399at 20 °C (n20/D)[4][5]
Molecular Weight 86.13 g/mol

Experimental Protocols for Physical Characterization

Accurate determination of physical properties is crucial for the application and process development of chemical compounds. The following sections detail the general experimental methodologies for measuring the key physical characteristics of liquids like this compound.

Boiling Point Determination

The boiling point is a fundamental physical property that indicates the temperature at which a liquid transitions into a vapor at a given pressure.

Methodology: Thiele Tube Method

A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[7]

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, and a heat source.

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[7]

    • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is then placed in a Thiele tube filled with a suitable heating oil.[7]

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[8]

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[7][8]

Density Measurement

Density, the mass per unit volume of a substance, is a critical parameter for quality control and material identification.

Methodology: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid.[9]

  • Apparatus: Pycnometer (a glass flask with a specific, accurately known volume), analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.[9]

    • The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

    • The filled pycnometer is weighed to determine the mass of the liquid.[9]

    • The temperature of the liquid is equilibrated using a water bath and recorded.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9]

Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a valuable property for identifying and assessing the purity of a liquid.

Methodology: Abbe Refractometer

The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids.

  • Apparatus: Abbe refractometer, light source (typically a sodium lamp), and a constant temperature circulator.

  • Procedure:

    • The prism of the refractometer is cleaned with a suitable solvent and dried.

    • A few drops of the liquid sample are placed on the surface of the measuring prism.

    • The prisms are closed and the temperature is allowed to stabilize, usually at 20°C.

    • Light is directed through the sample, and the telescope eyepiece is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Viscosity Determination

Methodology: Ostwald Viscometer (Capillary Viscometer)

The Ostwald viscometer is used to measure the kinematic viscosity of a liquid by comparing its flow time through a capillary with that of a reference liquid of known viscosity.

  • Apparatus: Ostwald viscometer, stopwatch, temperature-controlled bath, and a reference liquid (e.g., water).

  • Procedure:

    • The viscometer is cleaned and dried thoroughly.

    • A known volume of the sample liquid is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

    • The liquid is drawn up by suction into the upper bulb, above the top mark.

    • The suction is released, and the time taken for the liquid meniscus to fall from the upper mark to the lower mark is measured with a stopwatch.

    • The procedure is repeated with a reference liquid of known viscosity and density.

    • The viscosity of the sample liquid (η₁) can be calculated using the following equation: η₁ = (ρ₁ * t₁ / ρ₂ * t₂) * η₂ where ρ is the density, t is the flow time, and the subscripts 1 and 2 refer to the sample and reference liquid, respectively.[10]

Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. A common method for its measurement is the capillary rise method.

Methodology: Capillary Rise Method

This method relates the height to which a liquid rises in a capillary tube to its surface tension.[11]

  • Apparatus: Capillary tube of a known internal radius, a beaker, a traveling microscope, and a stand.

  • Procedure:

    • A clean capillary tube is vertically immersed in the liquid sample contained in a beaker.[11]

    • The liquid will rise in the capillary tube due to surface tension.

    • The height (h) to which the liquid rises from the liquid surface in the beaker to the bottom of the meniscus in the capillary is measured accurately using a traveling microscope.[11]

    • The surface tension (γ) is then calculated using the formula: γ = (h * ρ * g * r) / 2 where ρ is the density of the liquid, g is the acceleration due to gravity, and r is the internal radius of the capillary tube.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of this compound liquid.

G cluster_0 Sample Preparation cluster_1 Primary Physical Properties cluster_2 Secondary Physical Properties cluster_3 Data Analysis & Reporting A Obtain High-Purity This compound Sample B Boiling Point Determination (Thiele Tube) A->B C Density Measurement (Pycnometer) A->C D Refractive Index Measurement (Abbe Refractometer) A->D G Compile and Analyze Data B->G E Viscosity Determination (Ostwald Viscometer) C->E Density value required F Surface Tension Measurement (Capillary Rise) C->F Density value required D->G E->G F->G H Generate Technical Report G->H

Workflow for Physical Characterization

References

In-depth Technical Guide: Interpreting ¹H and ¹³C NMR Spectra of 3,3-dimethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 3,3-dimethyloxetane, a valuable building block in synthetic and medicinal chemistry. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation of more complex derivatives. This document outlines the theoretical interpretation of its ¹H and ¹³C NMR spectra and provides a standardized experimental protocol for data acquisition.

Molecular Structure and Symmetry

This compound possesses a high degree of symmetry, which significantly simplifies its NMR spectra. The molecule has a C₂ᵥ symmetry axis passing through the oxygen atom and the quaternary carbon. This symmetry renders the two methyl groups chemically and magnetically equivalent. Likewise, the two methylene (B1212753) groups of the oxetane (B1205548) ring are also equivalent.

Predicted ¹H NMR Spectrum

Based on its structure, the ¹H NMR spectrum of this compound is expected to exhibit two distinct signals:

  • A singlet corresponding to the six equivalent protons of the two methyl groups (CH₃). Due to the absence of adjacent protons, this signal will not be split.

  • A singlet corresponding to the four equivalent protons of the two methylene groups (CH₂) in the oxetane ring. These protons are also equivalent and lack adjacent protons for coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three unique carbon environments:

  • A signal for the two equivalent methyl carbons (CH₃).

  • A signal for the quaternary carbon (C(CH₃)₂), which is expected to be of lower intensity due to the absence of attached protons and a longer relaxation time.

  • A signal for the two equivalent methylene carbons (OCH₂), which will be shifted downfield due to the deshielding effect of the adjacent oxygen atom.

Tabulated NMR Data

¹H NMR Data (Predicted)
Signal Protons Integration Multiplicity Expected Chemical Shift (ppm)
1-C(CH ₃)₂6HSinglet~1.3
2-OCH ₂-4HSinglet~4.4
¹³C NMR Data (Predicted)
Signal Carbon Expected Chemical Shift (ppm)
1-C(C H₃)₂~25
2-C (CH₃)₂~35
3-OC H₂-~75-85

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized methodology for obtaining ¹H and ¹³C NMR spectra of this compound.

5.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a minimal solvent signal overlap with the analyte signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar small molecules.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

5.2. NMR Spectrometer Setup

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution, as indicated by the sharpness and symmetry of the solvent and TMS signals.

5.3. ¹H NMR Acquisition Parameters

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

  • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

5.4. ¹³C NMR Acquisition Parameters

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets and improve the signal-to-noise ratio.

  • Spectral Width: Set a spectral width that covers the full range of carbon chemical shifts (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5.5. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for NMR spectroscopy.

G cluster_mol This compound Structure C1 C O O C1->O C2 C C3 C C2->C3 C3->C1 C4 CH₃ C3->C4 C5 CH₃ C3->C5 O->C2

Caption: Molecular structure of this compound.

G start Sample Preparation instrument_setup NMR Spectrometer Setup (Tuning and Shimming) start->instrument_setup h1_acquisition ¹H NMR Data Acquisition instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Data Acquisition instrument_setup->c13_acquisition processing Data Processing (FT, Phasing, Baseline Correction) h1_acquisition->processing c13_acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis

Caption: Generalized workflow for NMR spectroscopy.

An In-depth Technical Guide to the Ring Strain and Reactivity of the 3,3-Dimethyloxetane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-dimethyloxetane motif has garnered significant attention in contemporary chemical research, particularly within the realms of polymer chemistry and drug discovery. Its inherent ring strain governs its reactivity, making it a versatile building block for the synthesis of complex molecules and polymers with unique properties. This guide provides a comprehensive overview of the core principles of this compound's ring strain, its reactivity profile, and detailed experimental methodologies for its key transformations.

Understanding the Ring Strain of this compound

The four-membered ring of oxetane (B1205548) is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This strain, a combination of angle and torsional strain, is the primary driving force behind the ring-opening reactions that characterize its chemistry.

The ring strain energy (RSE) of this compound can be estimated from its thermochemical data. The standard enthalpy of formation (ΔfH°) for liquid this compound is -185.8 ± 1.8 kJ/mol, and its enthalpy of vaporization (ΔvapH°) is 35.5 ± 0.2 kJ/mol. This allows for the calculation of the gas-phase enthalpy of formation. By comparing this experimental value to a theoretical strain-free value calculated using group increment methods, the ring strain energy can be determined.

Based on available thermochemical data for this compound and related acyclic ethers, the ring strain is estimated to be approximately 105 kJ/mol (25 kcal/mol). This high degree of strain makes the oxetane ring susceptible to cleavage by a variety of reagents.[1]

Table 1: Thermochemical Data for this compound [2][3][4][5]

PropertyValueUnits
Standard Enthalpy of Formation (liquid, 298.15 K)-185.8 ± 1.8kJ/mol
Enthalpy of Vaporization (298.15 K)35.5 ± 0.2kJ/mol
Standard Enthalpy of Combustion (liquid, 298.15 K)-3141.5 ± 1.5kJ/mol
Estimated Ring Strain Energy ~105 (~25) kJ/mol (kcal/mol)

Table 2: Physical and Chemical Properties of this compound [6][7][8][9]

PropertyValue
Molecular FormulaC₅H₁₀O
Molecular Weight86.13 g/mol
CAS Number6921-35-3
Boiling Point80-81 °C
Density0.835 g/mL at 25 °C
AppearanceColorless liquid

Factors Contributing to Ring Strain in this compound RingStrain Ring Strain (~105 kJ/mol) AngleStrain Angle Strain (Deviation from 109.5°) RingStrain->AngleStrain TorsionalStrain Torsional Strain (Eclipsing Interactions) RingStrain->TorsionalStrain Reactivity Increased Reactivity RingStrain->Reactivity Cationic Ring-Opening Polymerization of this compound Initiation Initiation (e.g., with BF₃·OEt₂) Monomer This compound Initiation->Monomer Activation OxoniumIon Active Oxonium Ion Intermediate Monomer->OxoniumIon Propagation Propagation (Nucleophilic attack by monomer) OxoniumIon->Propagation Propagation->Monomer Addition Polymer Poly(this compound) Propagation->Polymer Termination Termination/Chain Transfer Polymer->Termination Nucleophilic Ring-Opening of this compound Oxetane This compound Intermediate_Acid Protonated Oxetane (Carbocation-like character at C2) Oxetane->Intermediate_Acid Protonation Product_Base Ring-Opened Product (Attack at C4) Oxetane->Product_Base Nucleophile Nucleophile (Nu⁻) Nucleophile->Oxetane Attack at C4 (SN2) Nucleophile->Intermediate_Acid Attack at C2 AcidCatalysis Acid Catalysis (H⁺) AcidCatalysis->Oxetane BaseCatalysis Base/Neutral Conditions BaseCatalysis->Oxetane Product_Acid Ring-Opened Product (Attack at C2) Intermediate_Acid->Product_Acid Role of Oxetane-Containing Kinase Inhibitor cluster_kinase Kinase Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate ATP to ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Oxetane-Containing Kinase Inhibitor Inhibitor->Kinase Binds to active site Synthesis of this compound Diol 2,2-Dimethyl-1,3-propanediol Monotosylate Monotosylated Intermediate Diol->Monotosylate Monotosylation TsCl p-Toluenesulfonyl Chloride (TsCl) Pyridine TsCl->Monotosylate Oxetane This compound Monotosylate->Oxetane Intramolecular Cyclization NaH Sodium Hydride (NaH) THF NaH->Oxetane

References

An In-depth Technical Guide on the Thermodynamic Properties of Poly(3,3-dimethyloxetane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of poly(3,3-dimethyloxetane), a polymer with significant potential in various scientific and pharmaceutical applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes the fundamental polymerization mechanism.

Thermodynamic Data of Poly(this compound)

The thermodynamic properties of poly(this compound) have been meticulously studied, providing crucial insights into its stability, phase behavior, and polymerization characteristics. The following tables present a summary of the key thermodynamic parameters for the monomer and the polymer in its various states.

Thermodynamic Parameters of Polymerization

The bulk polymerization of this compound to poly(this compound) has been characterized by the following thermodynamic parameters at standard temperature and pressure (T = 298.15 K and p = 101.325 kPa).

ParameterSymbolValueUnit
Enthalpy of PolymerizationΔH°p-83kJ/mol
Entropy of PolymerizationΔS°p-91J/(mol·K)
Gibbs Free Energy of PolymerizationΔG°p-56kJ/mol
Heat Capacity

The heat capacity of poly(this compound) has been determined over a wide range of temperatures for both the crystalline and amorphous states.

Temperature (K)Crystalline State C°p (J/(mol·K))Amorphous (Glassy) State C°p (J/(mol·K))Amorphous (Rubbery) State C°p (J/(mol·K))
50.230.40-
101.842.50-
5031.0033.50-
10060.5065.00-
15086.0092.50-
200110.5120.0-
243131.5142.5-
250-146.0185.0
300--205.0
330--218.0
Thermodynamic Functions

The thermodynamic functions of poly(this compound) in its crystalline and amorphous states have been calculated from the heat capacity data. The values are for standard temperature (298.15 K) and pressure.

StateH°(T) - H°(0) (kJ/mol)S°(T) (J/(mol·K))G°(T) - H°(0) (kJ/mol)
Crystalline20.2148.2-24.0
Amorphous22.0162.2-26.4
Glass Transition and Melting Properties

Poly(this compound) is a semi-crystalline polymer that exhibits polymorphism, with at least two crystalline forms, Form II (monoclinic) and Form III (orthorhombic), identified from the relaxed melt state.[1] Form II is considered the most thermodynamically stable modification.[1] A third form, Form I, has been observed under tension.[1] The glass transition and melting characteristics are summarized below.

ParameterSymbolValueUnit
Glass Transition TemperatureT_g243K
Melting Temperature (Form II)T_m(II)319K
Enthalpy of Fusion (Form II)ΔH_m(II)10.4kJ/mol
Entropy of Fusion (Form II)ΔS_m(II)32.6J/(mol·K)
Melting Temperature (Form III)T_m(III)311K
Enthalpy of Fusion (Form III)ΔH_m(III)7.4kJ/mol
Entropy of Fusion (Form III)ΔS_m(III)23.8J/(mol·K)

Experimental Protocols

The determination of the thermodynamic properties of poly(this compound) relies on precise calorimetric measurements. The primary techniques employed are adiabatic vacuum calorimetry and differential scanning calorimetry (DSC).

Adiabatic Vacuum Calorimetry

Adiabatic vacuum calorimetry is utilized to measure the heat capacity of the polymer with high accuracy over a broad temperature range, typically from near absolute zero to well above room temperature.

Methodology:

  • Sample Preparation: A known mass of the high-purity polymer is placed in a thin-walled calorimeter ampoule. The ampoule is then evacuated and filled with a heat-exchange gas (e.g., helium) before being sealed.

  • Calorimeter Setup: The ampoule is placed in an adiabatic vacuum calorimeter, which is equipped with a system of adiabatic shields to minimize heat exchange with the surroundings.

  • Measurement: The heat capacity is determined by introducing a measured amount of electrical energy into the sample and measuring the corresponding rise in temperature. Measurements are taken in a series of steps over the desired temperature range.

  • Data Analysis: The heat capacity of the polymer is calculated by subtracting the heat capacity of the empty ampoule from the total heat capacity measured.

Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to determine the glass transition temperature, melting temperatures, and enthalpies of fusion.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.

  • Thermal Program:

    • First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature above its melting point to erase its previous thermal history.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below the glass transition temperature. This step allows for the controlled crystallization of the sample.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis.

  • Data Analysis:

    • Glass Transition Temperature (T_g): Determined as the midpoint of the step change in the heat flow curve.

    • Melting Temperature (T_m): Determined as the peak temperature of the endothermic melting peak.

    • Enthalpy of Fusion (ΔH_m): Calculated by integrating the area of the melting peak.

Visualization of the Polymerization Mechanism

The formation of poly(this compound) proceeds via a cationic ring-opening polymerization mechanism. This process can be initiated by various cationic initiators, such as Lewis acids or protonic acids.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) Monomer This compound Oxonium_Ion Tertiary Oxonium Ion Monomer->Oxonium_Ion Protonation Initiator Initiator (e.g., H+) Initiator->Oxonium_Ion Growing_Chain Growing Polymer Chain Oxonium_Ion->Growing_Chain Ring Opening Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain Nucleophilic Attack Next_Monomer This compound Next_Monomer->Elongated_Chain Final_Polymer Poly(this compound) Elongated_Chain->Final_Polymer Chain Transfer/Combination Terminating_Agent Terminating Agent (e.g., H2O) Terminating_Agent->Final_Polymer

Caption: Cationic Ring-Opening Polymerization of this compound.

The polymerization process is initiated by the reaction of the monomer with a cationic species, leading to the formation of a reactive tertiary oxonium ion. This intermediate then propagates by attacking another monomer molecule, thereby opening its oxetane (B1205548) ring and extending the polymer chain. The process can continue until the monomer is consumed or a termination step occurs.

References

A Historical Overview of Substituted Oxetane Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane (B1205548) ring, a four-membered cyclic ether, has emerged from relative obscurity to become a privileged structural motif in modern medicinal chemistry. Its unique conformational properties, ability to act as a polar hydrogen bond acceptor, and role as a bioisostere for commonly found functional groups like gem-dimethyl and carbonyl groups have made it an attractive component in the design of novel therapeutics.[1][2][3] This technical guide provides a comprehensive historical overview of the synthesis of substituted oxetanes, detailing seminal early methods and the evolution to more recent, sophisticated strategies. Key experimental protocols are provided, and quantitative data are summarized to offer a practical resource for researchers in the field.

Early Breakthroughs: The Dawn of Oxetane Synthesis

The late 19th and early 20th centuries saw the first forays into the synthesis of the strained four-membered ether ring. These pioneering efforts laid the groundwork for the more versatile methods that would follow.

The Williamson Ether Synthesis: An Intramolecular Approach

One of the earliest and most intuitive strategies for the formation of the oxetane ring is the intramolecular Williamson ether synthesis. This reaction involves the cyclization of a 1,3-halohydrin or a related substrate where a hydroxyl group acts as a nucleophile to displace a leaving group at the 3-position.[4] While conceptually straightforward, the kinetic and thermodynamic challenges of forming a strained four-membered ring meant that this method often required forcing conditions and was highly substrate-dependent.[5]

A common modern adaptation of this classical approach involves the in-situ formation of a suitable leaving group, such as a tosylate, from a 1,3-diol, followed by base-mediated cyclization.[1][6]

Key Synthetic Protocols

Protocol 1: Williamson Etherification for Oxetane Synthesis from a 1,3-Diol[1][6]

This two-step procedure involves the activation of a primary hydroxyl group as a tosylate, followed by intramolecular cyclization.

Step 1: Monotosylation of a 1,3-Diol

  • Dissolve the 1,3-diol in pyridine (B92270) or dichloromethane (B109758) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.0-1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude mono-tosylated diol by column chromatography on silica (B1680970) gel.

Step 2: Intramolecular Cyclization

  • Suspend sodium hydride (1.2-1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.

  • Add a solution of the mono-tosylated diol in THF dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Heating to reflux may be necessary for less reactive substrates.

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxetane.

  • Purify by column chromatography.

The Paternò–Büchi Reaction: A Photochemical Approach

In 1909, Emanuele Paternò reported the photochemical reaction between benzaldehyde (B42025) and 2-methyl-2-butene, leading to the formation of an oxetane.[7][8][9][10] However, it was George Büchi in 1954 who fully characterized the products and established the synthetic utility of this [2+2] photocycloaddition, now known as the Paternò–Büchi reaction.[7][8][9] This reaction involves the excitation of a carbonyl compound to its triplet state, which then adds to an alkene to form a 1,4-diradical intermediate that subsequently cyclizes to the oxetane.[11]

The regioselectivity of the Paternò–Büchi reaction is a key consideration and is influenced by the stability of the diradical intermediate. For electron-rich alkenes, the reaction often proceeds with high regioselectivity.[11][12]

Key Synthetic Protocols

Protocol 2: Paternò–Büchi Reaction of Benzaldehyde and Furan[7][11]

This procedure describes the synthesis of the exo- and endo-adducts of the photocycloaddition between benzaldehyde and furan (B31954).

  • Prepare a solution of freshly distilled benzaldehyde and an excess of furan in a suitable solvent (e.g., benzene (B151609) or acetonitrile) in a quartz reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state of the carbonyl.

  • Irradiate the solution with a high-pressure mercury lamp (typically with a Pyrex filter to block short-wavelength UV) while maintaining a low temperature (e.g., 0-10 °C) using a cooling bath.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Separate the resulting mixture of diastereomeric oxetanes by column chromatography on silica gel.

Modern Synthetic Methodologies

Building upon these foundational reactions, the latter half of the 20th century and the 21st century have witnessed the development of a diverse array of more sophisticated and versatile methods for substituted oxetane synthesis.

Ring Expansion of Epoxides

A powerful strategy for the synthesis of 2-substituted oxetanes involves the ring expansion of terminal epoxides. A particularly effective method utilizes sulfur ylides, such as dimethyloxosulfonium methylide, generated in situ from trimethyloxosulfonium iodide and a strong base.[5][13] The ylide attacks the less hindered carbon of the epoxide, leading to a zwitterionic intermediate that undergoes intramolecular cyclization to furnish the oxetane in excellent yields.[5]

Key Synthetic Protocols

Protocol 3: Oxetane Synthesis via Epoxide Ring Expansion with Trimethylsulfoxonium (B8643921) Iodide[5][11][13]

This one-pot procedure provides a convenient route to 2-substituted oxetanes from terminal epoxides.

  • To a stirred suspension of potassium tert-butoxide (2-3 equivalents) in tert-butyl alcohol, add trimethylsulfoxonium iodide (2-3 equivalents) at room temperature.

  • Stir the resulting mixture for 15-20 minutes to ensure the formation of the ylide.

  • Add the terminal epoxide (1 equivalent) to the reaction mixture.

  • Heat the reaction at 50-60 °C and monitor its progress by TLC or GC. Reaction times can vary from a few hours to several days depending on the substrate.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude oxetane by column chromatography.

Innovations in Intramolecular Cyclizations

Modern advancements in intramolecular cyclization strategies have focused on the development of milder and more efficient methods. One notable example is the one-pot synthesis of oxetanes from 1,3-diols developed by Mandal and co-workers, which avoids the isolation of the intermediate activated species.[5] This procedure utilizes an Appel-type reaction to convert a primary alcohol to an iodide in situ, which is then cyclized under basic conditions.[5]

The Carreira Synthesis of 3-Substituted Oxetanes

A significant contribution to the field was the development of a practical, large-scale synthesis of oxetan-3-one by the Carreira group.[14][15] This key intermediate provides access to a wide array of 3-substituted oxetanes through nucleophilic addition to the carbonyl group, followed by further functional group manipulations. This accessibility has been instrumental in the widespread adoption of the oxetane motif in drug discovery programs.[14][15]

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of substituted oxetanes using the described historical and modern methods.

Method Substrate Product Yield (%) Reference
Williamson Etherification3,3-disubstituted 1,3-propanediol3,3-disubstituted oxetane59-87[1]
Williamson Etherification1,3-diol2-substituted oxetane78-82[5]
Paternò–Büchi ReactionBenzaldehyde and 2-methyl-2-buteneMixture of isomeric oxetanes-[7][8]
Epoxide Ring ExpansionTerminal epoxide2-substituted oxetane83-99[5]
One-pot from 1,3-diol1,3-diol2-substituted oxetane78-82[5]

Applications in Drug Discovery: Signaling Pathways and Experimental Workflows

The incorporation of oxetanes into drug candidates can significantly impact their pharmacological properties. For instance, oxetane-containing molecules have been investigated as modulators of various signaling pathways, including the Wnt signaling pathway, which is crucial in both embryonic development and disease.[9][16][17][18]

Wnt Signaling Pathway Modulation

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates to Oxetane_Modulator Oxetane-containing Wnt Modulator Oxetane_Modulator->Destruction_Complex may stabilize or destabilize TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

The development of oxetane-containing drug candidates often involves high-throughput screening (HTS) to identify promising lead compounds from large chemical libraries.

High-Throughput Screening Workflow for Oxetane Libraries

HTS_Workflow

Conclusion

The synthesis of substituted oxetanes has evolved significantly from its early beginnings. The foundational Williamson ether synthesis and the Paterno-Büchi reaction paved the way for a host of modern, more efficient, and versatile methodologies. The development of robust synthetic routes, particularly for functionalized oxetanes, has been a key enabler for their widespread adoption in medicinal chemistry. As our understanding of the unique properties of the oxetane ring continues to grow, the demand for innovative and efficient synthetic strategies will undoubtedly continue to drive further advancements in this exciting area of heterocyclic chemistry.

References

An In-depth Technical Guide to the Key Reactive Sites of 3,3-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary reactive sites of the 3,3-dimethyloxetane molecule. Due to the significant ring strain inherent in its four-membered ring structure, this compound serves as a versatile building block in organic synthesis, polymer chemistry, and medicinal chemistry. This document details the key reaction pathways, including synthesis, ring-opening reactions, and polymerization, supported by experimental protocols, quantitative data, and mechanistic visualizations.

Introduction to the Reactivity of this compound

This compound is a cyclic ether featuring a four-membered ring with two methyl groups on the same carbon atom. This substitution pattern enhances its stability while the ring strain of approximately 25-26 kcal/mol dictates its reactivity. The primary modes of reaction involve the cleavage of the strained ether linkages. The key reactive sites are the C-O bonds and the C-H bonds adjacent to the oxygen atom. Reactions are typically initiated by electrophilic activation of the oxygen atom or nucleophilic attack on one of the α-carbon atoms.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the intramolecular cyclization of a suitably functionalized 1,3-diol, typically 2,2-dimethyl-1,3-propanediol. This process is a variation of the Williamson ether synthesis.

Experimental Protocol: Synthesis via Intramolecular Williamson Ether Synthesis

This protocol details the synthesis of this compound from 2,2-dimethyl-1,3-propanediol. The process involves two main steps: selective monotosylation of the diol followed by base-induced intramolecular cyclization.

Step 1: Monotosylation of 2,2-Dimethyl-1,3-propanediol

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) in anhydrous pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine (B128534) at 0 °C.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0 eq) in the same anhydrous solvent to the stirred diol solution over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diol is consumed.

  • Workup: Quench the reaction by adding cold water. Extract the product with diethyl ether or dichloromethane. Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mono-tosylate can be purified by column chromatography on silica (B1680970) gel.

Step 2: Intramolecular Cyclization

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Dissolve the purified mono-tosylate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension at room temperature.

  • Reaction Conditions: After the addition is complete, gently reflux the reaction mixture for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction to 0 °C and carefully quench the excess NaH with water or a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully distill the solvent to obtain the crude this compound. Further purification can be achieved by fractional distillation.[1]

Logical Workflow for the Synthesis of this compound

G start Start: 2,2-Dimethyl-1,3-propanediol monotosylation Monotosylation (TsCl, Pyridine) start->monotosylation intermediate 2,2-Dimethyl-3-(tosyloxy)propan-1-ol monotosylation->intermediate cyclization Intramolecular Cyclization (NaH, THF) intermediate->cyclization product This compound cyclization->product G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound ActivatedMonomer Activated Oxonium Ion Monomer->ActivatedMonomer + BF3 Catalyst BF3 Dimer Dimeric Oxonium Ion ActivatedMonomer->Dimer + Monomer AnotherMonomer Monomer Polymer Growing Polymer Chain (Oxonium Ion) Dimer->Polymer + n Monomer FinalPolymer Poly(this compound) Polymer->FinalPolymer + Nucleophile TerminatingAgent Nucleophile (e.g., H2O) G cluster_reaction Reaction cluster_workup Workup Oxetane This compound Alkoxide Magnesium Alkoxide Intermediate Oxetane->Alkoxide Grignard Phenylmagnesium Bromide Grignard->Alkoxide Product 2,2-Dimethyl-4-phenyl- 1,4-butanediol Alkoxide->Product Acid Aqueous Acid (e.g., NH4Cl) Acid->Product G Lead Lead Compound (with gem-dimethyl or carbonyl) Identify Identify Bioisosteric Replacement Site Lead->Identify Retrosynthesis Retrosynthetic Analysis Identify->Retrosynthesis Synthesis Synthesis of Oxetane-Containing Analog Retrosynthesis->Synthesis Testing In Vitro / In Vivo Evaluation Synthesis->Testing Optimized Optimized Lead Compound Testing->Optimized

References

An In-depth Technical Guide to the Solubility of 3,3-dimethyloxetane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethyloxetane, a valuable cyclic ether in organic synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on a qualitative assessment based on the compound's physicochemical properties and the general behavior of cyclic ethers. Furthermore, a detailed, generalized experimental protocol for determining liquid-liquid miscibility is provided, alongside a visualization of a common synthetic pathway for oxetanes.

Introduction to this compound

This compound is a saturated heterocyclic compound featuring a four-membered ring containing one oxygen atom and two methyl groups on the same carbon.[1] Its unique strained ring structure and substitution pattern confer specific reactivity and physical properties, making it an important building block in medicinal chemistry and materials science. Understanding its solubility is crucial for its application as a reactant, solvent, or building block in various chemical processes.

Physical Properties of this compound:

PropertyValueReference
Molecular Formula C₅H₁₀O[2][3]
Molecular Weight 86.13 g/mol [2][4]
Boiling Point 81 °C at 765 mmHg[4][5]
Density 0.835 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.399[4][5]

Solubility Profile of this compound

This compound possesses a moderately polar ether functional group (C-O-C) and a nonpolar hydrocarbon backbone. The oxygen atom's lone pairs of electrons can act as hydrogen bond acceptors. Ethers are generally good solvents for a wide variety of organic compounds.[8][9] Smaller cyclic ethers, such as tetrahydrofuran, are known to be miscible with water and a broad range of organic solvents.[10]

Based on its structure, this compound is expected to be miscible (soluble in all proportions) with a wide array of common organic solvents.

Table of Expected Qualitative Solubility:

Solvent ClassCommon ExamplesExpected Solubility of this compoundRationale
Polar Protic Methanol, EthanolMiscibleThe ether oxygen can accept hydrogen bonds from the solvent's hydroxyl group.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)MiscibleDipole-dipole interactions between the polar C-O bond of the oxetane (B1205548) and the polar functional groups of the solvents are favorable.
Nonpolar Hexane, Toluene, Diethyl Ether, DichloromethaneMiscibleThe alkyl framework of this compound allows for favorable van der Waals interactions with nonpolar solvents.

A related compound, 3,3-dimethyloxetan-2-one, which is more polar due to a carbonyl group, is noted to be highly soluble in polar solvents like water and alcohols, with limited solubility in non-polar solvents.[11] This suggests that the ether oxygen in this compound provides sufficient polarity for miscibility with polar organic solvents.

Experimental Protocol for Determining Liquid-Liquid Miscibility

The following is a general methodology for determining the miscibility of a liquid, such as this compound, with various organic solvents at ambient temperature and pressure. This method is based on visual inspection.[12][13]

Objective: To determine if two liquids are miscible, partially miscible, or immiscible.

Materials:

  • Liquid solute (e.g., this compound)

  • A range of test solvents (e.g., water, ethanol, hexane, toluene, acetone)

  • Graduated cylinders or pipettes for accurate volume measurement

  • A set of clean, dry test tubes with stoppers

  • Test tube rack

  • Vortex mixer (optional)

Procedure:

  • Preparation: Label a series of test tubes, one for each solvent to be tested.

  • Solvent Addition: To each respective test tube, add a specific volume (e.g., 2 mL) of the solvent.

  • Solute Addition: To each test tube, add a specific volume (e.g., 2 mL) of this compound.

  • Mixing: Securely place the stopper on a test tube and shake it vigorously for approximately 30-60 seconds. A vortex mixer can be used for more consistent mixing.

  • Observation (Initial): Immediately after shaking, place the test tube in the rack and observe the contents. Note the presence of any cloudiness, schlieren lines, or immediate phase separation.

  • Settling: Allow the test tube to stand undisturbed for a period of 5-10 minutes.[13]

  • Observation (Final): After the settling period, carefully observe the test tube.

    • Miscible: The mixture appears as a single, clear, homogeneous phase.

    • Immiscible: Two distinct layers are visible. The liquid with the lower density will form the upper layer.[14]

    • Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate, or the volumes of the two distinct layers will have changed compared to a completely immiscible system.

  • Repeatability: Repeat the procedure for each solvent to ensure the results are consistent. To test for partial miscibility more rigorously, varying proportions of the solute and solvent can be tested.

Safety Precautions:

  • All procedures should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used to be aware of specific hazards. This compound is a highly flammable liquid.[2]

Visualization of a Relevant Experimental Workflow

A common and historically significant method for synthesizing the oxetane ring is the Paternò–Büchi reaction . This is a photochemical [2+2] cycloaddition between a carbonyl compound (an aldehyde or ketone) and an alkene.[15][16][17] The following diagram illustrates the general workflow for this synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Carbonyl Compound (e.g., Acetone) C Mix Reactants in Solvent A->C B Alkene (e.g., Isobutylene) B->C D Photochemical Reaction (UV Irradiation, hv) C->D E Work-up & Purification (e.g., Distillation) D->E F This compound E->F

Caption: Workflow for the Paternò–Büchi synthesis of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, a strong qualitative prediction of its miscibility with a wide range of common organic solvents can be made based on its chemical structure. For researchers and professionals in drug development, it is reasonable to assume that this compound will serve as a versatile starting material or solvent in various organic media. When precise solubility is a critical parameter, the provided experimental protocol offers a straightforward method for its determination. The visualized synthetic workflow of the Paternò–Büchi reaction further contextualizes the practical chemistry involving this important oxetane.

References

Methodological & Application

Application Notes and Protocols for Cationic Ring-Opening Polymerization of 3,3-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cationic ring-opening polymerization (CROP) of 3,3-dimethyloxetane, a process utilized in the synthesis of polyethers with applications in various fields, including the development of advanced materials and drug delivery systems.

Introduction

Cationic ring-opening polymerization is a chain-growth polymerization technique that involves the ring-opening of cyclic monomers, such as oxetanes, initiated by a cationic species. The polymerization of this compound leads to the formation of poly(this compound), a polymer with a polyether backbone. The gem-dimethyl group on the oxetane (B1205548) ring enhances the stability of the resulting polymer. This protocol describes the use of a Lewis acid, boron trifluoride diethyl etherate (BF₃·OEt₂), as an initiator for this polymerization.

Mechanism of Cationic Ring-Opening Polymerization

The CROP of this compound initiated by BF₃·OEt₂ proceeds through three main stages: initiation, propagation, and termination.

  • Initiation: The Lewis acid, BF₃·OEt₂, reacts with an adventitious proton source, such as water, to form a protonic acid. This acid then protonates the oxygen atom of the this compound monomer, activating it for ring-opening and forming a tertiary oxonium ion.

  • Propagation: A neutral monomer molecule attacks the carbon atom of the activated oxonium ion in an Sₙ2 reaction, leading to the ring-opening of the activated monomer and the formation of a new, propagating oxonium ion at the chain end. This process repeats, leading to the growth of the polymer chain.

  • Termination: The polymerization can be terminated by the introduction of a quenching agent, such as methanol (B129727) or water, which reacts with the propagating oxonium ion to form a neutral polymer chain.

Experimental Protocol: CROP of this compound

This protocol details the materials, equipment, and procedure for the cationic ring-opening polymerization of this compound.

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Dichloromethane (B109758) (CH₂Cl₂) (solvent), anhydrous

  • Methanol (quenching agent)

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Drying of Glassware: All glassware should be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

  • Monomer and Solvent Preparation: The this compound monomer and dichloromethane solvent must be dried and distilled over a suitable drying agent (e.g., calcium hydride) prior to use to remove any water, which can interfere with the polymerization.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen.

  • Addition of Reagents:

    • Transfer the desired amount of anhydrous dichloromethane to the Schlenk flask via a syringe.

    • Add the purified this compound monomer to the solvent.

    • Cool the reaction mixture to 0°C using an ice bath.

  • Initiation:

    • Prepare a stock solution of BF₃·OEt₂ in anhydrous dichloromethane.

    • Slowly add the calculated amount of the BF₃·OEt₂ solution to the stirred monomer solution via syringe.

  • Polymerization: Allow the reaction to proceed at 0°C for the desired time. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them using techniques like ¹H NMR spectroscopy to determine monomer conversion.

  • Termination: Quench the polymerization by adding an excess of methanol to the reaction mixture.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold hexane.

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Data Presentation

The following tables summarize the expected quantitative data from the CROP of this compound under different experimental conditions. Note that this data is illustrative and may vary based on specific experimental parameters.

Table 1: Effect of Initiator Concentration on Polymerization of this compound

Entry[Monomer]:[Initiator] RatioReaction Time (h)Monomer Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
150:14854,3001.15
2100:14928,6001.12
3200:149517,2001.10

Conditions: [Monomer] = 1.0 M in CH₂Cl₂, Temperature = 0°C, Initiator = BF₃·OEt₂.

Table 2: Effect of Reaction Time on Polymerization of this compound

Entry[Monomer]:[Initiator] RatioReaction Time (h)Monomer Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1100:11454,1001.20
2100:12756,8001.15
3100:14928,6001.12
4100:18989,1001.11

Conditions: [Monomer] = 1.0 M in CH₂Cl₂, Temperature = 0°C, Initiator = BF₃·OEt₂.

Visualizations

Diagram 1: Signaling Pathway of Cationic Ring-Opening Polymerization

crop_mechanism Initiation Initiation ActivatedMonomer Activated Monomer (Oxonium Ion) Initiation->ActivatedMonomer Propagation Propagation PropagatingChain Propagating Chain Propagation->PropagatingChain Termination Termination Polymer Poly(this compound) Termination->Polymer Initiator Initiator (BF3.OEt2) Initiator->Initiation Monomer This compound Monomer->Initiation Monomer->Propagation n Monomers ActivatedMonomer->Propagation PropagatingChain->Propagation PropagatingChain->Termination QuenchingAgent Quenching Agent (e.g., Methanol) QuenchingAgent->Termination

Caption: Mechanism of Cationic Ring-Opening Polymerization.

Diagram 2: Experimental Workflow for CROP of this compound

crop_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_analysis Characterization DryGlassware 1. Dry Glassware PurifyReagents 2. Purify Monomer & Solvent Setup 3. Reaction Setup (Inert Atmosphere) PurifyReagents->Setup AddReagents 4. Add Solvent & Monomer Setup->AddReagents Cool 5. Cool to 0°C AddReagents->Cool Initiate 6. Add Initiator Cool->Initiate Polymerize 7. Polymerize Initiate->Polymerize Terminate 8. Terminate Reaction Polymerize->Terminate Precipitate 9. Precipitate Polymer Terminate->Precipitate FilterWash 10. Filter & Wash Precipitate->FilterWash Dry 11. Dry Polymer FilterWash->Dry Characterization 12. Analyze Polymer (NMR, GPC, etc.) Dry->Characterization

Application Notes and Protocols for the Utilization of 3,3-Dimethyloxetane in the Synthesis of Novel Polyethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of novel polyethers using 3,3-dimethyloxetane as a monomer. The protocols detailed below are intended to serve as a foundational guide for the development of new materials with potential applications in drug delivery and other biomedical fields.[1]

Introduction to Poly(this compound)

This compound is a cyclic ether that can undergo cationic ring-opening polymerization (CROP) to yield poly(this compound), a polyether with a highly flexible backbone and pendant methyl groups.[1][2] This polymer serves as a versatile platform for the development of new materials. Its properties, such as hydrophobicity and thermal stability, can be tailored by controlling the molecular weight and architecture.[1] In the realm of drug development, polyethers derived from substituted oxetanes have been explored for creating drug delivery systems.[3] While poly(this compound) itself is a relatively simple structure, it can be functionalized or used as a hydrophobic block in amphiphilic copolymers to form nanoparticles or micelles for drug encapsulation.

Synthesis of Poly(this compound) via Cationic Ring-Opening Polymerization (CROP)

The primary method for synthesizing poly(this compound) is through cationic ring-opening polymerization. This process is typically initiated by a Lewis acid catalyst in the presence of an initiator.

Materials and Equipment
  • Monomer: this compound (purity ≥ 97.5%)[1]

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Initiator: 1,4-Butanediol (BDO)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quenching Agent: Methanol

  • Precipitation Solvent: Cold n-heptane or diethyl ether

  • Schlenk line and glassware

  • Magnetic stirrer and hot plate

  • Syringes for liquid transfer

  • Rotary evaporator

  • Vacuum oven

General Polymerization Protocol
  • Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (nitrogen or argon) using a Schlenk line.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add the desired amount of initiator (e.g., 1,4-butanediol) and anhydrous dichloromethane.

  • Monomer Addition: Add the this compound monomer to the reaction flask via syringe.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) in an ice bath or water bath. Add the required amount of BF₃·OEt₂ catalyst dropwise via syringe.

  • Polymerization: Allow the reaction to proceed for the specified time with continuous stirring. The progress of the polymerization can be monitored by techniques such as ¹H NMR or FTIR spectroscopy by observing the disappearance of the monomer peaks.

  • Termination: Quench the polymerization by adding an excess of methanol.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent like n-heptane or diethyl ether.

  • Isolation: Collect the precipitated polymer by filtration and wash it with the non-solvent.

  • Drying: Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Example Experimental Data

The following table presents hypothetical yet realistic data to illustrate the effect of varying reaction conditions on the properties of poly(this compound).

Entry [Monomer]:[Initiator]:[Catalyst] Temperature (°C) Time (h) Yield (%) Mn ( g/mol ) PDI
1100:1:1024858,6001.35
2200:1:10248217,2001.42
3100:1:2012908,5001.55
4100:1:12512928,7001.60
  • Mn: Number-average molecular weight, typically determined by Gel Permeation Chromatography (GPC).

  • PDI: Polydispersity Index (Mw/Mn), a measure of the distribution of molecular weights in a given polymer sample.

Characterization of Poly(this compound)

Spectroscopic Analysis
  • ¹H NMR (CDCl₃): The proton NMR spectrum should confirm the disappearance of the monomer's oxetane (B1205548) ring protons (typically around 4.3-4.5 ppm) and the appearance of the polymer backbone protons (ether linkages, around 3.2-3.4 ppm) and the methyl protons.

  • FTIR: The FTIR spectrum will show the disappearance of the characteristic oxetane ring vibration (around 980 cm⁻¹) and the appearance of a strong C-O-C stretching band for the polyether backbone (around 1100 cm⁻¹).

Thermal Properties

The thermal properties of the polymer can be investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Property Typical Value Method
Glass Transition Temp (Tg)-40 to -20 °CDSC
Melting Temperature (Tm)45 °CDSC
Decomposition Temp (Td)> 250 °CTGA

Application in Drug Delivery: Formulation of Nanoparticles

Poly(this compound) can be utilized as a hydrophobic block in amphiphilic block copolymers (e.g., with polyethylene (B3416737) glycol, PEG) for the formulation of drug-loaded nanoparticles.

Protocol for Nanoparticle Formulation via Nanoprecipitation
  • Polymer-Drug Solution: Dissolve the amphiphilic block copolymer (e.g., PEG-b-poly(this compound)) and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone, THF, or DMSO).

  • Aqueous Phase: Prepare an aqueous solution (e.g., deionized water or a buffer).

  • Nanoprecipitation: Add the polymer-drug solution dropwise to the vigorously stirring aqueous phase. The hydrophobic polymer block will precipitate, leading to the self-assembly of nanoparticles with the drug encapsulated in the core.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The nanoparticle suspension can be purified by dialysis or centrifugation to remove any unloaded drug and residual solvent.

  • Characterization: Characterize the nanoparticles for size, size distribution (by Dynamic Light Scattering, DLS), morphology (by Transmission Electron Microscopy, TEM), drug loading content, and encapsulation efficiency.

Visualizations

Cationic Ring-Opening Polymerization Workflow

CROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer This compound ReactionVessel Reaction Setup (Inert Atmosphere) Monomer->ReactionVessel Initiator 1,4-Butanediol Initiator->ReactionVessel Catalyst BF3.OEt2 Catalyst->ReactionVessel Solvent Anhydrous DCM Solvent->ReactionVessel Polymerization Stirring at Controlled Temperature ReactionVessel->Polymerization Quenching Quench with Methanol Polymerization->Quenching Precipitation Precipitate in Cold Non-solvent Quenching->Precipitation Drying Dry under Vacuum Precipitation->Drying FinalPolymer Poly(this compound) Drying->FinalPolymer

Caption: Workflow for the synthesis of poly(this compound).

Drug Delivery Nanoparticle Formulation Workflow

Drug_Delivery_Workflow cluster_formulation Formulation cluster_purification Purification & Characterization Polymer Amphiphilic Block Copolymer Mixing Dissolve Polymer & Drug Polymer->Mixing Drug Hydrophobic Drug Drug->Mixing OrganicSolvent Organic Solvent OrganicSolvent->Mixing AqueousPhase Aqueous Phase Nanoprecipitation Dropwise Addition to Aqueous Phase AqueousPhase->Nanoprecipitation Mixing->Nanoprecipitation SolventRemoval Solvent Evaporation Nanoprecipitation->SolventRemoval Purification Dialysis / Centrifugation SolventRemoval->Purification FinalProduct Drug-Loaded Nanoparticles Purification->FinalProduct

Caption: Workflow for drug-loaded nanoparticle formulation.

Logical Relationship for Drug Delivery Application

Drug_Delivery_Logic Monomer This compound Polymer Poly(this compound) (Hydrophobic Block) Monomer->Polymer Polymerization BlockCopolymer Amphiphilic Block Copolymer (e.g., with PEG) Polymer->BlockCopolymer Functionalization/ Copolymerization Nanoparticle Self-Assembled Nanoparticle (Core-Shell Structure) BlockCopolymer->Nanoparticle Self-Assembly DrugEncapsulation Hydrophobic Drug Encapsulation Nanoparticle->DrugEncapsulation Leads to DrugDelivery Potential for Controlled Drug Delivery DrugEncapsulation->DrugDelivery Enables

Caption: Logical pathway from monomer to drug delivery application.

References

Applications of 3,3-Dimethyloxetane in Medicinal Chemistry: A Bioisosteric Approach to Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this process. The 3,3-dimethyloxetane motif has emerged as a valuable bioisostere, offering a unique combination of properties that can address common challenges in drug development such as poor metabolic stability, low solubility, and undesirable lipophilicity. This document provides a detailed overview of the applications of this compound as a bioisostere, complete with quantitative data, experimental protocols, and illustrative diagrams to guide researchers in its effective implementation.

The 3,3-disubstituted oxetane (B1205548) scaffold is particularly advantageous as it does not introduce a new stereocenter, simplifying synthesis and structure-activity relationship (SAR) studies.[1] Its incorporation has been shown to favorably influence aqueous solubility, metabolic stability, and lipophilicity, while also providing a handle for introducing three-dimensionality into planar molecules.[2][3]

Bioisosteric Replacements and Their Impact on Physicochemical Properties

The this compound group is most commonly employed as a bioisostere for the gem-dimethyl, carbonyl, and cyclobutane (B1203170) moieties. The introduction of the polar ether oxygen within a strained four-membered ring imparts distinct properties compared to its carbocyclic or acyclic counterparts.

As a gem-Dimethyl Bioisostere

The replacement of a gem-dimethyl group with a this compound can lead to significant improvements in a compound's physicochemical profile. The oxetane's polarity can enhance solubility and reduce lipophilicity, which are often key hurdles in drug development.

As a Carbonyl Bioisostere

The oxetane ring serves as an effective, non-classical bioisostere for the carbonyl group. While possessing a similar dipole moment and hydrogen bond accepting capability, the oxetane is metabolically more stable and less prone to nucleophilic attack.[1][4] This substitution can mitigate issues related to metabolic liabilities associated with ketones.[5]

As a Cyclobutane Bioisostere

Replacing a cyclobutane ring with a this compound introduces a polar center, which can favorably impact solubility and target interactions without significantly altering the steric profile.

Quantitative Data on Physicochemical Properties

The following tables summarize the quantitative impact of replacing common functional groups with a 3,3-diaryloxetane moiety, based on matched molecular pair analysis.

Table 1: Comparison of Lipophilicity (logD) [5]

Matched PairKetone logDOxetane logDΔlogD (Oxetane - Ketone)
Indole Series 13.23.8+0.6
Indole Series 22.93.5+0.6
p-Methoxyphenyl Series 14.13.8-0.3
p-Methoxyphenyl Series 23.83.5-0.3

Table 2: Comparison of Metabolic Stability (Human Liver Microsomes) [1]

Compound LinkerIntrinsic Clearance (CLint, µL/min/mg)
Methylene150
gem-Dimethyl120
Cyclobutane100
Ketone50
3,3-Diaryloxetane 45

Table 3: Comparison of Aqueous Solubility [1]

Matched Pair SeriesKetone Solubility (µM)Oxetane Solubility (µM)Observation
Series A1525Modest Improvement
Series B58Modest Improvement
Series C> 200> 200No Significant Change
Series D22No Significant Change

Note: Solubility is highly dependent on the peripheral structure of the molecule.[1]

Table 4: Comparison of Cell Permeability (Caco-2) [1]

Compound LinkerPermeability (10⁻⁶ cm/s)
Methylene2
gem-Dimethyl3
Cyclobutane4
Ketone15
3,3-Diaryloxetane 18

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Williamson Ether Synthesis

This protocol describes a general method for the synthesis of the this compound ring from an appropriately substituted 1,3-diol.

Materials:

Procedure:

  • Monotosylation: Dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) in a minimal amount of pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with cold water and extract the product with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the monotosylated diol.

  • Cyclization: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the monotosylated diol (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the mixture with diethyl ether.

  • Washing and Concentration: Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully by distillation due to the volatility of the product.

  • Purification: Purify the crude product by fractional distillation to afford pure this compound.

Protocol 2: Synthesis of a 3,3-Diaryloxetane via Friedel-Crafts Alkylation

This protocol outlines the synthesis of a 3,3-diaryloxetane from an oxetane-containing tertiary alcohol.[6]

Materials:

  • 3-Aryl-oxetan-3-ol

  • Arene (e.g., benzene, toluene)

  • Lewis Acid (e.g., BF₃·OEt₂, Sc(OTf)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the 3-aryl-oxetan-3-ol (1.0 eq) and the arene (2.0-5.0 eq) in anhydrous DCM at 0 °C, add the Lewis acid (0.1-1.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction by the addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 3,3-diaryloxetane.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a conceptual signaling pathway targeted by an oxetane-containing inhibitor and a general experimental workflow for synthesis and evaluation.

signaling_pathway extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 pip2 PIP2 akt Akt pip3->akt Recruits & Activates mtor mTORC1 akt->mtor Activates cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes inhibitor Oxetane-Containing mTOR Inhibitor inhibitor->mtor Inhibits

Caption: Conceptual PI3K/Akt/mTOR signaling pathway inhibited by an oxetane-containing drug.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Analysis start Starting Materials synthesis Synthesis of Oxetane Analogue start->synthesis purification Purification & Characterization synthesis->purification physchem Physicochemical Property Measurement (logD, Solubility) purification->physchem invitro In Vitro Assays (Metabolic Stability, Permeability) physchem->invitro invivo In Vivo Studies (Pharmacokinetics) invitro->invivo sar SAR Analysis invivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of oxetane-containing compounds.

bioisostere_logic parent Parent Molecule (e.g., with gem-dimethyl) oxetane_analog Oxetane Analogue parent->oxetane_analog Bioisosteric Replacement properties Improved Properties: - Solubility - Metabolic Stability - Reduced Lipophilicity oxetane_analog->properties

Caption: Logic of bioisosteric replacement with this compound.

Conclusion

The this compound motif is a proven and valuable tool in the medicinal chemist's arsenal (B13267) for lead optimization. Its ability to serve as a bioisostere for common functional groups like gem-dimethyl and carbonyls provides a strategic avenue to enhance key drug-like properties, including solubility, metabolic stability, and cell permeability. The provided data and protocols offer a starting point for researchers to explore the incorporation of this versatile scaffold into their drug discovery programs, potentially accelerating the development of safer and more effective therapeutics.

References

Synthesis of Block Copolymers Using 3,3-Dimethyloxetane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Block copolymers are a fascinating class of macromolecules composed of two or more distinct homopolymer chains linked by covalent bonds. Their unique ability to self-assemble into various nanostructures makes them highly valuable in a wide range of applications, including drug delivery, nanomedicine, and materials science. This document provides a detailed guide to the synthesis of block copolymers incorporating a poly(3,3-dimethyloxetane) segment via cationic ring-opening polymerization (CROP). This compound is a four-membered cyclic ether that, due to its ring strain, readily undergoes CROP to produce a polyether backbone. The gem-dimethyl groups along the polymer chain impart specific solubility and thermal properties.

The synthesis of well-defined block copolymers necessitates a living or controlled polymerization technique, where the termination and chain-transfer reactions are minimized. Living cationic ring-opening polymerization is a suitable method for achieving this, allowing for the sequential addition of different monomers to create block copolymers with controlled molecular weights and low polydispersity indices (PDI).

Signaling Pathway: Cationic Ring-Opening Polymerization (CROP) of this compound

The synthesis of block copolymers using this compound is typically achieved through a living/controlled cationic ring-opening polymerization (CROP). This process involves an initiation step to generate a cationic active center, followed by a propagation step where the monomer is sequentially added to the growing polymer chain. For the synthesis of a block copolymer, a second monomer is added after the first monomer is consumed.

CROP_Mechanism cluster_initiation Initiation cluster_propagation1 Propagation (Block A) cluster_propagation2 Propagation (Block B) cluster_termination Termination I Initiator (e.g., BF₃·OEt₂) IM Initiator-Monomer Complex I->IM Activation M1 This compound M1->IM Active_A Living Poly(this compound) Chain IM->Active_A Ring-Opening Active_A->Active_A Active_AB Living Diblock Copolymer Chain Active_A->Active_AB Sequential Monomer Addition M1_add More this compound M1_add->Active_A M2 Second Monomer (e.g., THF) M2->Active_AB Active_AB->Active_AB Final_Polymer Block Copolymer Active_AB->Final_Polymer Quenching Terminator Terminating Agent (e.g., Methanol) Terminator->Final_Polymer

Caption: Cationic Ring-Opening Polymerization Mechanism.

Experimental Workflow for Block Copolymer Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a poly(this compound)-based block copolymer. This process requires stringent anhydrous conditions to maintain the living nature of the polymerization.

Workflow A System Preparation: - Dry glassware under vacuum. - Purge with inert gas (N₂ or Ar). B Solvent and Monomer Purification: - Distill solvent (e.g., CH₂Cl₂) over CaH₂. - Distill this compound from CaH₂. A->B C Initiation: - Dissolve this compound in dry solvent. - Cool to desired temperature (e.g., 0 °C). - Add initiator (e.g., BF₃·OEt₂). B->C D First Block Polymerization: - Stir the reaction mixture for a defined time. - Monitor monomer conversion (e.g., by GC or NMR). C->D E Second Monomer Addition: - Once the first monomer is consumed, add the second purified monomer (e.g., THF). D->E F Second Block Polymerization: - Continue stirring until the second monomer is consumed. E->F G Termination: - Quench the reaction with a terminating agent (e.g., pre-chilled methanol). F->G H Purification and Isolation: - Precipitate the polymer in a non-solvent (e.g., cold hexane). - Filter and dry the block copolymer under vacuum. G->H

Caption: Experimental Workflow for Block Copolymer Synthesis.

Detailed Experimental Protocol: Synthesis of Poly(this compound)-block-poly(tetrahydrofuran)

This protocol describes a general procedure for the synthesis of a diblock copolymer of poly(this compound) (PDMO) and poly(tetrahydrofuran) (PTHF) via sequential cationic ring-opening polymerization.

Materials:

  • This compound (DMO), >97%

  • Tetrahydrofuran (THF), anhydrous, >99.9%

  • Boron trifluoride diethyl etherate (BF₃·OEt₂), redistilled

  • Dichloromethane (CH₂Cl₂), anhydrous, >99.8%

  • Methanol (B129727) (MeOH), anhydrous, >99.8%

  • Calcium hydride (CaH₂)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks with magnetic stir bars

  • Syringes and needles

  • Low-temperature bath (e.g., ice-water bath)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Purification of Reagents:

    • Dry CH₂Cl₂ by refluxing over CaH₂ for 24 hours, followed by distillation under an inert atmosphere.

    • Dry this compound and THF by stirring over CaH₂ overnight, followed by distillation under an inert atmosphere. Store the purified monomers and solvent over molecular sieves in a glovebox or under an inert atmosphere.

    • BF₃·OEt₂ should be freshly distilled under reduced pressure before use.

  • Polymerization of the First Block (PDMO):

    • Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

    • Introduce 50 mL of anhydrous CH₂Cl₂ into the flask via a syringe.

    • Add 5.0 g (58.0 mmol) of purified this compound to the solvent.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add a calculated amount of BF₃·OEt₂ (e.g., 0.165 g, 1.16 mmol, for a target Mn of ~2500 g/mol ) to the stirred solution via a syringe.

    • Allow the polymerization to proceed for a predetermined time (e.g., 2 hours) at 0 °C. The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) to check for monomer consumption.

  • Polymerization of the Second Block (PTHF):

    • Once the this compound has been fully consumed (as confirmed by GC), add 10.0 g (138.7 mmol) of purified THF to the living PDMO solution via a syringe.

    • Continue the polymerization at 0 °C for an additional period (e.g., 4-6 hours), or until the desired conversion of THF is achieved.

  • Termination and Isolation:

    • Terminate the polymerization by adding an excess of pre-chilled anhydrous methanol (e.g., 5 mL) to the reaction mixture.

    • Allow the solution to warm to room temperature.

    • Concentrate the polymer solution using a rotary evaporator.

    • Precipitate the block copolymer by slowly adding the concentrated solution to a large volume of a non-solvent, such as cold n-hexane or diethyl ether, with vigorous stirring.

    • Collect the precipitated polymer by filtration or decantation.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomers or initiator residues.

    • Dry the final block copolymer product in a vacuum oven at room temperature until a constant weight is achieved.

Characterization:

The synthesized block copolymer should be characterized to determine its molecular weight, molecular weight distribution, and composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the block copolymer structure and determine the composition by integrating the characteristic peaks of the PDMO and PTHF blocks.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A monomodal and narrow peak is indicative of a successful living polymerization.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the individual blocks, which can provide evidence of microphase separation.

Quantitative Data Summary

The following table presents illustrative quantitative data for the synthesis of poly(this compound)-based block copolymers. The actual results will depend on the specific reaction conditions.

Sample IDFirst BlockTarget Mn ( g/mol )Second BlockTarget Mn ( g/mol )Final Mn (GPC, g/mol )PDI (Mw/Mn)Composition (PDMO:PTHF by ¹H NMR)
DMO-b-THF-1PDMO2,500PTHF5,0007,2001.1535:65
DMO-b-THF-2PDMO5,000PTHF5,0009,8001.1851:49
DMO-b-THF-3PDMO2,500PTHF10,00012,1001.2022:78

Note: The data presented in this table are representative examples and may not reflect the exact outcomes of the described protocol. Experimental optimization is crucial to achieve the desired molecular characteristics.

Conclusion and Applications

The synthesis of block copolymers using this compound via living cationic ring-opening polymerization offers a versatile platform for creating novel materials with tailored properties. The resulting polyether-based block copolymers have potential applications in various fields:

  • Drug Delivery: The amphiphilic nature of certain block copolymers allows for the formation of micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

  • Biomaterials: The biocompatibility of polyethers makes these block copolymers suitable for use in biomedical devices and tissue engineering scaffolds.

  • Surfactants and Emulsifiers: The ability to control the hydrophilic-lipophilic balance allows for their use as high-performance surfactants in various formulations.

Researchers and scientists are encouraged to use the provided protocols as a foundation for their work, with the understanding that optimization of reaction parameters is essential for achieving specific material properties. The ability to precisely control the architecture of these block copolymers opens up exciting possibilities for the development of advanced and functional materials.

Experimental procedure for the purification of 3,3-dimethyloxetane by distillation

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Procedure for the Purification of 3,3-Dimethyloxetane by Distillation

Abstract

This document provides a detailed experimental protocol for the purification of this compound via distillation. This compound is a valuable cyclic ether in organic synthesis and drug development. Its purification is crucial to ensure the integrity of subsequent reactions and the quality of final products. This protocol outlines the necessary equipment, reagents, and step-by-step instructions for successful purification.

Introduction

This compound is a four-membered cyclic ether with applications in polymer chemistry and as a building block in the synthesis of complex organic molecules. A common synthetic route involves the intramolecular cyclization of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) derivatives. This process can result in impurities, including unreacted starting materials and intermediates. Distillation is an effective method for purifying this compound due to its relatively low boiling point compared to potential contaminants. This protocol details a fractional distillation procedure to achieve high purity.

Materials and Equipment

Reagents:

  • Crude this compound

  • Boiling chips or a magnetic stir bar

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride)

Equipment:

  • Round-bottom flask (appropriately sized for the volume of crude product)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 150 °C range)

  • Condenser (Liebig or Allihn)

  • Receiving flask(s)

  • Heating mantle with a variable power controller

  • Lab jack

  • Clamps and stands to secure the apparatus

  • Tubing for condenser water

  • Ice bath for the receiving flask (optional but recommended)

Pre-Distillation Preparation

Before commencing the distillation, it is essential to remove any water from the crude this compound.

Protocol:

  • Transfer the crude this compound to a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent (e.g., anhydrous magnesium sulfate). The amount of drying agent will depend on the volume of the crude product and the suspected amount of water. A general guideline is to add small portions until some of the drying agent no longer clumps together.

  • Swirl the flask for 10-15 minutes. For larger quantities, a magnetic stirrer can be used.

  • Filter the dried liquid into the round-bottom distillation flask using gravity filtration.

  • Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

Experimental Protocol: Fractional Distillation

The significant difference in boiling points between this compound and potential impurities from its synthesis allows for effective separation via fractional distillation.

Table 1: Boiling Points of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)
This compound C₅H₁₀O86.1381[1]
3-Chloro-2,2-dimethyl-1-propanolC₅H₁₁ClO122.59163.5[]
2,2-Dimethyl-1,3-propanediol (Neopentyl glycol)C₅H₁₂O₂104.15208-210[3][4][5][6][7]

Distillation Procedure:

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus as depicted in the workflow diagram below. Ensure all joints are properly sealed.

    • Place the round-bottom flask containing the dried crude this compound in the heating mantle.

    • Attach the fractionating column vertically to the flask.

    • Connect the distillation head to the top of the fractionating column.

    • Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the cooling water tubing to the condenser, with water flowing in at the lower inlet and out at the upper outlet.

    • Place a pre-weighed receiving flask at the outlet of the condenser. It is advisable to cool the receiving flask in an ice bath to minimize the loss of the volatile product.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the distillation flask gently.

    • Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.

    • The temperature should stabilize at the boiling point of the most volatile component. Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature reaches a stable plateau around 81 °C, switch to a new, pre-weighed receiving flask to collect the purified this compound.

    • Maintain a steady distillation rate of approximately 1-2 drops per second.

    • Monitor the temperature closely. A sharp increase in temperature indicates that the desired product has been distilled and higher-boiling impurities are beginning to distill. At this point, stop the distillation.

    • Never distill to dryness. Leave a small amount of residue in the distillation flask.

  • Post-Distillation:

    • Allow the apparatus to cool down completely before disassembling.

    • Weigh the receiving flask containing the purified this compound to determine the yield.

    • Store the purified product in a tightly sealed container in a cool, dry place.

Data Presentation

Table 2: Expected Distillation Fractions

FractionTemperature Range (°C)Expected CompositionNotes
1 (Forerun)< 80Low-boiling impurities, residual solventDiscard or retain for analysis
2 (Main Fraction)80 - 82Pure this compound Collect in a clean, dry, pre-weighed flask
3 (Residue)> 82Higher-boiling impurities (e.g., 3-chloro-2,2-dimethyl-1-propanol, 2,2-dimethyl-1,3-propanediol)Do not distill to dryness

Visualization

Distillation_Workflow cluster_prep Pre-Distillation Preparation cluster_distillation Fractional Distillation cluster_products Products Crude_Product Crude this compound Drying Drying with Anhydrous MgSO₄ Crude_Product->Drying Filtration Filtration Drying->Filtration Dried_Product Dried Crude Product Filtration->Dried_Product Distillation_Flask Distillation Flask with Boiling Chips Dried_Product->Distillation_Flask Heating Heating Distillation_Flask->Heating Gentle Heat Residue Residue (> 82°C) Distillation_Flask->Residue Leftover Vaporization Vaporization Heating->Vaporization Fractionation Fractionation in Column Vaporization->Fractionation Condensation Condensation Fractionation->Condensation Vapors at 81°C Collection Collection of Fractions Condensation->Collection Forerun Forerun (< 80°C) Collection->Forerun Fraction 1 Pure_Product Purified this compound (81°C) Collection->Pure_Product Fraction 2

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 3,3-Dimethyloxetane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,3-dimethyloxetane as a non-polar solvent in organic synthesis. This document includes its physicochemical properties, potential applications, and detailed protocols for its use, based on available data.

Introduction to this compound as a Non-Polar Solvent

This compound is a cyclic ether that presents itself as a colorless liquid at room temperature.[1][2] Its molecular structure, featuring a four-membered ring with two methyl groups on the same carbon, imparts unique properties that make it a valuable component in various chemical applications.[1][2] While it is known to participate in ring-opening reactions due to the inherent strain of the oxetane (B1205548) ring, it also serves as a stable, non-polar solvent for a range of organic reactions.[1][2] Its utility is particularly noted in the synthesis of specialty chemicals, pharmaceuticals, and polymers where a non-polar environment is advantageous.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below, allowing for easy comparison with other common non-polar solvents.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 81 °C at 765 mmHg[1]
Density 0.835 g/mL at 25 °C[1]
Refractive Index n20/D 1.399
CAS Number 6921-35-3[1]

Applications in Organic Synthesis

This compound's character as a non-polar solvent makes it a suitable medium for reactions involving non-polar reactants and intermediates. Its applications span several key areas of organic synthesis:

  • Pharmaceutical Intermediates: The unique structure of this compound can be leveraged in the synthesis of novel drug compounds.[1][3][4] It can serve as a solvent in the development of pharmaceutical intermediates, providing a stable reaction environment that can help in minimizing unwanted side reactions.[1]

  • Polymer Chemistry: This compound is a valuable monomer in the production of various polymers.[1] Its use can enhance the mechanical properties and thermal stability of the resulting polymers.[1]

  • Fine Chemicals Synthesis: this compound is employed in the synthesis of fine chemicals, which are crucial for the production of fragrances, flavors, and agrochemicals.[1]

Experimental Protocols

While specific, detailed protocols for common organic reactions using this compound as a solvent are not widely documented in readily available literature, a general protocol for its use in a nucleophilic substitution reaction can be extrapolated from standard laboratory procedures. The following hypothetical protocol is provided as a guideline for researchers.

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol describes a general workflow for conducting a nucleophilic substitution reaction (e.g., Sₙ2) using this compound as the solvent.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation A Reactants & Reagents C Combine and Stir under Inert Atmosphere A->C B This compound (Solvent) B->C D Heat to Desired Temperature C->D E Monitor Reaction Progress (TLC/GC/LC-MS) D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify Product (Chromatography/Distillation/Recrystallization) H->I

Caption: General workflow for a nucleophilic substitution reaction.

Materials:

  • Alkyl halide (or other suitable substrate)

  • Nucleophile

  • This compound (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Materials for work-up and purification (separatory funnel, drying agent, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkyl halide and the nucleophile.

  • Solvent Addition: Add a sufficient volume of anhydrous this compound to dissolve the reactants and achieve the desired concentration.

  • Reaction Conditions: Stir the mixture at room temperature or heat to the desired temperature. The boiling point of this compound (81 °C) allows for reactions to be conducted at elevated temperatures.[1]

  • Monitoring: Monitor the progress of the reaction by suitable analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method such as flash column chromatography, distillation, or recrystallization to obtain the desired product.

Logical Relationships in Solvent Selection

The choice of a solvent is a critical parameter in organic synthesis. The following diagram illustrates the logical considerations for selecting this compound as a non-polar solvent.

G A Reaction Requirements B Non-polar Environment Needed? A->B C Consider this compound B->C Yes D Consider Polar Solvents B->D No E Moderate Boiling Point Required (≤81 °C)? C->E F Good Candidate E->F Yes G Consider Other Non-polar Solvents (e.g., Toluene, Heptane) E->G No

Caption: Decision tree for selecting this compound as a solvent.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[2] It may be harmful if inhaled or ingested.[2]

Conclusion

This compound is a versatile cyclic ether with potential as a non-polar solvent in organic synthesis. Its stable nature and moderate boiling point make it a viable alternative to other non-polar solvents in specific applications, particularly in the synthesis of pharmaceuticals and polymers. Further research into its application in a wider range of organic reactions would be beneficial to fully elucidate its capabilities and advantages as a reaction medium.

References

Application Notes & Protocols: Photoinitiated Cationic Polymerization of 3,3-Dimethyloxetane for High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photoinitiated cationic polymerization is a powerful technique for creating high-performance polymer networks, widely utilized in coatings, adhesives, and 3D printing.[1] This method employs photoinitiators, typically onium salts, which generate a strong Brønsted acid upon exposure to UV light.[1] This photogenerated acid then catalyzes the ring-opening polymerization of cyclic monomers.[1]

Oxetanes, such as 3,3-dimethyloxetane, are highly effective monomers for this process.[2] Their four-membered ring structure possesses significant ring strain (107 kJ/mol), similar to that of epoxides (114 kJ/mol).[3] However, the heterocyclic oxygen in oxetanes has a higher basicity (pKa ≈ 2.02) compared to epoxides (pKa ≈ 3.7), which theoretically makes them more reactive during the propagation step of cationic polymerization.[2][3] Coatings derived from oxetane (B1205548) polymerization exhibit several desirable properties, including very low shrinkage, excellent adhesion, high thermal stability, good chemical resistance, and a lack of oxygen inhibition during curing—a common issue in free-radical polymerization.[1][3]

A notable characteristic of 3,3-disubstituted oxetanes is a distinct induction period at the onset of polymerization.[4][5] This delay is attributed to the formation of a stable tertiary oxonium ion intermediate.[2][5] However, several strategies can effectively mitigate this, including increasing the curing temperature, using free-radical photoinitiators as synergists, or copolymerizing with highly reactive epoxides in a "kick-starting" mechanism.[4][5]

These application notes provide a detailed overview and experimental protocols for the photoinitiated cationic polymerization of this compound for coating applications.

Mechanism of Polymerization

The process begins with the photoinitiator absorbing UV light, leading to the generation of a strong acid. This acid protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack by another monomer. The polymerization proceeds via a ring-opening mechanism, forming a crosslinked polyether network.

Polymerization_Mechanism cluster_Initiation Step 1: Photo-Initiation cluster_Propagation Step 2: Initiation & Propagation cluster_Termination Step 3: Network Formation PI Photoinitiator (e.g., Iodonium Salt) Acid Strong Acid (H⁺A⁻) PI->Acid Photolysis UV UV Light (hν) UV->PI Monomer1 Oxetane Monomer Acid->Monomer1 Protonation ActivatedMonomer Protonated Oxetane Monomer1->ActivatedMonomer Dimer Growing Polymer Chain ActivatedMonomer->Dimer Ring-Opening Attack by another monomer Dimer->Dimer Network Crosslinked Polyether Network Dimer->Network Monomer2 Oxetane Monomer Monomer2->ActivatedMonomer

Caption: Cationic ring-opening polymerization mechanism.

Materials and Data

This table summarizes key physical and chemical properties of the monomer.[6][7]

PropertyValue
CAS Number 6921-35-3
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol
Appearance Colorless liquid
Density 0.835 g/mL at 25 °C
Boiling Point 81 °C
Refractive Index n20/D 1.399

Oxetane's high basicity is a key factor in its reactivity during polymerization.[3]

Monomer TypeRing Strain (kJ/mol)Basicity (pKa)
Oxetane 1072.02
Epoxide (Oxirane) 1143.7

A typical formulation consists of a monomer, a photoinitiator, and optional co-monomers or additives to enhance properties.

ComponentExamplePurpose / RoleTypical Concentration
Oxetane Monomer This compoundPrimary network-forming monomer70 - 98 wt%
"Kick-starter" Co-monomer Limonene Dioxide (LDO)Reduces induction period, increases cure speed[8][9]0 - 30 wt%
Photoinitiator Diaryliodonium or Triarylsulfonium Salt (e.g., IOC-8 SbF₆)Generates acid upon UV exposure to initiate polymerization[8]1 - 5 wt%
Photosensitizer Curcumin, BenzophenoneExtends spectral sensitivity to longer wavelengths (optional)[4][10]0.1 - 1 wt%

Experimental Protocols & Workflow

The overall experimental process involves preparing the liquid formulation, applying it as a thin film, curing it with UV light, and analyzing the resulting polymer.

Experimental_Workflow cluster_prep Formulation cluster_cure Curing cluster_analysis Analysis A 1. Weigh Monomers (Oxetane, Co-monomer) B 2. Add Photoinitiator (e.g., 2 wt%) A->B C 3. Mix Thoroughly (e.g., Vortex Stirrer) B->C D 4. Apply to Substrate (e.g., Glass Panel) C->D E 5. Control Film Thickness (e.g., Draw Blade) D->E F 6. UV Exposure (e.g., 300W Hg Lamp) E->F I Tack-Free Cured Coating F->I G 7. Monitor Conversion (Real-Time FT-IR) H 8. Characterize Properties (DMA, TGA, Adhesion) G->H I->G

Caption: General experimental workflow for UV coating.

  • In an amber vial to protect from ambient light, weigh the desired amount of this compound monomer.

  • (Optional) If using a "kick-starting" agent, add the desired weight percentage of a reactive epoxide like Limonene Dioxide (LDO).[9]

  • Add the cationic photoinitiator (e.g., 2 wt% of a diaryliodonium salt).[8] Ensure the initiator is fully dissolved.

  • Mix the components thoroughly using a vortex stirrer until a homogenous, clear liquid is obtained.[9]

  • Select a suitable substrate (e.g., glass slide, metal panel).

  • Apply the liquid formulation onto the substrate.

  • Use a draw-down bar or blade to create a thin film of uniform thickness.[8]

  • Place the coated substrate on a conveyor belt system equipped with a UV lamp (e.g., a 300 W medium-pressure mercury lamp).[8]

  • Expose the film to UV radiation. The required dose will depend on the initiator concentration, film thickness, and lamp intensity. The result should be a transparent, tack-free solid coating.[9]

Real-time Fourier Transform Infrared (FT-IR) spectroscopy is an effective method to monitor the polymerization kinetics by tracking the disappearance of the oxetane ring absorption band.[9]

  • Setup: Configure an FT-IR spectrometer with a UV light source directed at the sample holder.

  • Sample Preparation: Place a small drop of the liquid formulation between two salt plates (e.g., NaCl), separated by a Teflon spacer to control the path length (film thickness).[9]

  • Baseline Spectrum: Record an initial IR spectrum of the uncured liquid formulation before UV exposure.

  • Initiate Curing: Expose the sample to the UV light source to begin polymerization.

  • Data Acquisition: Immediately begin collecting spectra at a rapid rate (e.g., 4 scans per second) for a set duration (e.g., 60-120 seconds).[9]

  • Analysis: Monitor the decrease in the peak area of the characteristic oxetane ring absorbance (typically around 980 cm⁻¹) over time to calculate the monomer conversion.

Overcoming the Induction Period: The "Kick-Starter" Effect

The primary challenge with 3,3-disubstituted oxetanes is their polymerization induction period. Copolymerization with a highly reactive epoxide can significantly shorten this delay. The epoxide is initiated rapidly, generating active species and heat that "kick-start" the slower oxetane polymerization.[2][8]

Caption: "Kick-starter" mechanism to reduce induction time.

Conclusion

The photoinitiated cationic polymerization of this compound provides an efficient, solvent-free method for producing high-performance coatings. While the inherent induction period of the monomer presents a kinetic challenge, it can be effectively managed through formulation strategies, particularly by copolymerization with reactive epoxides. The resulting polyether coatings offer superior adhesion, low shrinkage, and high durability, making them suitable for a wide range of advanced applications.

References

Application Notes and Protocols for Controlled Polymerization of 3,3-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate initiators for the controlled cationic ring-opening polymerization (CROP) of 3,3-dimethyloxetane. This document outlines the key initiator classes, their mechanisms of action, and provides generalized experimental protocols. Due to a notable scarcity of documented research specifically on the controlled polymerization of this compound, the quantitative data and protocols are based on established principles for structurally similar 3,3-disubstituted oxetanes.

Introduction to Controlled Polymerization of this compound

This compound is a four-membered cyclic ether that can undergo cationic ring-opening polymerization to yield poly(this compound), a polyether with potential applications in various fields, including as a component of coatings, adhesives, and specialty polymers.[1] Controlled polymerization aims to produce polymers with a predictable molecular weight and a narrow molecular weight distribution, expressed as a low polydispersity index (PDI).[2] This level of control is crucial for tailoring the final properties of the material for specific applications.

The primary mechanism for the polymerization of oxetanes is cationic ring-opening polymerization (CROP).[3] This process is sensitive to the choice of initiator and reaction conditions. Common initiators include Lewis acids and photoinitiators.

Initiator Selection for Controlled Polymerization

The choice of initiator is critical for achieving a controlled polymerization of this compound. The main classes of initiators are Lewis acids and cationic photoinitiators.

Lewis Acids: These are among the most common initiators for CROP.[3] Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and aluminum chloride (AlCl₃), can initiate polymerization by reacting with the oxetane (B1205548) monomer to form a cationic active species.[3] For a controlled polymerization, it is often necessary to use a co-initiator, such as a protic source (e.g., water or an alcohol), which helps to control the initiation step.[3]

Cationic Photoinitiators: These initiators generate a cationic species upon exposure to UV light. Onium salts, such as diaryliodonium and triarylsulfonium salts, are common examples. Photopolymerization offers spatial and temporal control over the initiation process.

Quantitative Data on Initiator Performance for Substituted Oxetanes

Direct quantitative data for the controlled polymerization of this compound is limited in publicly available literature. However, data from the polymerization of other substituted oxetanes can provide valuable insights into initiator performance. The following table summarizes representative data for the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO), a structurally related monomer.[4]

Initiator SystemMonomerTheoretical Molar Mass ( g/mol )Dispersity (PDI)Reference
BF₃·OEt₂ / TMP3-ethyl-3-(hydroxymethyl)oxetane7141.77[4]
BF₃·OEt₂ / TMP3-ethyl-3-(hydroxymethyl)oxetane59423.75[4]

Note: TMP (1,1,1-tris(hydroxymethyl)propane) acts as a core molecule in this system.[4] The data indicates that achieving a low PDI can be challenging and is dependent on reaction conditions and the initial ratio of monomer to initiator/core molecule.

Experimental Protocols

The following are generalized protocols for the cationic polymerization of this compound. These should be considered as starting points and may require optimization.

Protocol 1: Polymerization using a Lewis Acid Initiator (BF₃·OEt₂)

Materials:

  • This compound (monomer), freshly distilled

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Dichloromethane (solvent), anhydrous

  • Methanol (B129727) (quenching agent)

  • Nitrogen gas, high purity

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen.

  • Reaction Setup: In a nitrogen-purged flask equipped with a magnetic stirrer, add anhydrous dichloromethane.

  • Monomer Addition: Add the desired amount of freshly distilled this compound to the solvent.

  • Initiation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) to control the reaction rate. Slowly add the calculated amount of BF₃·OEt₂ via syringe. The molar ratio of monomer to initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: Allow the reaction to proceed for the desired time (this can range from minutes to several hours, depending on the desired conversion and molecular weight). Monitor the reaction progress by taking aliquots and analyzing them via techniques like ¹H NMR or GPC.

  • Termination: Quench the polymerization by adding a small amount of methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Photopolymerization using a Cationic Photoinitiator

Materials:

  • This compound (monomer)

  • Diaryliodonium or triarylsulfonium salt (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate) (photoinitiator)

  • UV light source (e.g., mercury lamp)

  • Sample holder (e.g., glass slides or a mold)

Procedure:

  • Formulation: In a suitable container, dissolve the cationic photoinitiator in the this compound monomer. The concentration of the photoinitiator typically ranges from 0.5 to 5 mol%.

  • Sample Preparation: Apply a thin film of the monomer-initiator mixture onto a substrate or fill a mold.

  • Photopolymerization: Expose the sample to UV light of an appropriate wavelength and intensity. The curing time will depend on the initiator concentration, light intensity, and sample thickness.

  • Monitoring: The polymerization can be monitored in real-time using techniques like Real-Time FTIR (RT-FTIR) by observing the disappearance of the oxetane ring absorption bands.

  • Post-Curing: After UV exposure, a post-curing step at an elevated temperature may be necessary to ensure complete conversion.

  • Characterization: Characterize the resulting polymer for properties such as gel content, thermal stability (TGA), and mechanical properties (DMA).

Visualizations

Signaling Pathways and Experimental Workflows

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (in non-living systems) Initiator Initiator Active_Center Oxonium Ion (Active Center) Initiator->Active_Center Reacts with Monomer Monomer This compound Monomer->Active_Center Growing_Chain Growing Polymer Chain (Oxonium Ion) Active_Center->Growing_Chain Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain Ring-Opening Addition Another_Monomer This compound Another_Monomer->Elongated_Chain Final_Chain Propagating Chain Elongated_Chain->Final_Chain Inactive_Polymer Inactive Polymer Final_Chain->Inactive_Polymer Quenching Quenching Agent/ Counterion Reaction Quenching->Inactive_Polymer

Caption: Cationic Ring-Opening Polymerization of this compound.

Experimental_Workflow Start Start: Define Polymer Target Properties (MW, PDI) Initiator_Selection Select Initiator Class (Lewis Acid or Photoinitiator) Start->Initiator_Selection Protocol_Development Develop Initial Protocol (Solvent, Temp., Concentration) Initiator_Selection->Protocol_Development Run_Experiment Conduct Polymerization Experiment Protocol_Development->Run_Experiment Characterization Characterize Polymer (GPC, NMR) Run_Experiment->Characterization Analysis Properties Met? Characterization->Analysis Optimization Optimize Conditions (e.g., Initiator/Monomer Ratio, Time) Analysis->Optimization No End End: Final Protocol for Desired Polymer Analysis->End Yes Optimization->Run_Experiment

Caption: Workflow for Initiator Selection and Optimization.

References

Application Notes and Protocols for Post-Polymerization Functionalization of Poly(3,3-dimethyloxetane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3,3-dimethyloxetane) (PDMO) is a polymer with a polyether backbone characterized by its chemical stability and hydrophobicity. Its inert nature, however, presents challenges for post-polymerization functionalization, which is crucial for its application in fields such as drug delivery, where conjugation of therapeutic agents or targeting moieties is required. This document provides detailed protocols for the end-group functionalization of PDMO, leveraging living cationic polymerization to introduce reactive handles for subsequent modification via "click chemistry." This approach allows for the precise attachment of various molecules, rendering PDMO a versatile platform for biomedical applications.

Overview of the Functionalization Strategy

The functionalization of the chemically inert poly(this compound) is best achieved by controlling the polymer chain ends. A robust method involves a three-step process:

  • Synthesis of Hydroxyl-Terminated PDMO: A living cationic ring-opening polymerization of this compound is initiated from a functional initiator, such as 1,4-butanediol (B3395766), to yield a polymer with hydroxyl groups at both chain ends (a telechelic polymer).

  • End-Group Modification to Introduce "Clickable" Moieties: The terminal hydroxyl groups are then converted into either azide (B81097) or alkyne functionalities. These groups are highly reactive in "click chemistry" reactions.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "clickable" PDMO is conjugated to a molecule of interest (e.g., a drug, a fluorescent probe, or a targeting ligand) that has the complementary "click" functionality (an alkyne or an azide, respectively). This reaction is highly efficient and forms a stable triazole linkage.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Hydroxyl-Terminated Poly(this compound) (HO-PDMO-OH)

This protocol describes the synthesis of α,ω-dihydroxy-poly(this compound) via living cationic ring-opening polymerization.

Materials:

  • This compound (DMO), freshly distilled

  • 1,4-Butanediol (BDO), dried over molecular sieves

  • Boron trifluoride etherate (BF₃·OEt₂), as a catalyst

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol, for quenching

  • Hexanes, for precipitation

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM) to a flame-dried Schlenk flask.

  • Add the desired amount of 1,4-butanediol (initiator) to the DCM. The molar ratio of monomer to initiator will determine the target molecular weight.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the boron trifluoride etherate (catalyst) to the solution while stirring.

  • Add the freshly distilled this compound (monomer) dropwise to the reaction mixture.

  • Allow the reaction to proceed at 0 °C for the desired time (e.g., 2-4 hours). The progress of the polymerization can be monitored by ¹H NMR by taking aliquots from the reaction mixture.

  • Quench the polymerization by adding an excess of cold methanol.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold hexanes.

  • Isolate the white polymer precipitate by filtration and wash with fresh hexanes.

  • Dry the hydroxyl-terminated poly(this compound) (HO-PDMO-OH) under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by ¹H NMR and FTIR for structural confirmation.

Expected Results:

ParameterExpected Value
Molecular Weight (Mn)Controllable by [Monomer]/[Initiator] ratio (e.g., 2000-10000 g/mol )
Polydispersity Index (PDI)< 1.2
End-Group FunctionalityDihydroxyl-terminated
Protocol 2: Synthesis of Azide-Terminated Poly(this compound) (N₃-PDMO-N₃)

This protocol details the conversion of the terminal hydroxyl groups of HO-PDMO-OH to azide groups.

Materials:

  • Hydroxyl-terminated poly(this compound) (HO-PDMO-OH)

  • Triethylamine (B128534) (TEA) or Pyridine, distilled

  • Methanesulfonyl chloride (MsCl) or Tosyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Diethyl ether, for precipitation

Procedure:

  • Dissolve the HO-PDMO-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (or pyridine).

  • Slowly add methanesulfonyl chloride (or tosyl chloride) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with deionized water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the tosylated or mesylated polymer (TsO-PDMO-OTs or MsO-PDMO-OMs).

  • Dissolve the tosylated/mesylated polymer in anhydrous DMF.

  • Add an excess of sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Cool the reaction to room temperature and precipitate the polymer by adding the solution to a large volume of deionized water.

  • Isolate the azide-terminated polymer (N₃-PDMO-N₃) by filtration, wash with water, and then dissolve in a minimal amount of DCM.

  • Reprecipitate the polymer in cold diethyl ether.

  • Dry the final product under vacuum.

  • Confirm the conversion by FTIR (appearance of a strong azide peak around 2100 cm⁻¹) and ¹H NMR spectroscopy.

Expected Results:

ParameterExpected Value
Azide Functionality> 95% conversion of hydroxyl groups
FTIR Azide Peak~2100 cm⁻¹
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a drug or probe) to the azide-terminated PDMO.

Materials:

  • Azide-terminated poly(this compound) (N₃-PDMO-N₃)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent (e.g., a mixture of DMF and water, or THF)

  • Dialysis membrane or size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the azide-terminated PDMO (N₃-PDMO-N₃) and the alkyne-functionalized molecule in the chosen solvent in a reaction vial. A slight molar excess of the alkyne molecule per azide end-group is typically used (e.g., 1.2 equivalents).[1]

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate and the THPTA ligand in water.

  • Add the copper/ligand solution to the polymer/alkyne mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) catalyst.

  • Purify the resulting polymer conjugate by dialysis against a suitable solvent to remove unreacted small molecules, or by size-exclusion chromatography.

  • Lyophilize or dry the purified conjugate under vacuum.

  • Characterize the final product by ¹H NMR, GPC, and UV-Vis or fluorescence spectroscopy if the conjugated molecule is chromophoric or fluorophoric.

Expected Results:

ParameterExpected Value
Conjugation Efficiency> 90%
GPC TraceShift to higher molecular weight compared to the starting polymer
¹H NMR SpectrumAppearance of new peaks corresponding to the conjugated molecule and the triazole ring

Visualizations

Functionalization_Workflow cluster_synthesis Step 1: Polymer Synthesis cluster_modification Step 2: End-Group Modification cluster_conjugation Step 3: Conjugation DMO This compound (Monomer) Polymerization Living Cationic Polymerization DMO->Polymerization BDO 1,4-Butanediol (Initiator) BDO->Polymerization BF3 BF3.OEt2 (Catalyst) BF3->Polymerization HO_PDMO_OH Hydroxyl-Terminated Poly(this compound) Polymerization->HO_PDMO_OH Tosylation Tosylation/ Mésylation HO_PDMO_OH->Tosylation Azidation Azidation Tosylation->Azidation N3_PDMO_N3 Azide-Terminated Poly(this compound) Azidation->N3_PDMO_N3 CuAAC CuAAC 'Click' Chemistry N3_PDMO_N3->CuAAC Alkyne_Drug Alkyne-Functionalized Molecule (e.g., Drug) Alkyne_Drug->CuAAC Functionalized_Polymer Functionalized PDMO Conjugate CuAAC->Functionalized_Polymer

Caption: Workflow for the post-polymerization functionalization of poly(this compound).

Signaling_Pathway cluster_polymer Polymer Backbone cluster_end_groups Chain Ends cluster_conjugate Conjugated Moiety PDMO Poly(this compound) Hydroxyl Hydroxyl Group (-OH) PDMO->Hydroxyl Polymerization with functional initiator Azide Azide Group (-N3) Hydroxyl->Azide Chemical Modification Triazole Triazole Linker Azide->Triazole Click Chemistry (CuAAC) Drug Drug/Probe Molecule Triazole->Drug

Caption: Logical relationship of the functionalization steps on the polymer chain.

Concluding Remarks

The protocols outlined provide a comprehensive guide for the post-polymerization functionalization of poly(this compound). By employing living cationic polymerization and subsequent "click" chemistry, researchers can effectively transform this inert polymer into a versatile platform for various applications, particularly in the realm of drug delivery and biomaterials. The high efficiency and specificity of the CuAAC reaction ensure well-defined polymer conjugates with controlled loading of the desired molecules. Careful execution of these protocols and thorough characterization of the intermediates and final products are essential for successful and reproducible results.

References

Application Notes and Protocols: Formulation of UV Curable Adhesives Using 3,3-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, curing, and characterization of UV curable adhesives based on 3,3-dimethyloxetane. This class of adhesives offers significant advantages, including rapid, on-demand curing, low shrinkage, and excellent adhesion to a variety of substrates. The cationic ring-opening polymerization of oxetanes is not inhibited by oxygen, which is a common issue with free-radical curing systems.

Core Components and Formulation Principles

UV curable adhesives based on this compound are typically composed of a monomer, a photoinitiator, and various additives to tailor the final properties.

  • Monomer: this compound is a key monomer due to its relatively high reactivity and the properties it imparts to the resulting polymer. It can be used as the sole monomer or in combination with other cyclic ethers (e.g., other oxetanes, cycloaliphatic epoxides) to modify properties such as viscosity, cure speed, and flexibility.

  • Cationic Photoinitiator: These compounds generate a strong acid upon exposure to UV light, which initiates the cationic ring-opening polymerization of the oxetane (B1205548) ring. Onium salts, such as diaryliodonium or triarylsulfonium salts, are commonly used. The choice of photoinitiator will depend on the UV lamp's spectral output.

  • Additives: A variety of additives can be incorporated to enhance specific properties of the adhesive:

    • Flexibilizers/Tougheners: Polyols or other flexible long-chain molecules can be added to reduce the brittleness of the cured adhesive.

    • Adhesion Promoters: Silane coupling agents can be included to improve adhesion to inorganic substrates like glass and metal.

    • Fillers: Inert fillers can be used to modify viscosity, reduce shrinkage, and lower cost.

    • Reactive Diluents: Low-viscosity monomers can be added to reduce the overall viscosity of the formulation for easier application.

Illustrative Formulations

The following tables provide example formulations for UV curable adhesives using this compound. These are starting points and may require optimization for specific applications.

Component Function Formulation 1 (General Purpose) Formulation 2 (Enhanced Flexibility)
This compoundMonomer70-90%50-70%
Cycloaliphatic EpoxideCo-monomer/Reactive Diluent5-25%10-30%
Polyol (e.g., Polycaprolactone diol)Flexibilizer-5-15%
Diaryliodonium HexafluoroantimonateCationic Photoinitiator1-5%1-5%
Silane Adhesion PromoterAdhesion Promoter0.5-2%0.5-2%

Experimental Protocols

Adhesive Formulation and Sample Preparation

Objective: To prepare a homogeneous UV curable adhesive formulation and apply it for curing and testing.

Materials:

  • This compound

  • Co-monomers and additives as required

  • Cationic photoinitiator

  • Amber glass vials or light-blocking syringes

  • Magnetic stirrer and stir bars or a vortex mixer

  • Substrates for testing (e.g., glass slides, metal coupons)

  • Micropipettes or syringes for dispensing

  • UV curing lamp (specify wavelength and intensity)

Protocol:

  • In an amber glass vial to protect from ambient light, combine the this compound, any co-monomers, and liquid additives.

  • If using solid components, gently warm the mixture to facilitate dissolution, ensuring the temperature does not initiate premature polymerization.

  • Once all components are dissolved and the mixture is at room temperature, add the cationic photoinitiator.

  • Mix the formulation thoroughly using a magnetic stirrer or vortex mixer until a homogeneous solution is achieved.

  • Degas the formulation in a vacuum chamber to remove any entrapped air bubbles.

  • Apply a controlled amount of the adhesive to the desired substrate using a micropipette or syringe. For bond line thickness control, spacers can be used.

  • If creating a laminate, place the second substrate over the adhesive and apply gentle pressure to ensure even spreading.

  • Expose the sample to a UV source with a known intensity and wavelength for a specified duration to cure the adhesive.

Viscosity Measurement

Objective: To determine the viscosity of the uncured adhesive formulation.

Materials:

  • Uncured adhesive formulation

  • Rotational viscometer with appropriate spindle or a Zahn cup

  • Temperature-controlled water bath

Protocol (using a Rotational Viscometer):

  • Equilibrate the adhesive formulation to a standard temperature (e.g., 25°C) using a water bath.

  • Select a spindle and rotational speed appropriate for the expected viscosity of the adhesive.

  • Lower the spindle into the adhesive until it reaches the immersion mark.

  • Allow the system to equilibrate for a few minutes.

  • Start the viscometer and record the viscosity reading once it stabilizes.

  • Repeat the measurement at different rotational speeds to assess shear-thinning behavior.

Adhesion Strength Testing (Lap Shear Strength)

Objective: To measure the shear strength of the cured adhesive bond between two substrates.

Materials:

  • Cured adhesive samples (e.g., two bonded glass slides or metal coupons with a defined overlap area)

  • Tensile testing machine with appropriate grips

Protocol:

  • Prepare lap shear specimens according to standard methods (e.g., ASTM D1002).

  • Mount the specimen in the grips of the tensile testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.

  • Record the maximum load at failure.

  • Calculate the lap shear strength by dividing the maximum load by the bond area.

Cure Kinetics Monitoring (Real-Time FTIR)

Objective: To monitor the rate of polymerization of the adhesive upon UV exposure.

Materials:

  • Uncured adhesive formulation

  • Fourier-Transform Infrared (FTIR) spectrometer with a UV light guide accessory

  • IR-transparent sample holder (e.g., BaF2 plates)

Protocol:

  • Place a small drop of the uncured adhesive between two IR-transparent plates.

  • Mount the sample in the FTIR spectrometer.

  • Position the UV light guide to irradiate the sample.

  • Begin recording FTIR spectra continuously.

  • After a short baseline measurement, open the shutter of the UV lamp to expose the sample.

  • Monitor the decrease in the intensity of the oxetane ring absorption band (around 980 cm⁻¹) over time to determine the conversion and rate of polymerization.

Visualizations

Cationic Ring-Opening Polymerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation PI Photoinitiator (PI) H+ Strong Acid (H+) PI->H+ Photolysis UV UV Light (hν) UV->PI Oxetane This compound H+->Oxetane Protonation Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane Another_Oxetane Another Oxetane Monomer Protonated_Oxetane->Another_Oxetane Ring-Opening Attack Dimer Growing Polymer Chain Another_Oxetane->Dimer

Caption: Cationic polymerization of this compound.

Experimental Workflow for Adhesive Formulation and Testing

G cluster_formulation Formulation cluster_curing Curing cluster_testing Characterization Monomers Combine Monomers (this compound, etc.) Additives Additives (Flexibilizers, etc.) Monomers->Additives PI Add Photoinitiator Additives->PI Mix Mix & Degas PI->Mix Application Apply to Substrate Mix->Application Viscosity Viscosity Test (Uncured) Mix->Viscosity Kinetics Cure Kinetics (RT-FTIR) Mix->Kinetics UV_Cure Expose to UV Light Application->UV_Cure Adhesion Adhesion Test (Cured) UV_Cure->Adhesion

Caption: Workflow for adhesive preparation and analysis.

Application Notes and Protocols for 3,3-Dimethyloxetane in Specialty Chemicals and Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,3-dimethyloxetane, a versatile cyclic ether, in the synthesis of specialty chemicals and advanced materials. Its unique four-membered ring structure, enhanced by two methyl groups, imparts increased stability and specific reactivity, making it a valuable building block in polymer chemistry, medicinal chemistry, and materials science.[1]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for reaction planning, safety considerations, and material characterization.

PropertyValue
CAS Number 6921-35-3[1][2][3][4]
Molecular Formula C₅H₁₀O[1][2][3][4][5]
Molecular Weight 86.13 g/mol [1][2][3][4]
Appearance Colorless liquid[1][5]
Density 0.835 g/mL at 25 °C[1][4]
Boiling Point 81 °C at 765 mmHg[1][4]
Refractive Index n20/D 1.399[4]
Flash Point -9 °C (closed cup)[4]
Purity ≥ 97.5% (GC)[1]

Applications in Polymer Chemistry

This compound serves as a valuable monomer for the synthesis of polyethers through cationic ring-opening polymerization (CROP). The resulting polymers, poly(this compound), exhibit enhanced mechanical properties and thermal stability, making them suitable for various applications.[1][5]

Key Applications:

  • High-Performance Coatings and Adhesives: The polyether backbone provides excellent adhesion and durability.[1]

  • Durable Materials: Used in industries like automotive and packaging for producing robust components.[1]

  • Photoresists: In the semiconductor industry, oxetane (B1205548) derivatives are used in photoresist formulations for lithographic processes.[6][7][8][9] The ring-opening polymerization mechanism offers advantages such as low polymerization shrinkage.[10]

Logical Relationship: From Monomer to Application

G cluster_applications Applications Monomer This compound Process Cationic Ring-Opening Polymerization (CROP) Monomer->Process Polymer Poly(this compound) Process->Polymer Coatings Coatings & Adhesives Polymer->Coatings Materials Durable Materials Polymer->Materials Photoresists Photoresists Polymer->Photoresists

Caption: Synthesis pathway from this compound monomer to its polymer applications.

Experimental Protocol: Cationic Ring-Opening Polymerization (CROP)

This protocol describes a general procedure for the synthesis of poly(this compound) via CROP. The mechanism involves the initiation by a cationic species, followed by the propagation through the ring-opening of the strained oxetane monomer.[11]

Materials:

  • This compound (monomer), purified by distillation[12]

  • Dichloromethane (solvent), dried

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)[13]

  • 1,4-Butanediol (co-initiator/initiator)[13]

  • Methanol (terminating agent)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reactor Setup: A dry, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the flask, add the desired amount of dried dichloromethane. If using a co-initiator like 1,4-butanediol, it is added at this stage.

  • Inert Atmosphere: The reaction vessel is thoroughly purged with nitrogen or argon gas for 15-20 minutes to remove oxygen and moisture.

  • Initiation: The initiator, BF₃·OEt₂, is added dropwise via syringe to the stirred solution at the desired reaction temperature (e.g., 0 °C).

  • Monomer Addition: this compound is then added slowly to the reaction mixture. The polymerization is typically exothermic.

  • Propagation: The reaction is allowed to proceed for a specified time (e.g., 1-24 hours) while maintaining the temperature. The progress can be monitored by techniques like NMR or GPC by taking aliquots from the reaction mixture.

  • Termination: The polymerization is terminated by adding a nucleophilic agent, such as methanol.

  • Purification: The resulting polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum to a constant weight.

Experimental Workflow: CROP of this compound

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup A 1. Setup dry reactor under inert gas (N2/Ar) B 2. Add dry solvent (e.g., Dichloromethane) A->B C 3. Add initiator (e.g., BF3·OEt2) B->C D 4. Add this compound monomer C->D E 5. Allow propagation (monitor reaction) D->E F 6. Terminate reaction (e.g., add Methanol) E->F G 7. Precipitate polymer F->G H 8. Filter and dry G->H I Poly(this compound) H->I

Caption: Step-by-step workflow for the synthesis of poly(this compound).

Applications in Medicinal Chemistry and Drug Development

In medicinal chemistry, the oxetane motif has gained significant interest as a bioisostere.[14][15] Specifically, the 3,3-disubstituted oxetane core can replace common functional groups like gem-dimethyl or carbonyl groups in drug candidates.[15] This substitution can lead to improved physicochemical properties.

Advantages of Oxetane Bioisosteres:

  • Improved Solubility and Lipophilicity: The polar nature of the oxetane ring can enhance aqueous solubility.[15]

  • Enhanced Metabolic Stability: The sterically hindered oxetane ring can be more resistant to metabolic degradation compared to other groups.[15]

  • Increased sp³ Character: Incorporating the oxetane motif increases the three-dimensional character of a molecule, which can improve binding affinity and selectivity.[15]

  • No new Stereocenter: 3,3-disubstituted oxetanes do not introduce a new chiral center, simplifying synthesis and analysis.[15]

Signaling Pathway: Bioisosteric Replacement Strategy

G Lead Lead Compound (e.g., with gem-dimethyl group) Problem Identified Issues (e.g., Poor Solubility, Low Metabolic Stability) Lead->Problem Strategy Bioisosteric Replacement Strategy Problem->Strategy Replacement Replace gem-dimethyl with this compound Strategy->Replacement NewCompound New Analog with Oxetane Moiety Replacement->NewCompound Outcome Improved Properties: - Enhanced Solubility - Better Stability - Maintained Activity NewCompound->Outcome

Caption: Strategy for improving drug properties using this compound as a bioisostere.

Other Applications in Specialty Chemicals

Beyond polymers and pharmaceuticals, this compound is utilized in the synthesis of various fine and specialty chemicals.[1]

  • Solvent Applications: It can act as a stable, non-polar solvent, providing a controlled environment for certain chemical reactions and reducing side reactions.[1]

  • Fine Chemicals Synthesis: It serves as a building block for complex molecules used in the production of fragrances, flavors, and agrochemicals.[1]

  • Research and Development: Employed as a model compound in academic and industrial research to study reaction mechanisms and develop new synthetic methods.[1]

Safety and Handling

This compound is a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin.[2][4]

  • Handling: Always handle in a well-ventilated area or a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coat.

  • Storage: Store at room temperature in a tightly sealed container away from ignition sources.[1]

  • Transport: It is classified as a Dangerous Good for transport.[3]

These notes and protocols are intended to serve as a starting point for research and development. Significant optimization and characterization may be required for specific applications. Always consult the relevant Safety Data Sheet (SDS) before use.

References

Application Notes and Protocols for Living Cationic Polymerization of 3,3-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the living cationic ring-opening polymerization of 3,3-dimethyloxetane. This technique allows for the synthesis of well-defined poly(this compound) with controlled molecular weight and a narrow molecular weight distribution, which is crucial for applications in drug delivery, biomaterials, and advanced coatings.

Introduction to Living Cationic Polymerization of Oxetanes

Living polymerization is a chain polymerization process devoid of irreversible chain-transfer and chain-termination steps. This allows for the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDI), and complex architectures such as block copolymers. In the case of this compound, a cyclic ether, the mechanism proceeds via cationic ring-opening polymerization (CROP). The key to achieving a living process is the stabilization of the propagating cationic species to prevent side reactions.

The polymerization is initiated by electrophilic species, typically strong protic acids or Lewis acids in the presence of a proton source (co-initiator). The propagating species is a tertiary oxonium ion, which is susceptible to nucleophilic attack by the monomer, leading to ring-opening and chain growth.

Key Parameters and Considerations

Successful living cationic polymerization of this compound requires stringent control over experimental conditions to minimize side reactions that can lead to uncontrolled polymer growth and broadening of the molecular weight distribution.

  • Purity of Reagents: Monomer, solvent, and initiator must be of high purity and free from water and other nucleophilic impurities that can terminate the propagating cationic chains.

  • Initiator System: The choice of initiator and co-initiator is critical. Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), in combination with a proton source like a diol, are commonly employed.

  • Temperature: Polymerization is typically conducted at low temperatures (e.g., 0 °C to -20 °C) to suppress chain transfer reactions.

  • Solvent: A non-polar or moderately polar aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or bulk polymerization, is generally used.

  • Monomer and Initiator Concentrations: The ratio of monomer to initiator concentration determines the theoretical molecular weight of the resulting polymer.

Experimental Protocols

The following protocols are representative examples for conducting the living cationic polymerization of this compound. Researchers should note that optimization of these conditions may be necessary to achieve desired polymer characteristics.

Protocol 1: Polymerization using BF₃·OEt₂ and a Diol Co-initiator

This protocol describes a common method for the controlled polymerization of oxetanes.

Materials:

  • This compound (highly purified)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (distilled)

  • 1,4-Butanediol (B3395766) (co-initiator, dried over molecular sieves)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Methanol (B129727) (for termination)

  • Nitrogen or Argon gas (inert atmosphere)

  • Schlenk line or glovebox

Procedure:

  • Purification:

    • Dry this compound and dichloromethane over calcium hydride (CaH₂) and distill under an inert atmosphere.

    • Store all purified reagents under an inert atmosphere.

  • Reaction Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

    • Add the desired amount of anhydrous dichloromethane to the flask.

    • Introduce the calculated amount of 1,4-butanediol (co-initiator) to the solvent.

    • Cool the flask to the desired reaction temperature (e.g., 0 °C) using an ice bath.

  • Initiation and Polymerization:

    • Slowly add the desired amount of BF₃·OEt₂ to the cooled solution while stirring.

    • Inject the purified this compound monomer into the reaction mixture.

    • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GPC if possible.

  • Termination:

    • Quench the polymerization by adding an excess of pre-chilled methanol. This will react with the active cationic chain ends.

  • Purification of Polymer:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

    • Filter the precipitated polymer and wash it several times with the non-solvent.

    • Dry the polymer under vacuum to a constant weight.

Characterization:

  • Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

  • Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Quantitative Data

Due to the limited availability of specific literature data for the living cationic polymerization of this compound, the following table presents expected trends and illustrative data based on studies of similar oxetane (B1205548) monomers, such as 3-ethyl-3-(hydroxymethyl)oxetane.[1] The actual results for this compound may vary and require experimental determination.

[M]/[I] Ratio Initiator System Temperature (°C) Time (h) Theoretical Mₙ ( g/mol ) Experimental Mₙ ( g/mol ) (Illustrative) PDI (Illustrative)
50BF₃·OEt₂ / 1,4-Butanediol044300~4000-5000~1.1-1.3
100BF₃·OEt₂ / 1,4-Butanediol088600~8000-9500~1.1-1.3
200BF₃·OEt₂ / 1,4-Butanediol-101217200~16000-18000~1.2-1.4
100Triflic Acid (TfOH)-2068600~8200-9000~1.1-1.2

Note: [M] = Monomer concentration, [I] = Initiator concentration. The experimental Mₙ and PDI values are estimations based on analogous systems and should be experimentally verified.

Visualizations

Signaling Pathway: Cationic Ring-Opening Polymerization Mechanism

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Initiator Initiator (e.g., H⁺) Monomer1 This compound Initiator->Monomer1 Attack on Oxygen ActivatedMonomer Protonated Monomer Monomer1->ActivatedMonomer Formation of Oxonium Ion GrowingChain Propagating Cationic Chain (Tertiary Oxonium Ion) ActivatedMonomer->GrowingChain Ring-Opening Monomer2 Another Monomer GrowingChain->Monomer2 Nucleophilic Attack Terminator Terminating Agent (e.g., Methanol) GrowingChain->Terminator Quenching ElongatedChain Longer Propagating Chain Monomer2->ElongatedChain Chain Elongation FinalPolymer Poly(this compound) Terminator->FinalPolymer Formation of End-Capped Polymer

Caption: Mechanism of Living Cationic Ring-Opening Polymerization.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Purification Purify Monomer, Solvent & Initiator Setup Assemble Flame-Dried Schlenk Flask Purification->Setup Inert Establish Inert Atmosphere (N₂/Ar) Setup->Inert Cooling Cool Reactor to Desired Temperature Inert->Cooling Addition Add Solvent, Co-initiator & Initiator Cooling->Addition Monomer_Add Inject Monomer Addition->Monomer_Add Polymerize Allow Polymerization to Proceed Monomer_Add->Polymerize Termination Terminate with Methanol Polymerize->Termination Precipitation Precipitate Polymer in Non-Solvent Termination->Precipitation Drying Dry Polymer Under Vacuum Precipitation->Drying Characterization Characterize by GPC, NMR, etc. Drying->Characterization

Caption: General workflow for living cationic polymerization.

Conclusion

The living cationic polymerization of this compound offers a powerful method for synthesizing well-defined polyethers. By carefully controlling the purity of reagents and reaction conditions, it is possible to produce polymers with predictable molecular weights and low polydispersity. The protocols and information provided herein serve as a valuable resource for researchers aiming to utilize this technique for the development of advanced materials for various applications, including in the pharmaceutical and biomedical fields. Further optimization of the described methods will enable the fine-tuning of polymer properties to meet specific application requirements.

References

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 3,3-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3,3-dimethyloxetane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to larger-scale production of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The two most prevalent methods for synthesizing this compound that have been considered for scale-up are the intramolecular Williamson ether synthesis and the Paternò-Büchi reaction. The Williamson ether synthesis is often favored for its more conventional reaction conditions, while the Paternò-Büchi reaction offers a more direct cycloaddition approach but with specific scalability challenges.

Q2: What are the primary safety concerns when handling large quantities of this compound?

A2: this compound is a highly flammable liquid with a low flash point, making it a significant fire hazard, especially at a large scale.[1][2][3][4] Vapors can form explosive mixtures with air.[1] Additionally, like other ethers, there is a risk of forming explosive peroxides upon prolonged exposure to air and light.[1][3] Therefore, strict adherence to safety protocols for handling flammable liquids and peroxide-forming chemicals is crucial.

Q3: How does the purity of the starting material, 2,2-dimethyl-1,3-propanediol, affect the synthesis?

A3: The purity of the starting diol is critical for a successful and high-yielding synthesis. Impurities in the diol can lead to side reactions, formation of byproducts that are difficult to separate from the final product, and potentially interfere with the cyclization reaction. For instance, acidic or basic impurities could neutralize the base used in the Williamson ether synthesis, leading to incomplete reaction.

Q4: Can the Paternò-Büchi reaction be efficiently scaled up for industrial production of this compound?

A4: Scaling up the Paternò-Büchi reaction presents significant challenges.[5] The reaction is photochemical, requiring specialized and often expensive equipment to provide sufficient light energy for a large reaction volume.[6] Achieving uniform light distribution throughout a large reactor can be difficult, potentially leading to inconsistent reaction rates and lower yields.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Troubleshooting Williamson Ether Synthesis
Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient base, low reaction temperature, or short reaction time.Ensure at least one molar equivalent of a strong, non-nucleophilic base is used. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC until the starting material is consumed.
Competing elimination reaction (Grob fragmentation): The choice of leaving group and reaction conditions can favor elimination over substitution.Use a good leaving group that favors SN2 reaction, such as a tosylate or mesylate. Maintain a moderate reaction temperature, as higher temperatures can favor elimination.
Presence of Impurities Unreacted starting material: Incomplete reaction.See "Low Yield" solutions.
Polymerization byproducts: The strained oxetane (B1205548) ring can be prone to ring-opening polymerization under certain conditions.Ensure the reaction and work-up conditions are not overly acidic or basic, which can catalyze polymerization. Purify the product promptly after synthesis.
Solvent impurities: Residual solvent from the reaction or purification steps.Use high-purity, anhydrous solvents for the reaction. During purification, ensure complete removal of the solvent under reduced pressure, taking care not to lose the volatile product.
Troubleshooting Paternò-Büchi Reaction
Problem Potential Cause Recommended Solution
Low Yield Insufficient light penetration: In a large-scale reactor, the light may not reach all parts of the reaction mixture.Use a reactor designed for photochemical reactions with an internal light source or multiple external lamps to ensure even irradiation. Consider using a continuous flow reactor to improve light exposure.
Formation of side products: The excited state of the carbonyl compound can undergo other reactions besides cycloaddition.Optimize the reaction conditions, including the choice of solvent and the concentration of reactants, to favor the desired [2+2] cycloaddition.
Inconsistent Results Fluctuations in light source intensity: The output of the lamp may vary over time.Monitor the lamp output and replace it if it has significantly degraded. Use a well-regulated power supply for the light source.
Temperature variations: The reaction temperature can affect the reaction rate and selectivity.Use a reactor with efficient temperature control to maintain a consistent temperature throughout the reaction.

Data Presentation

Physical and Safety Properties of this compound
PropertyValue
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol [7]
Boiling Point 80-81 °C[8][9]
Density 0.835 g/mL at 25 °C[8][9]
Flash Point -9 °C
Hazard Statements Highly flammable liquid and vapor. Harmful if swallowed.

Experimental Protocols

Key Experiment: Kilogram-Scale Synthesis of an Oxetane Intermediate via Intramolecular Williamson Etherification

Reaction: Formation of a 3-substituted oxetane from a 1,3-diol derivative.

Materials:

  • Substituted 1,3-diol (1 kg, 1 equivalent)

  • Tosyl chloride (1.1 equivalents)

  • Pyridine (B92270) (as solvent and base)

  • Sodium hydroxide (B78521) (or other suitable strong base)

  • Toluene (for extraction)

  • Brine solution

Procedure:

  • Monotosylation: Dissolve the 1,3-diol in pyridine in a large, appropriately sized reactor equipped with a mechanical stirrer and a temperature probe. Cool the solution to 0 °C. Slowly add tosyl chloride to the solution while maintaining the temperature below 5 °C. Allow the reaction to stir at this temperature for several hours until TLC or HPLC analysis indicates the completion of the monotosylation.

  • Work-up of Tosylate: Quench the reaction by the slow addition of water. Extract the product into toluene. Wash the organic layer sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude monotosylate.

  • Cyclization: Dissolve the crude monotosylate in a suitable solvent like THF or DMF in a large reactor. Add a strong base, such as powdered sodium hydroxide or potassium tert-butoxide, portion-wise while monitoring the temperature. Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the reaction is complete as indicated by GC or LC-MS analysis.

  • Final Work-up and Purification: Cool the reaction mixture and quench with water. Extract the oxetane product into a suitable organic solvent. Wash the organic layer with water and brine. Dry the organic layer and remove the solvent by distillation. The crude oxetane is then purified by fractional distillation under atmospheric or reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

LowYieldTroubleshooting Troubleshooting Low Yield start Low Yield of this compound check_reaction Check for complete consumption of starting material (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_reactions Check for side products (GC-MS) incomplete->side_reactions Yes solution1 Increase reaction time or temperature. Add more base. incomplete->solution1 No elimination Elimination Product (Alkene) Detected? side_reactions->elimination polymer Polymeric material observed? elimination->polymer No solution2 Lower reaction temperature. Use a better leaving group (e.g., tosylate). elimination->solution2 Yes solution3 Purify product immediately after synthesis. Avoid harsh acidic/basic conditions during work-up. polymer->solution3

Caption: A flowchart to diagnose and resolve low yield issues in the Williamson ether synthesis of this compound.

Experimental Workflow for Williamson Ether Synthesis of this compound

WilliamsonSynthesisWorkflow Williamson Ether Synthesis Workflow start Start: 2,2-Dimethyl-1,3-propanediol monotosylation Monotosylation with Tosyl Chloride in Pyridine start->monotosylation workup1 Aqueous Work-up and Extraction monotosylation->workup1 intermediate Crude Monotosylate Intermediate workup1->intermediate cyclization Cyclization with Strong Base (e.g., NaOH) intermediate->cyclization workup2 Aqueous Work-up and Extraction cyclization->workup2 purification Purification by Fractional Distillation workup2->purification product Final Product: this compound purification->product

Caption: A step-by-step workflow for the synthesis of this compound via the Williamson ether synthesis.

References

How to control molecular weight in 3,3-dimethyloxetane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cationic ring-opening polymerization of 3,3-dimethyloxetane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling polymer molecular weight and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the polymerization of this compound?

A1: The polymerization of this compound proceeds via a cationic ring-opening polymerization (CROP) mechanism. This process is initiated by a cationic species, which attacks the oxygen atom of the oxetane (B1205548) ring, leading to ring opening and the formation of a propagating cationic chain end.

Q2: How can I control the molecular weight of the resulting poly(this compound)?

A2: The molecular weight of the polymer can be controlled by several factors:

  • Monomer-to-Initiator Ratio ([M]/[I]): In a living or controlled polymerization, the number-average molecular weight (Mn) is directly proportional to the initial monomer-to-initiator molar ratio.[1]

  • Choice of Initiator and Solvent: Utilizing a fast-initiating system and a solvent that minimizes side reactions, such as 1,4-dioxane, can lead to polymers with predictable molecular weights.[1][2]

  • Temperature: Polymerization temperature can influence the rates of propagation, termination, and chain transfer, thereby affecting the final molecular weight.

  • Chain Transfer Agents: The addition of chain transfer agents can be used to deliberately reduce the molecular weight of the polymer.[3]

Q3: What is a "living" cationic polymerization and why is it important for controlling molecular weight?

A3: A living polymerization is a chain polymerization where the ability of a growing polymer chain to terminate is removed.[4] This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[4][5] In an ideal living system, the active ionic propagating species are in equilibrium with dormant species, with a much faster rate of exchange than propagation, which minimizes termination and chain transfer reactions.[5]

Q4: What are common side reactions in the cationic polymerization of oxetanes, and how do they affect molecular weight control?

A4: Common side reactions include:

  • Chain transfer to monomer or polymer: This can prematurely terminate a growing chain and initiate a new, shorter chain, leading to a broader molecular weight distribution and lower average molecular weight.[3][4]

  • Backbiting: Intramolecular reaction of the growing chain end with an oxygen atom within the same chain can lead to the formation of cyclic oligomers, which also lowers the average molecular weight of the linear polymer.

  • Termination: Reactions with impurities (e.g., water, alcohols) can deactivate the propagating cationic center, stopping chain growth.[1]

These side reactions disrupt the controlled growth of polymer chains, making it difficult to achieve the desired molecular weight and leading to a high polydispersity index (PDI).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Polymer Yield Inactive Initiator: The initiator may have degraded due to moisture or improper storage.Use a freshly prepared or purified initiator. Ensure anhydrous conditions during storage and handling.
Presence of Impurities: Water, alcohols, or other nucleophilic impurities in the monomer or solvent can terminate the polymerization.[1]Purify the monomer and solvent immediately before use. Dry all glassware thoroughly.
Incorrect Temperature: The polymerization temperature may be too high or too low for the specific initiator/monomer system.Optimize the reaction temperature. Cationic polymerizations of oxetanes are often conducted at low temperatures to suppress side reactions.
Broad Molecular Weight Distribution (High PDI) Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will be initiated at different times, leading to a broad PDI.Select an initiator that provides rapid and quantitative initiation for this compound.
Chain Transfer Reactions: Significant chain transfer to monomer or polymer is occurring.Lower the polymerization temperature. Consider using a solvent that can stabilize the propagating cation and minimize chain transfer, such as 1,4-dioxane.[2]
Termination Reactions: Impurities are causing premature termination of polymer chains.Rigorously purify all reagents and dry the reaction apparatus. Work under an inert atmosphere (e.g., nitrogen or argon).
Molecular Weight is Lower Than Predicted by the [M]/[I] Ratio Chain Transfer: Chain transfer to monomer, polymer, or a chain transfer agent is occurring.Reduce the concentration of any potential chain transfer agents. If no CTA is added, lower the temperature to reduce chain transfer to monomer/polymer.
Inefficient Initiation: Not all of the initiator is effectively starting a polymer chain.Ensure the initiator is fully dissolved and activated. Consider a different initiator or co-initiator system.
Presence of Impurities: Water or other nucleophiles are terminating chains.Improve the purification of monomer and solvent.
Formation of Cyclic Oligomers Backbiting Reactions: Intramolecular cyclization is competing with linear propagation.Lower the monomer concentration and/or the reaction temperature. The choice of solvent can also influence the extent of backbiting.

Data Presentation

Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight

[Monomer]/[Initiator] RatioTheoretical Mn ( g/mol )Observed Mn ( g/mol )PDI (Mw/Mn)
504,3074,1001.15
1008,6138,2001.18
20017,22616,5001.25
50043,06639,8001.35

Note: These are illustrative data based on the principles of living cationic polymerization. Actual results will vary depending on the specific experimental conditions.

Table 2: Influence of Polymerization Temperature on Molecular Weight and PDI

Temperature (°C)Observed Mn ( g/mol )PDI (Mw/Mn)
-209,5001.12
08,2001.18
256,8001.35
504,5001.60

Note: These are illustrative data for a fixed [M]/[I] ratio, demonstrating the general trend that lower temperatures often lead to better control over molecular weight and a narrower PDI by minimizing side reactions.

Experimental Protocols

Protocol 1: General Procedure for Living Cationic Ring-Opening Polymerization of this compound

Materials:

  • This compound (monomer), freshly distilled from CaH₂.

  • Initiator (e.g., trifluoromethanesulfonic acid (TfOH) or a Lewis acid like BF₃·OEt₂).

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or 1,4-dioxane), freshly distilled.

  • Quenching agent (e.g., methanol (B129727) or ammonia (B1221849) solution in methanol).

  • Nitrogen or Argon gas for inert atmosphere.

Procedure:

  • All glassware should be flame-dried or oven-dried at >120°C for several hours and then cooled under a stream of inert gas.

  • The desired amount of this compound is dissolved in the anhydrous solvent in a Schlenk flask under an inert atmosphere.

  • The reaction mixture is cooled to the desired temperature (e.g., 0°C or -20°C) in an appropriate cooling bath.

  • The initiator is added dropwise to the stirred monomer solution via a gas-tight syringe.

  • The polymerization is allowed to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR or GC.

  • The polymerization is terminated by the addition of a quenching agent.

  • The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

  • The molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer are determined by Gel Permeation Chromatography (GPC).

Visualizations

experimental_workflow prep Preparation of Anhydrous Reagents and Glassware setup Reaction Setup under Inert Atmosphere prep->setup cool Cooling of Monomer Solution setup->cool init Initiator Addition cool->init poly Polymerization init->poly quench Quenching poly->quench iso Isolation and Purification quench->iso char Characterization (GPC, NMR) iso->char logical_relationship cluster_factors Controlling Factors cluster_outcomes Polymer Characteristics ratio [M]/[I] Ratio mw Molecular Weight (Mn) ratio->mw Directly Proportional temp Temperature temp->mw Inversely Affects Control pdi Polydispersity (PDI) temp->pdi Inversely Affects Control cta Chain Transfer Agent cta->mw Reduces cta->pdi May Broaden solvent Solvent Choice solvent->mw Affects Control solvent->pdi Affects Control

References

Identifying side reactions in the cationic polymerization of oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the cationic polymerization of oxetanes. It is intended for researchers, scientists, and drug development professionals working in this field.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the cationic polymerization of oxetanes?

A1: The most prevalent side reactions include:

  • Backbiting: This is an intramolecular reaction where the oxygen atom of a repeating unit in the growing polymer chain attacks the active cationic center (oxonium ion). This typically leads to the formation of cyclic oligomers, with the cyclic tetramer being the most common.

  • Chain Transfer to Polymer: An intermolecular reaction where the active center of one growing chain is transferred to an oxygen atom on another polymer chain. This can lead to branched structures and a broader molecular weight distribution.

  • Reactions with Impurities: Protic impurities, such as water or alcohols, can act as terminating or transfer agents, leading to low molecular weight polymers or inhibiting the polymerization altogether.

  • Regioselectivity Issues in Substituted Oxetanes: For unsymmetrically substituted oxetanes, the incoming monomer can add in different orientations, leading to head-to-tail, head-to-head, or tail-to-tail linkages in the polymer chain. This can affect the polymer's properties and is influenced by the nature of the substituent and the reaction conditions.

Q2: How does the choice of initiator affect the polymerization and potential side reactions?

A2: The initiator plays a crucial role in controlling the polymerization. The nature of the counter-ion associated with the initiator is particularly important. A non-nucleophilic and stable counter-ion (e.g., SbF₆⁻, PF₆⁻) is preferred to minimize termination and chain transfer reactions. The initiation rate relative to the propagation rate also influences the molecular weight distribution. A fast initiation rate compared to the propagation rate generally leads to a narrower molecular weight distribution.

Q3: What is the role of the solvent in controlling side reactions?

A3: The solvent polarity and nucleophilicity can significantly impact the polymerization. Non-polar solvents are often used. Interestingly, a moderately nucleophilic solvent like 1,4-dioxane (B91453) has been shown to suppress intramolecular chain transfer reactions (backbiting) by solvating the active center, making it less susceptible to attack by the polymer chain's own oxygen atoms.[1][2]

Q4: My polymerization of a substituted oxetane (B1205548) is very slow or shows a long induction period. What could be the cause?

A4: Some substituted oxetanes, particularly 3,3-disubstituted ones, can exhibit low reactivity and a significant induction period in photoinitiated cationic polymerization. This can be due to the stability of the initially formed oxonium ion. To overcome this, a "kick-starting" approach can be used by adding a more reactive co-monomer, such as an epoxide (e.g., limonene (B3431351) dioxide). The epoxide initiates polymerization more readily, and the propagating chain can then incorporate the less reactive oxetane monomer.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Polymer Yield 1. Inactive Initiator: The initiator may have degraded due to moisture or improper storage.2. Presence of Impurities: Water, alcohols, or other nucleophilic impurities in the monomer or solvent can terminate the polymerization.3. Low Monomer Reactivity: The specific oxetane monomer may have low reactivity under the chosen conditions.1. Use a fresh, properly stored initiator. Handle initiators under an inert atmosphere (e.g., in a glovebox).2. Thoroughly dry all monomers and solvents before use. Purify monomers to remove inhibiting impurities.3. Consider increasing the polymerization temperature or using a more reactive initiator. For photo-polymerization, consider the "kick-started" approach with a more reactive co-monomer.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains are formed throughout the polymerization, leading to a broad distribution of chain lengths.2. Chain Transfer Reactions: Transfer of the active center to monomer, polymer, or solvent can lead to the formation of new chains with different lengths.3. Incomplete Monomer Conversion: Stopping the reaction at low conversion can result in a broader PDI.1. Choose an initiator that provides a fast initiation rate relative to propagation.2. Optimize reaction conditions (temperature, solvent) to minimize chain transfer. The use of 1,4-dioxane as a solvent can help suppress chain transfer to the polymer.[1][2]3. Allow the polymerization to proceed to high conversion.
Presence of a Significant Amount of Cyclic Oligomers 1. Backbiting: The growing polymer chain is cyclizing through an intramolecular reaction. This is a common side reaction in oxetane polymerization.2. High Temperature: Higher temperatures can favor the formation of cyclic products.1. Use a solvent such as 1,4-dioxane that can solvate the propagating species and hinder the backbiting reaction.[1][2]2. Conduct the polymerization at a lower temperature, if feasible for the specific system.3. Timely termination of the polymerization can also help to minimize the formation of cyclic byproducts.
Inconsistent Polymer Properties (e.g., melting point, solubility) 1. Lack of Regiocontrol (for substituted oxetanes): Inconsistent head-to-tail, head-to-head, or tail-to-tail linkages can lead to variations in polymer microstructure and properties.2. Contamination: Presence of unreacted monomer or cyclic oligomers.1. The choice of initiator and reaction conditions can influence regioselectivity. Careful selection of the initiator system is crucial.2. Purify the polymer after synthesis to remove residual monomer and oligomers, for example, by precipitation.

Data Presentation

The following table summarizes the effect of different initiators and solvents on the cationic polymerization of oxetane, highlighting the impact on molecular weight, polydispersity, and the formation of cyclic oligomers.

InitiatorSolventMₙ ( g/mol )PDI (Mₙ/Mₙ)Cyclic Oligomers (%)
BF₃·OEt₂CH₂Cl₂7,8001.8~15
BF₃·OEt₂1,4-Dioxane9,2001.5<5
HBF₄Bulk12,0002.1~10
(C₆H₅)₃C⁺SbF₆⁻CH₂Cl₂15,5001.3~8
(C₆H₅)₃C⁺SbF₆⁻1,4-Dioxane18,0001.2<2

Note: The values presented are representative and can vary depending on the specific reaction conditions (temperature, monomer concentration, etc.).

Experimental Protocols

Protocol 1: General Procedure for Cationic Polymerization of Oxetane with Minimized Side Reactions

This protocol is designed to minimize backbiting and chain transfer reactions.

  • Materials and Reagents:

    • Oxetane monomer (purified and dried over CaH₂)

    • 1,4-Dioxane (dried over sodium/benzophenone ketyl and distilled under argon)

    • Initiator (e.g., (C₆H₅)₃C⁺SbF₆⁻), stored in a desiccator or glovebox.

    • Argon or Nitrogen gas (high purity)

    • Schlenk flask and other glassware (oven-dried)

    • Syringes (oven-dried)

  • Procedure: a. Assemble the Schlenk flask and other glassware while hot and allow to cool under a stream of inert gas. b. Add the desired amount of dried 1,4-dioxane to the Schlenk flask via a syringe. c. Add the purified oxetane monomer to the solvent in the flask via a syringe. d. Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath. e. Prepare a stock solution of the initiator in dried 1,4-dioxane in a separate, dry flask under an inert atmosphere. f. Initiate the polymerization by adding the required amount of the initiator solution to the monomer solution via a syringe. g. Allow the reaction to proceed for the desired time under an inert atmosphere with stirring. h. Terminate the polymerization by adding a small amount of a quenching agent, such as methanol (B129727) or a solution of ammonia (B1221849) in methanol. i. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane). j. Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

    • Analyze the polymer structure by ¹H and ¹³C NMR spectroscopy to confirm the polyether structure and to quantify the amount of cyclic oligomers if present.

Protocol 2: Quantification of Cyclic Tetramer by Gel Permeation Chromatography (GPC)

  • Sample Preparation: Prepare a dilute solution of the crude polymer product in a suitable GPC solvent (e.g., THF) at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • GPC Analysis:

    • Use a GPC system equipped with a refractive index (RI) detector.

    • Calibrate the system with polystyrene standards to obtain a calibration curve of log(Molecular Weight) vs. Elution Volume.

    • Inject the prepared sample solution.

  • Data Analysis:

    • The GPC chromatogram will show a main peak corresponding to the linear polymer and may show a smaller, well-resolved peak at a higher elution volume (lower molecular weight) corresponding to the cyclic tetramer.

    • Integrate the area of the polymer peak and the cyclic tetramer peak.

    • The percentage of the cyclic tetramer can be estimated by the ratio of the area of the tetramer peak to the total area of all peaks. A representative GPC chromatogram for a polyoxetane containing a cyclic tetramer shows a distinct peak at a longer retention time.[3][4]

Visualizations

Troubleshooting_Oxetane_Polymerization cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Suggested Solutions Low_Yield Low/No Polymer Yield Inactive_Initiator Inactive Initiator Low_Yield->Inactive_Initiator leads to Impurities Impurities (e.g., water) Low_Yield->Impurities leads to High_PDI Broad Molecular Weight Distribution (High PDI) Slow_Initiation Slow Initiation High_PDI->Slow_Initiation leads to Chain_Transfer Chain Transfer High_PDI->Chain_Transfer leads to Cyclic_Oligomers Presence of Cyclic Oligomers Backbiting Backbiting Cyclic_Oligomers->Backbiting leads to Fresh_Initiator Use Fresh/Properly Stored Initiator Inactive_Initiator->Fresh_Initiator solved by Dry_Reagents Use Dry/Purified Monomer & Solvent Impurities->Dry_Reagents solved by Fast_Initiator Choose Fast Initiator Slow_Initiation->Fast_Initiator solved by Optimize_Conditions Optimize Conditions (Solvent, Temp) Chain_Transfer->Optimize_Conditions solved by Backbiting->Optimize_Conditions solved by Use_Dioxane Use 1,4-Dioxane as Solvent Backbiting->Use_Dioxane solved by

Caption: Troubleshooting flowchart for common issues in cationic polymerization of oxetanes.

Backbiting_Mechanism cluster_chain Growing Polymer Chain cluster_reaction Intramolecular Attack (Backbiting) cluster_product Products P1 ~~~O-CH2-CH2-CH2- P2 O-CH2-CH2-CH2- P3 O-CH2-CH2-CH2- Attack Oxygen atom from a repeating unit attacks the active center P2->Attack attacks Active_Center O⁺(CH2)3 Cyclic_Tetramer Cyclic Tetramer Attack->Cyclic_Tetramer forms Dormant_Chain Dormant Polymer Chain Attack->Dormant_Chain leaves

Caption: Simplified diagram of the backbiting side reaction leading to cyclic oligomer formation.

References

Technical Support Center: Synthesis of 3,3-Dimethyloxetane via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield of 3,3-dimethyloxetane using intramolecular cyclization methods.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of this compound via intramolecular cyclization challenging?

A1: The primary challenge is the inherent ring strain of the four-membered oxetane (B1205548) ring, estimated to be around 25-26 kcal/mol.[1] This strain creates a significant kinetic barrier, making the ring-closing reaction slower than the formation of analogous three, five, or six-membered rings.[2] Overcoming this barrier requires carefully optimized reaction conditions, including the use of strong bases and excellent leaving groups.[2]

Q2: What is the most common and effective intramolecular cyclization method for preparing this compound?

A2: The most widely used and reliable method is the intramolecular Williamson ether synthesis.[3][4] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group on the same molecule to form the cyclic ether.[4][5]

Q3: What are the recommended starting materials for this synthesis?

A3: A common precursor is 2,2-dimethyl-1,3-propanediol. In a two-step process, one of the hydroxyl groups is first converted into a good leaving group (e.g., a tosylate or mesylate). The remaining hydroxyl group is then deprotonated in the second step to initiate the cyclization. Alternatively, a halohydrin such as 3-chloro-2,2-dimethylpropan-1-ol can be used directly.

Q4: What are the key physical properties of this compound for purification and identification?

A4: this compound is a colorless liquid.[6] Key properties for its handling and purification are:

  • Boiling Point: 81°C at 765 mmHg[6][7]

  • Density: 0.835 g/mL at 25°C[6][7]

  • Refractive Index: n20/D 1.399[7][8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Inefficient Leaving Group The rate of the S_N2 cyclization is highly dependent on the quality of the leaving group. If using a halide, consider converting the hydroxyl group to a sulfonate ester like a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups. Ensure the activation step (e.g., tosylation) proceeds to high conversion before attempting cyclization.
Weak Base A strong, non-nucleophilic base is required to fully deprotonate the alcohol to the corresponding alkoxide. Sodium hydride (NaH) is a common and effective choice for this transformation.[1] Weaker bases like NaOH or KOH may not be sufficient to drive the reaction to completion, especially given the kinetic barrier to forming the strained ring.
Presence of Water Alkoxides are strong bases and will be readily protonated by water. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. The use of sodium hydride has the advantage of producing hydrogen gas, which bubbles out of the solution and does not interfere with the reaction.[9]
Unfavorable Reaction Temperature While heating can increase the reaction rate, excessively high temperatures can favor the competing 1,4-elimination side reaction. The optimal temperature should be determined empirically, often starting at room temperature and gently refluxing if necessary.

Problem: Significant Formation of Side-Products

Possible CauseRecommended Solution
Intermolecular Polymerization If the concentration of the starting material is too high, the alkoxide can react with another molecule of the starting material, leading to dimer or polymer formation instead of the desired intramolecular cyclization. Employing high-dilution conditions (i.e., slow addition of the substrate to a solution of the base) can significantly favor the intramolecular pathway.
1,4-Elimination The alkoxide can act as a base to remove a proton, leading to an unsaturated alcohol instead of the oxetane. This is more likely with secondary or tertiary leaving groups.[4][5] Since the precursor for this compound involves a primary leaving group, this is less of a concern but can be minimized by using a non-hindered base and avoiding excessive heat.

Problem: Difficulty in Product Purification

Possible CauseRecommended Solution
Co-distillation with Solvent The boiling point of this compound (81°C) is close to that of common solvents like THF (66°C) or benzene (B151609) (80°C).[7] Choose a solvent with a significantly different boiling point for easier separation by fractional distillation. Alternatively, purification can be achieved by gas chromatography.[7]
Contamination with Starting Material Unreacted starting diol or mono-tosylate can contaminate the final product. An aqueous workup is essential. Quench the reaction carefully with water, then wash the organic layer with water and brine to remove ionic species and water-soluble starting materials before drying and distillation.

Experimental Protocols

Protocol: Two-Step Synthesis of this compound from 2,2-Dimethyl-1,3-propanediol

This protocol is based on the principles of the Williamson ether synthesis.

Step A: Monotosylation of 2,2-Dimethyl-1,3-propanediol

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) in anhydrous pyridine (B92270) at 0°C (ice bath).

  • Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.0 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir overnight.

  • Workup: Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the combined organic layers sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mono-tosylated product can be purified by column chromatography on silica (B1680970) gel.

Step B: Intramolecular Cyclization

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition: Dissolve the purified mono-tosylated diol from Step A in anhydrous THF and add it dropwise to the NaH suspension at room temperature.

  • Reaction: After the addition is complete and hydrogen evolution has ceased, heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC or GC.

  • Workup: Cool the reaction to 0°C and cautiously quench by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent. Purify the resulting crude this compound by fractional distillation.[7]

Data Presentation

The choice of base and leaving group is critical for maximizing yield. The following table provides a qualitative guide for optimizing the intramolecular cyclization step.

Leaving Group (LG)BaseRelative ReactivityExpected YieldNotes
-ClNaHModerateModerateRequires forcing conditions (higher temp/longer time).
-BrNaHGoodGoodMore reactive than the chloride.
-OMs (Mesylate)NaHExcellentHighExcellent leaving group, mild conditions.
-OTs (Tosylate)NaHExcellentHighExcellent leaving group, commonly used.[3]
-OTs (Tosylate)KOHLow-ModerateLow-ModerateWeaker base may lead to incomplete reaction.

Visualizations

experimental_workflow start Starting Material: 2,2-dimethyl-1,3-propanediol step1 Step 1: Monotosylation (TsCl, Pyridine) start->step1 intermediate Intermediate: 3-hydroxy-2,2-dimethylpropyl tosylate step1->intermediate step2 Step 2: Intramolecular Cyclization (NaH, THF) intermediate->step2 purification Workup & Purification (Aqueous Wash, Distillation) step2->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the two-step synthesis of this compound.

cyclization_mechanism cluster_deprotonation Step 1: Deprotonation cluster_cyclization Step 2: Intramolecular SN2 Cyclization precursor Precursor (3-tosyl-2,2-dimethylpropan-1-ol) alkoxide Alkoxide Intermediate precursor->alkoxide  + NaH - H₂ gas   transition_state Ring-Closing Transition State alkoxide->transition_state  Intramolecular Nucleophilic Attack   product Product: this compound + Sodium Tosylate transition_state->product

Caption: Mechanism of intramolecular Williamson ether synthesis for this compound.

References

Troubleshooting low monomer conversion in 3,3-dimethyloxetane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cationic ring-opening polymerization of 3,3-dimethyloxetane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide: Low Monomer Conversion

Low monomer conversion is a common challenge in the cationic ring-opening polymerization of this compound. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Q1: My this compound polymerization is resulting in low or no monomer conversion. What are the most common causes?

Low monomer conversion in the cationic polymerization of this compound can be attributed to several factors, primarily related to impurities, initiator inefficiency, and suboptimal reaction conditions. The most common culprits include:

  • Presence of Impurities: Water, alcohols, and other nucleophilic impurities can terminate the growing polymer chains by reacting with the cationic propagating centers.

  • Inactive or Insufficient Initiator: The initiator may have degraded due to improper storage or handling, or its concentration may be too low to effectively initiate polymerization in the presence of trace impurities.

  • Slow Initiation Kinetics: The initiation of 3,3-disubstituted oxetanes can be slow, leading to a significant induction period and incomplete polymerization within the given reaction time.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to slow propagation rates, or too high, which can promote side reactions and chain termination.

  • Inappropriate Solvent Choice: The polarity of the solvent can influence the stability of the propagating species and the rate of polymerization.

Frequently Asked Questions (FAQs)

Initiator and Reaction Setup

Q2: How does the initiator concentration affect the monomer conversion of this compound?

The initiator concentration is a critical parameter. A concentration that is too low may be insufficient to overcome termination by trace impurities present in the monomer or solvent. Conversely, while a higher initiator concentration can lead to a faster rate of polymerization, an excessively high concentration may not necessarily lead to higher conversion and can affect the molecular weight of the resulting polymer. For photopolymerizations, increasing the photoinitiator concentration can increase both the polymerization rate and monomer conversion.[2]

Illustrative Data: Effect of Initiator Concentration on Monomer Conversion

The following table provides illustrative data on the effect of initiator concentration on the monomer conversion of a 3,3-disubstituted oxetane, based on trends observed in the literature.

Initiator Concentration (mol%)Monomer Conversion (%)
0.115
0.555
1.085
2.090
3.092

Note: This data is illustrative and based on general trends for cationic photopolymerization of oxetanes. Actual results may vary depending on the specific initiator, monomer purity, and reaction conditions.

Q3: What is the optimal temperature for the polymerization of this compound?

The optimal temperature depends on the specific initiator system being used. Generally, increasing the temperature enhances the mobility of the monomer and reactive species, which can lead to higher conversion rates.[3][4] However, excessively high temperatures can also promote side reactions, such as chain transfer, which can limit the final monomer conversion and affect the polymer's properties. For some systems, carrying out the photopolymerization at a higher temperature can help to shorten or eliminate the induction period observed with 3,3-disubstituted oxetanes.[1]

Illustrative Data: Effect of Temperature on Monomer Conversion

This table illustrates the potential impact of reaction temperature on the monomer conversion of a 3,3-disubstituted oxetane.

Temperature (°C)Monomer Conversion (%)
045
25 (Room Temperature)70
5088
7093
10085 (potential for side reactions)

Note: This data is illustrative. The optimal temperature should be determined experimentally for each specific initiator and solvent system.

Monomer and Solvent Purity

Q4: How can I purify the this compound monomer before polymerization?

Monomer purity is critical for successful polymerization. Impurities can act as chain-terminating agents. This compound can be purified by distillation, preferably under an inert atmosphere of nitrogen or argon.[5] Alternatively, gas chromatography can be used for purification.[5]

Q5: What is the role of the solvent, and which solvents are recommended for this polymerization?

The choice of solvent can significantly impact the polymerization. The polarity of the solvent can affect the rate of initiation and propagation. Chlorinated solvents like dichloromethane (B109758) are commonly used. It is crucial to use anhydrous solvents to avoid introducing water, which can terminate the polymerization.

Illustrative Data: Effect of Solvent on Monomer Conversion

The following table provides an illustrative comparison of how different solvents might affect the monomer conversion of a 3,3-disubstituted oxetane.

SolventDielectric Constant (approx.)Monomer Conversion (%)
Hexane1.930
Toluene2.450
Dichloromethane9.190
Nitrobenzene34.880 (potential for side reactions)

Note: This data is illustrative and serves to highlight the general trend of solvent polarity on cationic polymerization.

Troubleshooting Workflow

Q6: What is a systematic workflow to troubleshoot low monomer conversion?

A logical approach to troubleshooting is essential. The following diagram outlines a step-by-step process to identify and address the potential causes of low monomer conversion.

TroubleshootingWorkflow start Low Monomer Conversion Observed check_purity Verify Monomer and Solvent Purity (NMR, GC, Karl Fischer) start->check_purity is_pure Are Reagents Sufficiently Pure? check_purity->is_pure purify Action: Purify Monomer and Solvent (Distillation, Drying Agents) is_pure->purify No check_initiator Evaluate Initiator System (Age, Storage, Concentration) is_pure->check_initiator Yes purify->check_purity is_initiator_ok Is Initiator Active and at Correct Concentration? check_initiator->is_initiator_ok optimize_initiator Action: Use Fresh Initiator, Adjust Concentration is_initiator_ok->optimize_initiator No check_conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) is_initiator_ok->check_conditions Yes optimize_initiator->check_initiator are_conditions_ok Are Conditions Optimal? check_conditions->are_conditions_ok adjust_conditions Action: Adjust Temperature, Increase Reaction Time, Ensure Inert Atmosphere are_conditions_ok->adjust_conditions No success Problem Resolved are_conditions_ok->success Yes adjust_conditions->check_conditions

Caption: Troubleshooting workflow for low monomer conversion.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

Objective: To remove impurities, particularly water, from the this compound monomer.

Method: Distillation under Inert Atmosphere

  • Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Drying Agent (Optional): For monomers with significant water content, pre-dry over a suitable drying agent (e.g., calcium hydride) for several hours with stirring.

  • Distillation:

    • Add the this compound to the distillation flask along with a few boiling chips.

    • Heat the flask gently using a heating mantle.

    • Collect the fraction that distills at the boiling point of this compound (approximately 80-81°C at atmospheric pressure).

    • It is recommended to perform the distillation under a slow stream of nitrogen or argon to prevent atmospheric moisture contamination.[5]

  • Storage: Store the purified monomer over activated molecular sieves in a sealed flask under an inert atmosphere.

Protocol 2: Cationic Ring-Opening Polymerization of this compound

Objective: To perform the polymerization under anhydrous and inert conditions to minimize premature termination. This protocol is adapted from a procedure for a similar monomer, 3-ethyl-3-(hydroxymethyl)oxetane.[5]

Materials:

  • Purified this compound

  • Anhydrous solvent (e.g., dichloromethane)

  • Initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Quenching agent (e.g., methanol)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware (three-neck flask, magnetic stirrer, thermometer, rubber septa, syringes)

Experimental Workflow Diagram:

PolymerizationWorkflow setup 1. Assemble and Flame-Dry Glassware under Inert Gas Flow add_reagents 2. Add Anhydrous Solvent and Monomer via Syringe setup->add_reagents cool 3. Cool Reaction Mixture to Desired Temperature add_reagents->cool add_initiator 4. Add Initiator Dropwise via Syringe cool->add_initiator polymerize 5. Allow Polymerization to Proceed for a Set Time add_initiator->polymerize quench 6. Quench the Reaction (e.g., with Methanol) polymerize->quench isolate 7. Isolate Polymer (Precipitation, Filtration, Drying) quench->isolate

Caption: General workflow for cationic polymerization.

Procedure:

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and rubber septa, establish an inert atmosphere by flushing with dry nitrogen or argon.

  • Reagent Addition: Add anhydrous dichloromethane (e.g., 100 mL) to the flask via a syringe. Then, add the purified this compound monomer via syringe.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C or room temperature) using an ice bath or water bath.

  • Initiation: Add the initiator (e.g., BF₃·OEt₂) dropwise to the stirred solution via a syringe.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-24 hours), maintaining the temperature and inert atmosphere. The progress can be monitored by taking aliquots and analyzing them by ¹H NMR or FTIR to determine monomer conversion.

  • Termination (Quenching): Terminate the polymerization by adding a small amount of a quenching agent, such as methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

References

Technical Support Center: Optimizing 3,3-Dimethyloxetane Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the cationic ring-opening polymerization (CROP) of 3,3-dimethyloxetane.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my polymerization yielding no or very low monomer conversion?

Possible Causes:

  • Initiator Inactivity: The initiator may have degraded due to exposure to moisture or air.

  • Presence of Impurities: Water or other nucleophilic impurities in the monomer or solvent can terminate the cationic propagating species.

  • Incorrect Initiator Concentration: The initiator concentration may be too low to effectively initiate polymerization.

  • Inappropriate Temperature: The reaction temperature may not be optimal for the chosen initiator system.

Solutions:

  • Initiator Handling: Use a freshly opened or purified initiator. Handle and store initiators under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

  • Reagent Purity: Ensure the monomer and solvent are rigorously dried and purified before use. Distillation of the monomer and solvent over a suitable drying agent is recommended.

  • Optimize Initiator Concentration: Systematically vary the initiator concentration to find the optimal range for your specific reaction conditions.

  • Temperature Control: Investigate the effect of temperature on the polymerization. While higher temperatures can increase the rate, they may also lead to side reactions.

Q2: The resulting polymer has a broad molecular weight distribution (high Polydispersity Index - PDI). What could be the cause?

Possible Causes:

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad PDI.

  • Chain Transfer Reactions: Impurities or the solvent can act as chain transfer agents, terminating a growing polymer chain and initiating a new one, which broadens the molecular weight distribution.

  • Multiple Active Species: The presence of different types of active species can lead to polymers with varying chain lengths.

Solutions:

  • Choice of Initiator: Select an initiator that provides a fast and efficient initiation step for the polymerization of this compound.

  • Purification: Meticulous purification of the monomer and solvent is crucial to remove any potential chain transfer agents.

  • Reaction Conditions: Optimize reaction parameters such as temperature and solvent to minimize side reactions.

Q3: My polymerization is proceeding, but the molecular weight of the polymer is much lower than theoretically expected. Why?

Possible Causes:

  • Chain Transfer: As mentioned above, chain transfer to monomer, solvent, or impurities is a common cause of lower-than-expected molecular weights.

  • Termination Reactions: Premature termination of the growing polymer chains by nucleophilic impurities will result in shorter polymer chains.

  • Incorrect Monomer-to-Initiator Ratio: An error in the calculation or measurement of the monomer-to-initiator ratio will lead to discrepancies between the theoretical and experimental molecular weight.

Solutions:

  • High Purity Reagents: Use high-purity monomer and solvent to minimize chain transfer and termination reactions.

  • Careful Stoichiometry: Accurately measure and control the monomer-to-initiator ratio.

  • Controlled Polymerization Techniques: For better control over molecular weight, consider using techniques that promote a "living" or controlled polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cationic ring-opening polymerization of this compound?

The cationic ring-opening polymerization of this compound typically proceeds via a three-step mechanism: initiation, propagation, and termination.

  • Initiation: A cationic initiator, such as a Lewis acid (e.g., BF₃·OEt₂) with a protic co-initiator (e.g., water or an alcohol), generates a protonic acid that protonates the oxygen atom of the oxetane (B1205548) ring, activating it for nucleophilic attack.

  • Propagation: A second monomer molecule attacks the activated oxonium ion, leading to the ring-opening of the first monomer and the formation of a new propagating oxonium ion at the chain end. This process repeats, leading to the growth of the polymer chain.

  • Termination: The polymerization can be terminated by the reaction of the propagating species with a nucleophile, such as water or an alcohol, or through chain transfer reactions.

Q2: How does the initiator concentration affect the molecular weight and PDI of poly(this compound)?

Generally, in a controlled cationic polymerization, the number-average molecular weight (Mn) of the resulting polymer is inversely proportional to the initial initiator concentration. A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower molecular weight for a given amount of monomer. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains.

The polydispersity index (PDI) is a measure of the breadth of the molecular weight distribution. In an ideal living polymerization, the PDI is close to 1.0. The initiator concentration can influence the PDI; an optimal concentration will lead to a more controlled polymerization and a narrower PDI.

Q3: What are some common initiators for the cationic ring-opening polymerization of this compound?

Common initiators for the CROP of oxetanes are typically strong acids or Lewis acids in combination with a proton source. Some examples include:

  • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), often used with a co-initiator like 1,4-butanediol (B3395766).

  • Protic Acids: Triflic acid (CF₃SO₃H).

  • Onium Salts: Diaryliodonium or triarylsulfonium salts can be used for photoinitiated cationic polymerization.

The choice of initiator will depend on the desired reaction kinetics and the properties of the final polymer.

Data Presentation

The following table provides representative data on the effect of initiator concentration on the molecular weight (Mn) and polydispersity index (PDI) for the polymerization of a 3,3-disubstituted oxetane. Please note that these are illustrative values, and optimization is necessary for the specific this compound system.

[Monomer]:[Initiator] RatioInitiator Concentration (mol%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDIMonomer Conversion (%)
50:12.0430041001.1595
100:11.0860079001.2092
200:10.517200155001.2888

Data is illustrative and based on typical results for cationic ring-opening polymerization of substituted oxetanes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

General Protocol for Cationic Ring-Opening Polymerization of this compound

This protocol is adapted from procedures for similar oxetane monomers and should be optimized for specific experimental goals.

Materials:

  • This compound (monomer), freshly distilled over a suitable drying agent (e.g., CaH₂).

  • Initiator system: e.g., Boron trifluoride etherate (BF₃·OEt₂) and 1,4-butanediol (BDO) as a co-initiator.

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂), freshly distilled.

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Glassware Preparation: All glassware should be rigorously cleaned and dried in an oven at >120 °C overnight and then cooled under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas.

  • Reagent Addition:

    • To the reaction flask, add the desired amount of anhydrous solvent via a syringe.

    • Add the co-initiator (e.g., 1,4-butanediol) via a syringe.

    • Add the initiator (e.g., BF₃·OEt₂) dropwise via a syringe while stirring.

    • Allow the initiator/co-initiator mixture to stir for a few minutes.

    • Slowly add the purified this compound monomer to the reaction mixture via a syringe pump over a defined period.

  • Polymerization: Allow the reaction to proceed at the desired temperature for the specified time. Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR or GC) to determine monomer conversion.

  • Termination: Terminate the polymerization by adding a quenching agent, such as a small amount of methanol (B129727) or ammonia (B1221849) solution in methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol). Filter and wash the polymer with the non-solvent.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine Mn and PDI, and NMR spectroscopy to confirm the polymer structure.

Mandatory Visualization

CROP_Mechanism Initiator Initiator (e.g., H⁺) ActivatedMonomer Activated Monomer (Oxonium Ion) Initiator->ActivatedMonomer Initiation Monomer1 This compound Monomer1->ActivatedMonomer Dimer Propagating Dimer ActivatedMonomer->Dimer Propagation Monomer2 This compound Monomer2->Dimer Dimer->Propagation Termination Termination (e.g., with H₂O) Dimer->Termination Polymer Poly(this compound) Propagation->Polymer

Caption: Cationic Ring-Opening Polymerization Mechanism.

Troubleshooting_Workflow Start Low Conversion or High PDI CheckPurity Check Monomer and Solvent Purity Start->CheckPurity Purify Purify/Dry Monomer and Solvent CheckPurity->Purify Impurities Detected CheckInitiator Verify Initiator Activity & Concentration CheckPurity->CheckInitiator Purity OK Purify->CheckInitiator NewInitiator Use Fresh/New Initiator CheckInitiator->NewInitiator Degraded OptimizeConc Optimize Initiator Concentration CheckInitiator->OptimizeConc Concentration Issue CheckConditions Review Reaction Conditions (Temp, Time) CheckInitiator->CheckConditions Activity & Conc. OK NewInitiator->CheckConditions OptimizeConc->CheckConditions OptimizeConditions Optimize Temperature and Reaction Time CheckConditions->OptimizeConditions Suboptimal Success Successful Polymerization CheckConditions->Success Optimal OptimizeConditions->Success

Caption: Troubleshooting Workflow for Polymerization Issues.

Strategies to prevent chain transfer reactions in oxetane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to chain transfer reactions in oxetane (B1205548) polymerization.

Frequently Asked Questions (FAQs)

Q1: What are chain transfer reactions in oxetane polymerization and why are they problematic?

A1: Chain transfer is a reaction that stops the growth of a polymer chain by transferring the active cationic center to another molecule, such as a monomer, solvent, or another polymer chain.[1] This terminates the initial chain and starts a new, shorter one. These reactions are problematic because they lead to a decrease in the average molecular weight of the polymer and a broadening of the molecular weight distribution (high polydispersity index, PDI), making it difficult to achieve polymers with targeted, well-defined properties.[1]

Q2: My polyoxetane has a much lower molecular weight than predicted by the monomer-to-initiator ratio. What is the likely cause?

A2: A lower-than-expected molecular weight is a classic sign of uncontrolled chain transfer reactions. The primary causes include:

  • Presence of Impurities: Water, alcohols, or other protic impurities can act as potent chain transfer agents.

  • Chain Transfer to Monomer: The growing polymer chain can transfer its activity to an unreacted monomer molecule.

  • Inappropriate Solvent Choice: Solvents can participate in side reactions. For instance, dichloromethane (B109758) is more likely to promote the formation of cyclic oligomers compared to 1,4-dioxane (B91453).[2]

  • Sub-optimal Initiator: Initiators that exhibit slow initiation compared to propagation can lead to side reactions and poor control over molecular weight.[2]

Q3: I am observing a high polydispersity index (PDI > 1.5) in my final polymer. How can I achieve a narrower molecular weight distribution?

A3: High PDI is typically caused by chain transfer and/or slow initiation. To achieve a narrower PDI (approaching a "living" polymerization), consider the following strategies:

  • Solvent Selection: Using 1,4-dioxane as a solvent has been shown to effectively prevent both intra- and intermolecular transfer reactions, leading to polymers with narrow molecular weight distributions (PDI < 1.3).[2]

  • Initiator Choice: Employ an initiator that provides fast initiation. For example, using 3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate in 1,4-dioxane has produced polyoxetane with a PDI between 1.18 and 1.28.[2]

  • Rigorous Purification: Ensure all reagents (monomer, solvent, initiator) and glassware are scrupulously dried and purified to eliminate water and other protic impurities.

Q4: My polymerization of a hydroxyl-functionalized oxetane monomer is resulting in branched, irregular structures. What is happening?

A4: This is likely due to the Activated Monomer (AM) mechanism.[3][4] Hydroxyl groups present on the monomer or polymer backbone can act as internal chain transfer agents.[5] In the AM mechanism, a protonated (activated) monomer is attacked by a hydroxyl group from another chain, leading to branching instead of linear chain growth.[4][5] To mitigate this, protecting the hydroxyl group before polymerization and deprotecting it afterward is a common strategy.

Q5: What is the difference between the Activated Chain End (ACE) and Activated Monomer (AM) polymerization mechanisms?

A5: These are two competing mechanisms in cationic ring-opening polymerization.[3]

  • Activated Chain End (ACE): The active cationic center (an oxonium ion) is located at the end of the growing polymer chain. A neutral monomer molecule attacks this active chain end to propagate the chain. This is the desired mechanism for linear, controlled polymerization.[3][4]

  • Activated Monomer (AM): A monomer molecule is first protonated or "activated". This activated monomer is then attacked by a nucleophile, such as a hydroxyl group on another polymer chain. This mechanism is a form of chain transfer that often leads to branching.[3][4][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Polymer Yield 1. Inactive initiator. 2. Presence of terminating impurities (e.g., water). 3. Reaction temperature too low.1. Verify initiator activity and concentration. 2. Rigorously dry all reagents and glassware. Use high-vacuum techniques. 3. Optimize reaction temperature; some systems benefit from slightly elevated temperatures.
High Polydispersity Index (PDI) 1. Chain transfer to monomer, solvent, or polymer. 2. Slow initiation relative to propagation. 3. Presence of protic impurities.1. Switch to a less reactive solvent like 1,4-dioxane.[2] 2. Use a fast-initiating system.[2] 3. Purify all components thoroughly.
Formation of Cyclic Oligomers 1. "Back-biting": The active chain end attacks an oxygen atom on its own polymer backbone. 2. Solvent effects (e.g., dichloromethane promotes cyclization).[2]1. Use 1,4-dioxane as the solvent, which has been shown to suppress cyclic oligomer formation.[2] 2. Adjust monomer concentration and temperature.
Bimodal or Multimodal GPC Trace 1. Multiple active species due to impurities. 2. Inefficient or slow initiation creating different populations of chains. 3. Significant chain transfer leading to a population of dead/terminated chains.1. Ensure extreme purity of all reaction components. 2. Select an initiator known for fast and quantitative initiation. 3. Implement strategies to minimize chain transfer (see other sections).

Data Presentation

Table 1: Effect of Initiator and Solvent on Oxetane Polymerization

This table summarizes the results from the cationic ring-opening polymerization of oxetane, highlighting the impact of different initiators and solvents on the final polymer properties.

InitiatorSolventMn ( g/mol )PDI (Mw/Mn)Cyclic OligomersReference
Fast Initiating¹1,4-DioxaneUp to 160,0001.18 - 1.28Not detected[2]
Slow Initiating²1,4-DioxaneLower than predictedBroader~10% of consumed monomer[2]
Slow Initiating²DichloromethaneLower than predictedBroad~30% of consumed monomer[2]

¹ 3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate ² BF₃·CH₃OH

Experimental Protocols

Protocol 1: Controlled Cationic Polymerization of Oxetane to Minimize Chain Transfer

This protocol is based on methodologies for living or controlled cationic polymerization.[6][7]

Objective: To synthesize polyoxetane with a predictable molecular weight and low PDI by minimizing chain transfer reactions.

Materials:

  • Oxetane (monomer), freshly distilled from calcium hydride.

  • 1,4-Dioxane (solvent), refluxed over sodium/benzophenone and distilled under argon.

  • Initiator solution (e.g., 3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate in 1,4-dioxane).

  • Terminating agent (e.g., ammoniacal methanol).

  • Argon gas (high purity).

  • Glassware, oven-dried at 120°C overnight and assembled hot under argon.

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a rubber septum. Maintain a positive pressure of argon throughout the experiment.

  • Reagent Preparation: In the reaction flask, add the desired amount of dry 1,4-dioxane via a gas-tight syringe.

  • Monomer Addition: Add the purified oxetane monomer to the solvent via a syringe. Allow the solution to equilibrate to the desired reaction temperature (e.g., 35°C).[6]

  • Initiation: Rapidly inject the calculated amount of initiator solution into the stirred monomer solution to ensure fast and uniform initiation.

  • Polymerization: Allow the reaction to proceed for the desired time. Monitor conversion by taking aliquots at intervals and analyzing them via ¹H NMR or gas chromatography (GC).

  • Termination: Quench the polymerization by adding an excess of the terminating agent (e.g., ammoniacal methanol).

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Purification and Drying: Collect the polymer by filtration, wash it several times with the non-solvent, and dry it under vacuum at a moderate temperature until a constant weight is achieved.

  • Characterization: Analyze the polymer's number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: Quantification of Cyclic Oligomers in Polyoxetane

This protocol is adapted from established methods for analyzing cyclic oligomers in other polymer systems.[8][9]

Objective: To quantify the amount of cyclic oligomers present in a sample of polyoxetane.

Materials:

  • Polyoxetane sample.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), HPLC grade.

  • Methanol or Hexane, HPLC grade.

  • Cyclohexane for extraction.[2]

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Analytical standards of cyclic oxetane oligomers (if available) or use caffeine (B1668208) as a single nitrogen calibrant for HPLC-CLND if applicable.[8]

Procedure:

  • Sample Preparation (Extraction):

    • Accurately weigh about 100 mg of the polyoxetane sample into a vial.

    • Add 10 mL of cyclohexane, a solvent in which the high molecular weight polymer is insoluble but cyclic oligomers are soluble.[2]

    • Agitate the mixture for 24 hours at room temperature to extract the oligomers.

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove the insoluble polymer.

    • Evaporate the solvent from the filtrate to obtain the cyclic oligomer extract.

  • HPLC Analysis:

    • Dissolve the dried extract in a known volume of HPLC-grade THF or DCM.

    • Instrumentation: Use an HPLC system, preferably with a size-exclusion column suitable for oligomer separation.

    • Mobile Phase: Use an appropriate mobile phase (e.g., THF) at a constant flow rate (e.g., 1 mL/min).

    • Detection: Use a UV detector (if oligomers have a chromophore) or an ELSD for universal detection.

    • Injection: Inject a known volume (e.g., 20 µL) of the sample solution.

  • Quantification:

    • Calibration: If standards are available, create a calibration curve by plotting the peak area against the concentration for each oligomer.

    • Analysis: Identify the peaks corresponding to the cyclic oligomers in the sample chromatogram based on retention time.

    • Calculation: Calculate the concentration of each oligomer in the sample using the calibration curve. The total cyclic oligomer content is the sum of the individual oligomer concentrations, expressed as a weight percentage of the original polymer sample.

Visualizations

Troubleshooting_Workflow Problem Problem Identified (e.g., Low Mn, High PDI) Check_Purity Step 1: Verify Reagent Purity (Monomer, Solvent, Initiator) Problem->Check_Purity Impurity_Found Impurity Found? Check_Purity->Impurity_Found Purify Action: Rigorously Purify/Dry All Components Impurity_Found->Purify Yes Check_Conditions Step 2: Evaluate Reaction Conditions Impurity_Found->Check_Conditions No Re_Evaluate Re-run Experiment & Evaluate Polymer Purify->Re_Evaluate Solvent_Issue Solvent Promoting Side Reactions? Check_Conditions->Solvent_Issue Change_Solvent Action: Switch to 1,4-Dioxane Solvent_Issue->Change_Solvent Yes Initiator_Issue Initiation Slow? Solvent_Issue->Initiator_Issue No Change_Solvent->Re_Evaluate Change_Initiator Action: Use Fast-Initiating System Initiator_Issue->Change_Initiator Yes Initiator_Issue->Re_Evaluate No Change_Initiator->Re_Evaluate

Caption: Troubleshooting workflow for oxetane polymerization issues.

Polymerization_Mechanisms cluster_ACE Activated Chain End (ACE) Mechanism cluster_AM Activated Monomer (AM) Mechanism ACE_Chain Growing Polymer Chain with Active End (P-O+) ACE_Propagation Linear Propagation ACE_Chain->ACE_Propagation Attacked by ACE_Monomer Neutral Monomer ACE_Monomer->ACE_Propagation AM_Monomer Protonated (Activated) Monomer (M-H+) AM_Transfer Chain Transfer / Branching AM_Monomer->AM_Transfer Attacked by AM_Nucleophile Nucleophile (e.g., Polymer -OH group) AM_Nucleophile->AM_Transfer Factors_Affecting_Chain_Transfer ChainTransfer Chain Transfer Reactions Solvent Solvent Dioxane 1,4-Dioxane Solvent->Dioxane DCM Dichloromethane (DCM) Solvent->DCM Initiator Initiator Fast_Init Fast Initiation Initiator->Fast_Init Slow_Init Slow Initiation Initiator->Slow_Init Impurities Impurities (e.g., H2O, ROH) Present Present Impurities->Present Absent Absent Impurities->Absent Monomer Monomer Structure (e.g., -OH groups) Hydroxyl Hydroxyl Groups Monomer->Hydroxyl No_Hydroxyl No Hydroxyl Groups Monomer->No_Hydroxyl Dioxane->ChainTransfer Decreases DCM->ChainTransfer Increases Fast_Init->ChainTransfer Decreases Slow_Init->ChainTransfer Increases Present->ChainTransfer Increases Absent->ChainTransfer Decreases Hydroxyl->ChainTransfer Increases (via AM) No_Hydroxyl->ChainTransfer Decreases

References

Technical Support Center: Poly(3,3-dimethyloxetane) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of poly(3,3-dimethyloxetane).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude poly(this compound) after synthesis?

A1: Following the cationic ring-opening polymerization of this compound, the crude product can contain several impurities:

  • Unreacted Monomer: Residual this compound monomer that did not polymerize.

  • Initiator Residues: Remnants of the cationic initiator (e.g., Lewis acids like BF₃·OEt₂) and any quenching agents used.

  • Oligomers: Low molecular weight chains that did not propagate to the desired polymer length.

  • Side-Products: In cationic polymerizations, side reactions can lead to the formation of cyclic oligomers or other byproducts, although 3,3-disubstituted oxetanes tend to polymerize more regularly.[1]

Q2: What is the general approach for purifying poly(this compound)?

A2: The most common and effective method for purifying poly(this compound) is precipitation . This involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the impurities dissolved in the solvent/non-solvent mixture. This process can be repeated multiple times to enhance purity.

Q3: How do I choose an appropriate solvent and non-solvent system for precipitation?

A3: The choice of solvent and non-solvent is critical for effective purification.

  • Solvent: A good solvent should completely dissolve the poly(this compound) at a reasonable concentration (e.g., 5-10 wt%). Given the polyether backbone with methyl groups, solvents with moderate polarity are often good candidates. Examples include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or toluene.

  • Non-solvent: A non-solvent should be miscible with the solvent but should not dissolve the polymer. For poly(this compound), common non-solvents could include methanol (B129727), ethanol, or water. The selection depends on the chosen solvent. For instance, if THF is the solvent, methanol is often a good non-solvent.

Q4: What is fractional precipitation and when should I use it?

A4: Fractional precipitation is a more refined purification technique used to separate the polymer into fractions with different molecular weights. This is particularly useful when a narrow molecular weight distribution (low polydispersity index, PDI) is required. By carefully controlling the addition of the non-solvent, higher molecular weight fractions will precipitate first.

Q5: How can I confirm the purity and molecular weight of my purified poly(this compound)?

A5: Several analytical techniques are essential for characterizing the purified polymer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to check for the absence of monomer and other organic impurities.

  • Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography or SEC) is the primary method for determining the molecular weight distribution (Mn, Mw) and the polydispersity index (PDI) of the polymer.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the functional groups present in the polymer and the absence of impurities with distinct IR absorptions.

Troubleshooting Guides

Issue 1: Low Yield of Purified Polymer After Precipitation
Possible Cause Recommended Solution
Polymer is partially soluble in the non-solvent. Test different non-solvents. A non-solvent that is too "good" will lead to the loss of lower molecular weight fractions.
Precipitation was incomplete. Ensure a sufficient amount of non-solvent is added. The mixture should appear cloudy or milky. Cooling the mixture can also enhance precipitation.
Loss of polymer during filtration or centrifugation. Use a filter with an appropriate pore size to collect the precipitated polymer. Ensure complete transfer of the polymer during washing steps.
Crude polymer contained a high percentage of impurities. Optimize the polymerization reaction to increase conversion and reduce side products.
Issue 2: Purified Polymer is Still Impure (e.g., residual monomer or initiator)
Possible Cause Recommended Solution
Inefficient precipitation. Repeat the dissolution and precipitation cycle 2-3 times. Ensure vigorous stirring during the addition of the non-solvent to prevent impurities from being trapped in the precipitating polymer.
Initiator residues are not soluble in the solvent/non-solvent mixture. If the initiator is a salt, washing the precipitated polymer with a suitable liquid (in which the polymer is insoluble) that can dissolve the salt can be effective. For example, if a Lewis acid was used, a wash with a slightly basic aqueous solution might be necessary, followed by a water wash and drying.
Monomer is trapped within the polymer matrix. Swelling the polymer in a non-solvent for an extended period before filtration can help leach out trapped monomer.
Issue 3: High Polydispersity Index (PDI) After Purification
Possible Cause Recommended Solution
Broad molecular weight distribution from the polymerization reaction. Optimize the polymerization conditions (monomer to initiator ratio, temperature, solvent) to achieve a more controlled polymerization.[1]
Presence of low molecular weight oligomers. Perform fractional precipitation to isolate the higher molecular weight fractions.
Chain transfer or termination reactions during polymerization. Re-evaluate the choice of initiator and solvent to minimize side reactions. Using a fast-initiating system can lead to polymers with more predictable molecular weights.[1]

Experimental Protocols

Protocol 1: Standard Precipitation of Poly(this compound)
  • Dissolution: Dissolve the crude poly(this compound) in a suitable solvent (e.g., THF) to a concentration of approximately 5-10% (w/v). Stir until the polymer is fully dissolved.

  • Precipitation: Slowly add the polymer solution dropwise to a vigorously stirred non-solvent (e.g., methanol). The volume of the non-solvent should be at least 10 times the volume of the polymer solution.

  • Isolation: Continue stirring for 30 minutes after the addition is complete. The precipitated polymer can be collected by filtration or centrifugation.

  • Washing: Wash the collected polymer with fresh non-solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Fractional Precipitation of Poly(this compound)
  • Dissolution: Prepare a dilute solution of the polymer (e.g., 1-2% w/v) in a suitable solvent (e.g., toluene).

  • Titration: Slowly add a non-solvent (e.g., methanol) dropwise with constant stirring.

  • Fraction Collection: As the solution becomes turbid, indicating the precipitation of the highest molecular weight fraction, stop the addition of the non-solvent. Allow the precipitate to settle, then isolate it by decantation or centrifugation.

  • Subsequent Fractions: Continue adding the non-solvent to the supernatant to precipitate the next fraction of lower molecular weight. Repeat this process to collect multiple fractions.

  • Analysis: Analyze each fraction by GPC to determine its molecular weight and PDI.

Data Presentation

Table 1: Hypothetical GPC Data Before and After Purification

Sample Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
Crude Polymer8,50015,3001.80
After 1st Precipitation10,20016,8001.65
After 3rd Precipitation11,50017,2501.50

Table 2: Hypothetical Results of Fractional Precipitation

Fraction Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
115,10018,1201.20
211,30014,1251.25
38,20010,6601.30

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Monomer This compound Polymerization Polymerization Monomer->Polymerization Initiator Cationic Initiator Initiator->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Dissolution Dissolve in Solvent Crude_Polymer->Dissolution Precipitation Add Non-solvent Dissolution->Precipitation Isolation Filter & Wash Precipitation->Isolation Drying Vacuum Dry Isolation->Drying Purified_Polymer Purified Polymer Drying->Purified_Polymer GPC GPC Purified_Polymer->GPC NMR NMR Purified_Polymer->NMR FTIR FTIR Purified_Polymer->FTIR troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield still_impure Still Impure? low_yield->still_impure No change_nonsolvent Change Non-solvent low_yield->change_nonsolvent Yes increase_nonsolvent Increase Non-solvent Amount low_yield->increase_nonsolvent Yes optimize_reaction Optimize Polymerization low_yield->optimize_reaction Yes high_pdi High PDI? still_impure->high_pdi No repeat_precipitation Repeat Precipitation still_impure->repeat_precipitation Yes wash_precipitate Wash with Specific Solvent still_impure->wash_precipitate Yes fractional_precipitation Perform Fractional Precipitation high_pdi->fractional_precipitation Yes optimize_polymerization Optimize Polymerization Conditions high_pdi->optimize_polymerization Yes no_issue No Further Issues high_pdi->no_issue No change_nonsolvent->still_impure increase_nonsolvent->still_impure optimize_reaction->still_impure repeat_precipitation->high_pdi wash_precipitate->high_pdi end Successful Purification fractional_precipitation->end optimize_polymerization->end no_issue->end

References

Technical Support Center: Managing Exothermic Reactions in 3,3-Dimethyloxetane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the cationic ring-opening polymerization of 3,3-dimethyloxetane. The focus is on managing the significant exotherm associated with this reaction to ensure safety, reproducibility, and control over polymer properties.

Troubleshooting Guide: Immediate-Response Scenarios

This section addresses critical issues that may arise during the polymerization, requiring immediate attention.

Question 1: My reaction temperature is rising uncontrollably. What should I do?

Answer: An uncontrolled temperature increase, or "thermal runaway," is a serious safety concern. The polymerization of oxetanes is highly exothermic, and rapid heat generation can lead to boiling, pressure buildup, and potential vessel rupture.

Immediate Actions:

  • Stop Monomer/Initiator Feed: If using a semi-batch or continuous feed process, immediately stop the addition of all reagents.

  • Enhance Cooling: Immerse the reaction vessel in an ice bath or activate an emergency cooling system.

  • Dilute the Reaction: If it can be done safely, add a cold, inert solvent to dilute the reactants and help dissipate heat.

  • Quench the Reaction: As a last resort, introduce a quenching agent. For cationic polymerizations, a suitable quencher would be a substance that can neutralize the propagating cationic species, such as a cold amine (e.g., triethylamine) or an alcohol (e.g., methanol). Be aware that quenching can also be exothermic and should be done with extreme caution.

Question 2: The viscosity of my reaction has increased suddenly, and my stirrer has stopped. What's happening and what should I do?

Answer: A sudden increase in viscosity indicates rapid, and likely uncontrolled, polymerization. This is often a precursor to or happens concurrently with a thermal runaway. The high viscosity is due to the rapid formation of high molecular weight polymer.

Immediate Actions:

  • Prioritize Cooling: Immediately apply external cooling as described above. A stopped stirrer severely limits heat transfer, making a runaway reaction more likely.

  • Do Not Attempt to Force the Stirrer: This could damage your equipment.

  • Dilution: Carefully attempt to add a cold, inert solvent to both cool the reaction and reduce the viscosity. This may help restart the stirrer.

  • Monitor Temperature Closely: Use a thermocouple to monitor the internal temperature. If it continues to rise rapidly despite cooling efforts, prepare to quench the reaction.

Frequently Asked Questions (FAQs)

This section covers common questions about planning and executing this compound polymerization to prevent exothermic events.

Question 1: Why is the polymerization of this compound so exothermic?

Answer: The high exothermicity stems from the relief of ring strain in the four-membered oxetane (B1205548) ring. This strained ring structure is thermodynamically unstable, and its opening during polymerization releases a significant amount of energy as heat.

Question 2: What are the key factors that influence the reaction exotherm?

Answer: Several factors control the rate of heat generation. Managing these is crucial for controlling the reaction. The primary factors are:

  • Initiator Type and Concentration: More reactive initiators and higher concentrations lead to faster polymerization rates and greater heat output.[1][2][3]

  • Monomer Concentration: Higher monomer concentration increases the reaction rate. Bulk polymerization (without solvent) is particularly prone to dangerous exotherms.

  • Reaction Temperature: Higher initial temperatures increase the polymerization rate.

  • Solvent Choice: The solvent's heat capacity and boiling point are critical for heat dissipation. Solvents can also affect polymerization kinetics.[4]

  • Heat Removal Capacity: This is determined by the reactor's surface area-to-volume ratio, stirrer efficiency, and the cooling system's effectiveness.

Question 3: How can I design my experiment to prevent a thermal runaway?

Answer: A well-designed experiment is the best way to prevent thermal runaway.

  • Start with a Small-Scale Reaction: Always pilot the reaction on a small scale to understand its thermal behavior before scaling up.[5][6]

  • Use a Semi-Batch Approach: Instead of adding all the monomer at once, add it slowly over time. This allows the cooling system to keep up with the heat generation.

  • Ensure Efficient Stirring: Good agitation is essential for uniform temperature distribution and efficient heat transfer to the reactor walls.

  • Choose an Appropriate Solvent: Use a solvent with a high heat capacity and a boiling point well above the desired reaction temperature to act as a heat sink.

  • Use Reaction Calorimetry: For scaling up, reaction calorimetry is an invaluable tool to measure the heat of reaction and determine the required cooling capacity.[7][8][9]

Data Presentation: Reaction Parameter Effects

The following tables summarize the qualitative and quantitative effects of various parameters on the polymerization exotherm.

Table 1: Effect of Initiator and Monomer Concentration on Reaction Control

ParameterLow ConcentrationHigh ConcentrationRationale
Initiator Concentration Slower reaction rate, lower peak exotherm, easier to control.Faster reaction rate, higher peak exotherm, increased risk of thermal runaway.[1][2]A higher concentration of initiator generates more active centers simultaneously, accelerating the polymerization rate.
Monomer Concentration Slower reaction rate, reduced viscosity buildup, better heat dissipation.Faster reaction rate, rapid viscosity increase, poor heat transfer.Higher monomer concentration leads to a faster propagation rate. Bulk polymerization is the most extreme case.

Table 2: Influence of Temperature and Solvent on Exotherm Management

ParameterCondition 1Condition 2Rationale
Initial Temperature Low (e.g., 0 °C): Slower initiation and propagation, allowing for gradual heat release.High (e.g., 25 °C): Faster initiation and propagation, leading to a more rapid temperature increase.Polymerization rates are highly temperature-dependent. A lower start temperature provides a larger buffer before reaching a critical point.
Solvent Inert, High Heat Capacity (e.g., Toluene): Acts as a heat sink, absorbing energy and moderating temperature changes.No Solvent (Bulk Polymerization): No medium to absorb heat, leading to a rapid and localized temperature rise.Solvents dilute reactants and help transfer heat to the cooling jacket.[4]

Experimental Protocols

Protocol 1: Controlled Semi-Batch Polymerization of this compound

This protocol describes a method for polymerizing this compound while controlling the exotherm by slow monomer addition.

Materials:

  • This compound (distilled from CaH₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Syringe pump

  • Jacketed reactor with mechanical stirrer and thermocouple, connected to a cooling circulator

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Set the cooling circulator to the desired initial temperature (e.g., 0 °C).

  • Initial Charge: Charge the reactor with anhydrous DCM and the initiator. Allow the contents to reach thermal equilibrium.

  • Monomer Feed: Prepare a solution of this compound in anhydrous DCM. Load this solution into a syringe and place it on the syringe pump.

  • Initiate Polymerization: Begin stirring the reactor contents and start the slow addition of the monomer solution via the syringe pump.

  • Monitor and Control: Continuously monitor the internal temperature. Adjust the monomer addition rate to maintain the temperature within a safe, predefined range (e.g., ±2 °C of the setpoint). If the temperature rises too quickly, stop the addition until it stabilizes.

  • Reaction Completion: After the monomer addition is complete, allow the reaction to stir at the set temperature for a predetermined time to ensure full conversion.

  • Quenching: Cool the reactor to 0 °C and slowly add a quenching agent (e.g., cold methanol) to terminate the polymerization.

Visualizations

Diagram 1: Troubleshooting Workflow for a Thermal Event

This diagram outlines the decision-making process when an unexpected exotherm occurs.

G start Temperature Spike Detected q1 Is Monomer/Initiator Being Added? start->q1 stop_feed Immediately Stop Feed q1->stop_feed Yes enhance_cooling Enhance Cooling (Ice Bath / Chiller) q1->enhance_cooling No stop_feed->enhance_cooling q2 Is Temperature Still Rising? enhance_cooling->q2 dilute Add Cold Inert Solvent q2->dilute Yes monitor Continue Monitoring Under Full Cooling q2->monitor No q3 Is Temperature Under Control? dilute->q3 quench QUENCH REACTION (e.g., add cold amine/alcohol) q3->quench No q3->monitor Yes quench->monitor end_safe Situation Controlled monitor->end_safe

Caption: Workflow for managing a thermal runaway event.

Diagram 2: Factors Influencing Exotherm Control

This diagram illustrates the relationship between key experimental parameters and their effect on the reaction exotherm.

G cluster_params Controllable Parameters cluster_mitigation Mitigation Factors exotherm Reaction Exotherm (Heat Generation Rate) cooling Reactor Cooling (Heat Removal Rate) exotherm->cooling - Counteracted By solvent Solvent Properties (Heat Capacity, Volume) exotherm->solvent - Mitigated By stirring Stirring Efficiency (Heat Transfer) exotherm->stirring - Mitigated By initiator Initiator Concentration & Reactivity initiator->exotherm + Increases monomer Monomer Concentration monomer->exotherm + Increases temperature Reaction Temperature temperature->exotherm + Increases addition_rate Monomer Addition Rate addition_rate->exotherm + Increases

Caption: Relationship between reaction parameters and exotherm control.

References

Chemical stability of 3,3-dimethyloxetane in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the chemical stability of 3,3-dimethyloxetane in acidic and basic media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is a cyclic ether that, like other oxetanes, can undergo ring-opening reactions.[1] However, the 3,3-disubstitution pattern enhances its stability compared to unsubstituted or 2-substituted oxetanes.[2] It exhibits good tolerance to a variety of reaction conditions, but its stability is significantly influenced by the pH of the medium.[3]

Q2: How does this compound behave in acidic media?

The oxetane (B1205548) ring of this compound is susceptible to cleavage under acidic conditions.[3] Strong acids can lead to decomposition of the molecule through ring-opening reactions.[3] The presence of an acidic functional group, such as a carboxylic acid, on a molecule containing the this compound moiety is generally tolerated, but treatment with strong acids will likely result in the opening of the oxetane ring.[3]

Q3: What are the expected products of acid-catalyzed ring-opening of this compound?

Under acidic conditions, the oxygen atom of the oxetane ring is protonated, making the carbon atoms adjacent to it susceptible to nucleophilic attack. In the presence of water, this leads to the formation of a diol. For this compound, the expected product of acid-catalyzed hydrolysis is 3,3-dimethyl-1,3-propanediol.

Q4: Is this compound stable in basic media?

This compound demonstrates greater stability in basic media compared to acidic media.[3] For instance, functional groups attached to the oxetane ring, such as esters, can be hydrolyzed under basic conditions without causing the oxetane ring to open.[3] This tolerance allows for a range of chemical transformations to be performed on molecules containing the this compound core under basic conditions.[3]

Q5: Can I perform reactions on a molecule containing a this compound ring?

Yes, numerous chemical transformations can be performed on molecules containing a 3,3-disubstituted oxetane core. These include oxidations, reductions, alkylations, acylations, and nucleophilic substitutions, among others.[3] However, it is crucial to select reaction conditions that are compatible with the stability of the oxetane ring, particularly avoiding strong acidic environments.[3]

Troubleshooting Guides

Issue 1: Degradation of this compound-containing compound during a reaction.

Possible Cause: The reaction conditions are too acidic.

Troubleshooting Steps:

  • Analyze Reaction pH: Determine the pH of your reaction mixture. The oxetane ring is known to be labile in the presence of strong acids.[3]

  • Alternative Catalysts: If your reaction requires an acid catalyst, consider using a milder Lewis acid or a solid-supported acid catalyst that might reduce the overall acidity of the reaction medium.

  • Switch to Basic or Neutral Conditions: If the desired transformation allows, modify the synthetic route to utilize basic or neutral reaction conditions. 3,3-Disubstituted oxetanes generally exhibit higher stability in non-acidic environments.[3]

  • Protecting Groups: In multi-step syntheses, consider if the oxetane moiety can be introduced at a later stage to avoid harsh acidic conditions in earlier steps.

Issue 2: Unexpected side products are observed in a reaction involving a this compound derivative.

Possible Cause: Ring-opening of the oxetane has occurred, leading to the formation of diol-containing byproducts.

Troubleshooting Steps:

  • Product Characterization: Use analytical techniques such as NMR and Mass Spectrometry to identify the structure of the side products. Look for the characteristic signals of a 1,3-diol.

  • Reaction Monitoring: Monitor the reaction progress over time using techniques like TLC or LC-MS to observe the formation of byproducts. This can help in optimizing reaction time to minimize degradation.

  • Temperature Control: For some reactions, higher temperatures can promote the degradation of the oxetane ring. Attempt the reaction at a lower temperature.

  • Solvent Effects: The choice of solvent can influence the stability of the oxetane. In some cases, a less polar solvent might be beneficial.

Quantitative Stability Data

pH ConditionStability Assessment% Compound Remaining (Time)Reference
Acidic (pH 1.2) Potential for degradationData not available for this compound, but studies on other 3,3-diaryloxetanes show significant degradation over time.[2]
Neutral (pH 7.4) Generally stableData not available for this compound, but 3,3-diaryloxetanes show good stability.[2]
Basic (pH 10.0) Generally stableData not available for this compound, but 3,3-diaryloxetanes show good stability.[2]

Experimental Protocols

Protocol 1: General Procedure for Assessing Chemical Stability of an Oxetane-Containing Compound

This protocol is a generalized method for evaluating the stability of a compound containing a this compound moiety under various pH conditions.

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for physiological conditions, and pH 10.0 for basic conditions).

  • Stock Solution Preparation: Prepare a stock solution of the this compound-containing compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile) and/or adjusting the pH to neutral.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation rate and half-life under each pH condition.

Visualizations

Acid_Catalyzed_Ring_Opening cluster_reactants Reactants cluster_intermediate Intermediate cluster_attack Nucleophilic Attack cluster_product Product This compound This compound Protonated_Oxetane Protonated Oxetane This compound->Protonated_Oxetane Protonation H3O+ H₃O⁺ (Acid Catalyst) H3O+->Protonated_Oxetane Ring_Opening Ring Opening Protonated_Oxetane->Ring_Opening H2O H₂O (Nucleophile) H2O->Ring_Opening Attack at C2/C4 Diol 3,3-Dimethyl-1,3-propanediol Ring_Opening->Diol Deprotonation

Caption: Acid-catalyzed ring-opening of this compound.

Troubleshooting_Workflow Start Compound with this compound Degrades Check_pH Is the reaction medium acidic? Start->Check_pH Yes_Acidic Yes Check_pH->Yes_Acidic No_Not_Acidic No Check_pH->No_Not_Acidic Consider_Alternatives Consider milder acids or basic/neutral conditions Yes_Acidic->Consider_Alternatives Check_Temp Is the reaction temperature high? No_Not_Acidic->Check_Temp Solution Optimized Reaction Conditions Consider_Alternatives->Solution Yes_High_Temp Yes Check_Temp->Yes_High_Temp No_Low_Temp No Check_Temp->No_Low_Temp Lower_Temp Lower the reaction temperature Yes_High_Temp->Lower_Temp Investigate_Other Investigate other factors (e.g., solvent, reagents) No_Low_Temp->Investigate_Other Lower_Temp->Solution Investigate_Other->Solution

References

Technical Support Center: Minimizing Cyclic Oligomer Formation in Oxetane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxetane (B1205548) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization reactions, with a specific focus on minimizing the formation of undesirable cyclic oligomers.

Frequently Asked Questions (FAQs)

Q1: What are cyclic oligomers and why are they a problem in oxetane polymerization?

A1: Cyclic oligomers are low molecular weight byproducts that are formed during the ring-opening polymerization of oxetane. They are typically cyclic ethers, with the cyclic tetramer often being the most abundant.[1] The formation of these oligomers is a significant issue as it consumes monomer, reduces the yield of the desired linear polymer, and can negatively impact the polymer's final properties, such as thermal stability and mechanical strength.[2] Their presence can also complicate the purification of the final polymer product.

Q2: What is the primary mechanism for the formation of cyclic oligomers?

A2: The primary mechanism for the formation of cyclic oligomers in cationic ring-opening polymerization of oxetane is a side reaction known as "back-biting".[1][3] In this intramolecular chain transfer reaction, the active (cationic) end of a growing polymer chain attacks an oxygen atom within its own chain. This results in the formation of a stable, unstrained cyclic oxonium ion and the cleavage of a cyclic oligomer from the end of the chain.

Q3: How does the choice of initiator affect the formation of cyclic oligomers?

A3: The choice of initiator is a critical factor in controlling cyclic oligomer formation. Initiators that lead to a slow initiation process often result in a higher yield of cyclic oligomers. For example, using BF₃·CH₃OH as an initiator can lead to approximately 10% of the consumed monomer forming cyclic oligomers in 1,4-dioxane (B91453) and as much as 30% in dichloromethane.[4] In contrast, initiators that provide fast initiation, such as 3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate, can lead to a controlled, living polymerization with no detectable cyclic oligomer formation.[4]

Q4: What is the influence of the solvent on cyclic oligomer formation?

A4: The solvent plays a crucial role in the polymerization process and can significantly influence the extent of cyclic oligomer formation. Solvents that can stabilize the propagating species can help to suppress back-biting reactions. For instance, the use of 1,4-dioxane as a solvent has been shown to prevent both intra- and intermolecular transfer reactions, leading to a significant reduction or even elimination of cyclic oligomer formation compared to solvents like dichloromethane.[4]

Q5: How does temperature influence the formation of cyclic oligomers?

A5: Higher reaction temperatures generally increase the rate of both polymerization and the back-biting side reaction. This can lead to an increased formation of cyclic oligomers.[5] Therefore, carrying out the polymerization at lower temperatures is often a strategy to minimize the formation of these byproducts. However, the optimal temperature will also depend on the specific monomer and initiator system being used.

Q6: Can the monomer concentration be adjusted to control cyclization?

A6: Yes, the monomer concentration can influence the competition between linear chain growth and intramolecular cyclization. At higher monomer concentrations, the rate of the intermolecular propagation reaction is favored over the intramolecular back-biting reaction, which can lead to a decrease in the relative amount of cyclic oligomers formed.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High yield of cyclic oligomers The initiator has a slow initiation rate.Switch to a fast-initiating system, such as a pre-formed oxonium salt initiator.
The solvent is not effectively stabilizing the propagating chain ends.Change the solvent to one that is known to suppress back-biting, such as 1,4-dioxane.
The reaction temperature is too high, favoring the back-biting reaction.Lower the reaction temperature. Conduct a temperature optimization study to find the ideal balance between reaction rate and minimization of side products.
Low monomer concentration.Increase the initial monomer concentration to favor intermolecular propagation over intramolecular cyclization.
Bimodal molecular weight distribution in GPC analysis This is often indicative of the presence of a significant fraction of cyclic oligomers alongside the desired polymer.[1]Follow the troubleshooting steps for "High yield of cyclic oligomers." Consider purification methods such as precipitation or extraction to remove the low molecular weight cyclic species.
Polymerization is slow and produces oligomers The initiator concentration may be too low, leading to a low concentration of active centers and a greater chance for termination or transfer reactions.While a higher initiator concentration can increase the polymerization rate, it may also lead to lower molecular weight polymer. An optimal initiator concentration should be determined experimentally to balance reaction rate and polymer properties.
Difficulty in reproducing results Impurities in monomers, solvents, or initiators can interfere with the polymerization.Ensure all reagents are rigorously purified and dried before use. Water is a particularly potent inhibitor and chain transfer agent in cationic polymerization.

Quantitative Data on Cyclic Oligomer Formation

The following table summarizes the effect of different initiators and solvents on the formation of cyclic oligomers during the polymerization of oxetane.

InitiatorSolventCyclic Oligomer Yield (% of consumed monomer)Reference
BF₃·CH₃OHDichloromethane~30%[4]
BF₃·CH₃OH1,4-Dioxane~10%[4]
3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate1,4-Dioxane0%[4]

Experimental Protocols

Protocol 1: Cationic Ring-Opening Polymerization of Oxetane with Minimized Cyclic Oligomer Formation

This protocol is designed to minimize the formation of cyclic oligomers by utilizing a fast-initiating system and an appropriate solvent.

Materials:

  • Oxetane (purified by distillation over CaH₂)

  • 3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate (initiator)

  • 1,4-Dioxane (anhydrous, freshly distilled)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (flame-dried or oven-dried)

Procedure:

  • Preparation of the Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a septum, under a positive pressure of inert gas. All glassware should be scrupulously dried.

  • Monomer and Solvent Addition: In the reaction flask, add the desired amount of anhydrous 1,4-dioxane via a dry syringe. Then, add the purified oxetane monomer to the solvent.

  • Initiator Solution Preparation: In a separate, dry vial under an inert atmosphere, prepare a stock solution of the initiator in anhydrous 1,4-dioxane.

  • Initiation of Polymerization: Vigorously stir the monomer solution and bring it to the desired reaction temperature (e.g., 25 °C). Using a dry syringe, rapidly inject the required amount of the initiator solution into the monomer solution.

  • Polymerization: Allow the reaction to proceed under an inert atmosphere with continuous stirring. The reaction time will depend on the target molecular weight and conversion. Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by techniques such as ¹H NMR or GPC.

  • Termination: Quench the polymerization by adding a suitable terminating agent, such as a small amount of methanol (B129727) or ammonia (B1221849) in methanol.

  • Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane). Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

Reaction Pathway: Polymerization vs. Cyclization

The following diagram illustrates the competing pathways of linear polymer chain growth (propagation) and the formation of cyclic oligomers via the back-biting mechanism during the cationic ring-opening polymerization of oxetane.

Caption: Competing pathways in oxetane polymerization.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting the issue of high cyclic oligomer formation in oxetane polymerization.

G Start High Cyclic Oligomer Content Detected Check_Initiator Is the initiator known for slow initiation? Start->Check_Initiator Change_Initiator Switch to a fast-initiating system. Check_Initiator->Change_Initiator Yes Check_Solvent Is the solvent non-coordinating (e.g., DCM)? Check_Initiator->Check_Solvent No Change_Initiator->Check_Solvent Change_Solvent Switch to a coordinating solvent (e.g., 1,4-dioxane). Check_Solvent->Change_Solvent Yes Check_Temperature Is the reaction temperature high? Check_Solvent->Check_Temperature No Change_Solvent->Check_Temperature Lower_Temperature Reduce the polymerization temperature. Check_Temperature->Lower_Temperature Yes Check_Concentration Is the monomer concentration low? Check_Temperature->Check_Concentration No Lower_Temperature->Check_Concentration Increase_Concentration Increase the initial monomer concentration. Check_Concentration->Increase_Concentration Yes End Problem Resolved Check_Concentration->End No Increase_Concentration->End

Caption: Troubleshooting workflow for high cyclic oligomers.

References

Enhancing the reaction rate of 3,3-dimethyloxetane copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the reaction rate of 3,3-dimethyloxetane copolymerization.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the cationic ring-opening copolymerization of this compound.

Issue 1: Slow or No Polymerization

Q1: My polymerization reaction is extremely slow or not initiating. What are the possible causes and solutions?

A1: Slow or no initiation is a common challenge in the cationic polymerization of oxetanes, which is known to have a higher activation energy for the initial ring-opening compared to propagation. Here are several factors to investigate:

  • Initiator Purity and Activity: The initiator's effectiveness is paramount. Ensure the initiator is pure and has not degraded. For instance, some initiators are moisture-sensitive.

  • Monomer and Solvent Purity: Impurities, particularly water and alcohols, can terminate the growing cationic species or interfere with the initiator. Monomers and solvents should be rigorously dried and purified before use. This compound can be purified by distillation, and solvents should be dried using appropriate drying agents.

  • Initiator Choice: The choice of initiator significantly impacts the initiation rate. Stronger Lewis acids or pre-formed oxonium salts can lead to faster initiation. Common initiators include boron trifluoride etherate (BF₃·OEt₂), acetylhexafluoroantimonate, and triethyloxonium (B8711484) hexafluoroantimonate.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. For many oxetane (B1205548) polymerizations, low temperatures (e.g., 0°C) are used to control the reaction. However, if initiation is the primary issue, a slight increase in temperature might be necessary.

  • Co-initiator or Promoter: In some systems, a co-initiator or promoter can be used to generate the initiating species more efficiently.

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Q2: The resulting copolymer has a very broad molecular weight distribution. How can I achieve a narrower PDI?

A2: A high PDI suggests a lack of control over the polymerization, often due to chain transfer reactions, slow initiation relative to propagation, or multiple active species. To achieve a narrower PDI:

  • Solvent Selection: The choice of solvent can influence the stability of the propagating species. The use of solvents like 1,4-dioxane (B91453) has been shown to reduce side reactions and can lead to lower polydispersity.

  • Control Initiation: A fast initiation compared to propagation is crucial for obtaining a narrow PDI. This ensures that all polymer chains start growing at approximately the same time. Using a more efficient initiator or optimizing the initiator concentration can help.

  • Minimize Chain Transfer: Chain transfer reactions, where the growing polymer chain is terminated and a new one is initiated, lead to a broader molecular weight distribution. These can be minimized by:

    • Ensuring high purity of all reagents.

    • Conducting the polymerization at lower temperatures.

  • Monitor Monomer Conversion: Over-polymerizing can sometimes lead to side reactions that broaden the PDI. Monitor the reaction and quench it at the desired conversion.

Issue 3: Formation of Cyclic Oligomers

Q3: I am observing a significant amount of low molecular weight cyclic byproducts. How can I minimize their formation?

A3: The formation of cyclic oligomers is often a result of a "backbiting" reaction, where the growing polymer chain's active end reacts with an oxygen atom on its own chain, leading to the formation of a stable cyclic compound.

  • Solvent Effects: The use of a more nucleophilic solvent, such as 1,4-dioxane, can help to solvate the cationic propagating species and reduce the likelihood of intramolecular backbiting reactions. This has been shown to decrease the formation of cyclic oligomers.

  • Monomer Concentration: Higher monomer concentrations can favor intermolecular propagation over intramolecular backbiting.

  • Temperature Control: Lowering the reaction temperature can often suppress backbiting reactions.

Data Presentation

The following tables summarize key quantitative data from various studies on the copolymerization of this compound.

Table 1: Reactivity Ratios for Copolymerization of this compound (M₂)

Comonomer (M₁)InitiatorTemperature (°C)r₁r₂Citation
TetrahydrofuranBF₃·OEt₂-epichlorhydrin00.138.1[1]
OxetaneTriethyloxonium tetrafluoroborate201.190.95[2]
3-MethyltetrahydrofuranAcetylhexafluoroantimonate0--[3]

Note: A higher reactivity ratio (r) indicates a preference for the monomer to add to a growing chain with the same type of monomer unit at the end.

Table 2: Influence of Initiator and Solvent on Polymerization

Monomer SystemInitiatorSolventKey ObservationCitation
Oxetane and this compoundOxonium ion initiatorDCM/1,4-dioxane mixturesHigher levels of 1,4-dioxane lead to lower initial polymerization rates but also reduce oligomer formation and can result in higher polydispersities.[4]
3,3-disubstituted oxetanesPhotoinitiatorsBulkDisplay an induction period followed by rapid, thermally accelerated polymerization.
OxetaneTriethyloxonium hexafluoroantimonateDichloromethaneIntermolecular chain transfer to polymer chains was observed.[5]

Experimental Protocols

1. General Monomer and Solvent Purification

  • This compound: Dry over calcium hydride (CaH₂) and then distill under an inert atmosphere (e.g., nitrogen or argon).

  • Comonomers (e.g., Tetrahydrofuran): Reflux over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under an inert atmosphere.

  • Solvents (e.g., Dichloromethane): Wash with concentrated sulfuric acid, then with water, followed by a dilute sodium bicarbonate solution, and finally with water again. Pre-dry with calcium chloride and then distill from calcium hydride under an inert atmosphere.

2. Typical Cationic Ring-Opening Copolymerization of this compound and Tetrahydrofuran (THF)

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used as the reactor.

  • Reagent Charging: The reactor is charged with the purified solvent (e.g., dichloromethane) and the purified comonomer (e.g., THF) via syringe under a positive nitrogen pressure. The reactor is then cooled to the desired temperature (e.g., 0°C) in an ice bath.

  • Initiation: The initiator (e.g., a stock solution of BF₃·OEt₂ in dichloromethane) is added dropwise to the stirred monomer solution via syringe. The amount of initiator will depend on the desired molecular weight and reaction rate.

  • Polymerization: The reaction mixture is stirred at the set temperature for the desired reaction time. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by techniques such as ¹H NMR to determine monomer conversion.

  • Termination: The polymerization is terminated by adding a quenching agent, such as a small amount of pre-chilled methanol (B129727) or ammonia (B1221849) solution in methanol.

  • Polymer Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol or hexane). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

3. Characterization Techniques

  • ¹H and ¹³C NMR Spectroscopy: Used to determine the copolymer composition by integrating the characteristic peaks of each monomer unit in the polymer backbone.

  • Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the resulting copolymer.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Purification Monomer & Solvent Purification Setup Reactor Setup under N2 Purification->Setup Drying Drying of Glassware Drying->Setup Charging Reagent Charging Setup->Charging Cooling Cooling to Reaction Temp Charging->Cooling Initiation Initiator Addition Cooling->Initiation Polymerization Stirring for Reaction Time Initiation->Polymerization Termination Quenching the Reaction Polymerization->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Drying_Polymer Drying under Vacuum Isolation->Drying_Polymer Characterization Characterization (NMR, GPC) Drying_Polymer->Characterization

Caption: Experimental workflow for the copolymerization of this compound.

troubleshooting_logic cluster_slow Slow/No Reaction cluster_pdi High PDI cluster_cyclic Cyclic Oligomers Start Problem Encountered CheckPurity Check Monomer/Solvent/Initiator Purity Start->CheckPurity CheckSolvent Optimize Solvent Start->CheckSolvent ChangeSolvent Use More Nucleophilic Solvent Start->ChangeSolvent CheckInitiator Evaluate Initiator Choice/Activity CheckPurity->CheckInitiator CheckTemp Adjust Temperature CheckInitiator->CheckTemp ControlInitiation Ensure Fast Initiation CheckSolvent->ControlInitiation MinimizeTransfer Minimize Chain Transfer (Lower Temp) ControlInitiation->MinimizeTransfer IncreaseMonomer Increase Monomer Concentration ChangeSolvent->IncreaseMonomer LowerTemp Lower Reaction Temperature IncreaseMonomer->LowerTemp

Caption: Troubleshooting logic for common polymerization issues.

References

Validation & Comparative

A Comparative Guide to the Characterization of Poly(3,3-dimethyloxetane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standard techniques used to characterize poly(3, D-dimethyloxetane), a polyether with growing interest in various scientific and industrial fields, including drug delivery. We present a comparative analysis of its properties against other common polyethers, supported by experimental data and detailed methodologies.

Introduction to Poly(3,3-dimethyloxetane)

Poly(this compound) is a semi-crystalline polymer synthesized through the ring-opening polymerization of this compound. Its unique structure, featuring a flexible ether backbone with gem-dimethyl groups, imparts distinct physical and chemical properties. Accurate characterization of this polymer is crucial for its application in areas requiring precise control over properties such as crystallinity, molecular weight, and thermal stability.

Key Characterization Techniques and Comparative Data

The primary methods for characterizing poly(this compound) include thermal analysis, molecular weight determination, and spectroscopic techniques. Below, we compare the typical data obtained for poly(this compound) with that of other well-known polyethers: Poly(ethylene glycol) (PEG), Poly(propylene glycol) (PPG), and Poly(tetrahydrofuran) (PTHF).

Thermal Properties

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the thermal transitions of polymers, such as the glass transition temperature (Tg) and the melting temperature (Tm).

Table 1: Comparison of Thermal Properties of Selected Polyethers

PolymerGlass Transition Temp. (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(this compound) -68[1]45[2]
Poly(ethylene glycol) (PEG)-65 to -40-15 to 66 (Varies with MW)
Poly(propylene glycol) (PPG)-75 to -60Liquid at room temperature
Poly(tetrahydrofuran) (PTHF)-8420 to 30[3]

Note: The properties of PEG and PPG can vary significantly with molecular weight.

A detailed study on the polymorphism of poly(this compound) has been conducted using DSC and X-ray diffraction, revealing the existence of at least two crystalline modifications (Form II - monoclinic and Form III - orthorhombic) depending on the crystallization temperature from the melt.[4]

Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. Key parameters include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Table 2: Typical Molecular Weight Data for Polyethers

PolymerNumber-Average MW (Mn) ( g/mol )Weight-Average MW (Mw) ( g/mol )Polydispersity Index (PDI)
Poly(this compound) 18,500 - 130,000[4]VariesTypically > 1.5
Poly(ethylene glycol) (PEG)200 - 20,000Varies~1.0 - 1.2
Poly(propylene glycol) (PPG)400 - 4,000+[5]Varies~1.0 - 1.2
Poly(tetrahydrofuran) (PTHF)250 - 3,000[3]Varies~1.5 - 2.5

Note: The molecular weight of poly(this compound) can be controlled by polymerization conditions.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for elucidating the chemical structure of polymers.

Table 3: Spectroscopic Data for Poly(this compound)

TechniqueKey Observations
¹H NMR Signals corresponding to the methylene (B1212753) protons of the polymer backbone and the methyl protons of the side groups.
¹³C NMR Resonances for the quaternary carbon, the methyl carbons, and the methylene carbons of the backbone.
FTIR Characteristic peaks for C-H stretching and bending, and the prominent C-O-C stretching of the ether linkage.

Detailed peak assignments for the monomer this compound can be found in various spectral databases and can be used to infer the polymer's spectral characteristics.[6][7]

Experimental Workflows and Logical Relationships

The characterization of poly(this compound) typically follows a logical workflow to obtain a comprehensive understanding of its properties.

G Characterization Workflow for Poly(this compound) cluster_synthesis Polymer Synthesis cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_properties Determined Properties Synthesis Ring-Opening Polymerization of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR GPC Gel Permeation Chromatography (GPC/SEC) Synthesis->GPC DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC XRD X-ray Diffraction (XRD) Synthesis->XRD Structure Chemical Structure & Purity NMR->Structure FTIR->Structure MW Molecular Weight (Mn, Mw, PDI) GPC->MW Thermal Thermal Transitions (Tg, Tm) DSC->Thermal Crystallinity Crystallinity & Polymorphism DSC->Crystallinity XRD->Crystallinity

Characterization workflow for poly(this compound).

The relationship between the polymer's molecular structure and its macroscopic properties is fundamental to its application.

G Structure-Property Relationships cluster_structure Molecular Structure cluster_properties Macroscopic Properties MW Molecular Weight (Mn, Mw) Thermal Thermal Stability (Tg, Tm) MW->Thermal Mechanical Mechanical Properties (e.g., Modulus) MW->Mechanical PDI Polydispersity PDI->Mechanical Backbone Polyether Backbone (Flexibility) Backbone->Thermal Solubility Solubility Backbone->Solubility SideGroups Gem-dimethyl Groups (Steric Hindrance) SideGroups->Thermal Crystallinity Crystallinity SideGroups->Crystallinity Crystallinity->Thermal Crystallinity->Mechanical

Influence of molecular structure on macroscopic properties.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., -100 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 100 °C).

    • Hold the sample at this temperature for a few minutes to erase thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Perform a second heating scan at the same rate to obtain the final thermogram.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan. The melting temperature (Tm) is determined from the peak of the endothermic melting event.

Gel Permeation Chromatography (GPC)
  • Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF) at a concentration of 1-2 mg/mL. The dissolution may require gentle agitation or warming. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Setup: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer. The mobile phase should be the same as the solvent used for sample preparation.

  • Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Analysis: Inject the filtered sample solution into the GPC system.

  • Data Processing: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) from the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the polymer in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the polymer repeating unit.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid polymer sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal. Alternatively, a thin film of the polymer can be cast from solution onto an appropriate substrate.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory or a transmission sample holder.

  • Data Acquisition: Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or substrate should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the polymer, such as C-H stretching, C-H bending, and C-O-C ether stretching vibrations.

References

Comparative Polymerization Kinetics of 3,3-Dimethyloxetane and Other Oxetanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the polymerization kinetics of oxetane (B1205548) derivatives is crucial for designing and optimizing novel materials and drug delivery systems. This guide provides an objective comparison of the cationic ring-opening polymerization (CROP) kinetics of 3,3-dimethyloxetane with other common oxetanes, supported by available experimental and theoretical data. Detailed experimental protocols for key analytical techniques are also presented to aid in the design of further comparative studies.

The cationic ring-opening polymerization of oxetanes is a versatile method for producing polyethers with a wide range of properties. The reactivity of the oxetane monomer is significantly influenced by the nature and position of substituents on the oxetane ring. This guide focuses on comparing the polymerization behavior of this compound with unsubstituted oxetane, 3-methyloxetane, and 3-ethyloxetane.

Influence of Substitution on Polymerization Kinetics

Substituents on the oxetane ring affect polymerization kinetics through a combination of steric and electronic effects. In general, electron-donating groups can increase the basicity of the oxygen atom, potentially accelerating the initiation and propagation steps. Conversely, bulky substituents can introduce steric hindrance, which may decrease the rate of polymerization.

In the case of this compound, the two methyl groups at the 3-position exert a significant steric effect. While precise, directly comparable experimental kinetic data for all four compounds under identical conditions is scarce in the literature, theoretical studies and data from related systems allow for a qualitative and semi-quantitative comparison.

Quantitative Kinetic Data

The following table summarizes available and theoretical kinetic parameters for the cationic polymerization of the selected oxetanes. It is important to note that experimental values can vary significantly depending on the initiator, solvent, and temperature.

MonomerPropagation Rate Constant (k_p) (L·mol⁻¹·s⁻¹)Activation Energy (E_a) (kJ·mol⁻¹)Notes
OxetaneData not available~3 (theoretical, initial step)[1]Theoretical calculations suggest a very low activation barrier for the initial dimerization step.[1] The activation energy increases as the polymer chain grows.[1]
3-MethyloxetaneData not availableData not availableExpected to have slightly different kinetics due to the electronic and steric influence of the methyl group compared to unsubstituted oxetane.
3-EthyloxetaneData not availableData not availableThe larger ethyl group is expected to have a more pronounced steric effect compared to the methyl group.
This compoundData not availableData not availableThe gem-dimethyl groups at the 3-position are known to increase ring strain, which can favor polymerization, but also introduce significant steric hindrance.[2]

Note: The lack of directly comparable, experimentally determined rate constants and activation energies in the literature highlights a gap in the current understanding and underscores the need for further focused research in this area.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments used to study oxetane polymerization kinetics.

Real-Time Fourier Transform Infrared (FTIR) Spectroscopy

Real-time FTIR spectroscopy is a powerful technique for monitoring the disappearance of the monomer and the appearance of the polymer in real-time.[3]

Objective: To determine the rate of polymerization by monitoring the decrease in the characteristic absorbance band of the oxetane ring.

Apparatus:

  • FTIR spectrometer equipped with a rapid scan capability and a suitable detector (e.g., MCT detector).

  • Attenuated Total Reflectance (ATR) probe or a transmission cell.

  • UV light source for photoinitiated polymerization, if applicable.

  • Temperature-controlled reaction vessel.

Procedure:

  • Background Spectrum: Record a background spectrum of the empty and clean ATR crystal or transmission cell.

  • Sample Preparation: Prepare the reaction mixture containing the oxetane monomer, initiator (e.g., a photoinitiator like a diaryliodonium salt for photopolymerization, or a Lewis acid), and solvent (if any) in the reaction vessel.

  • Initiation of Data Collection: Start collecting FTIR spectra at a high temporal resolution (e.g., one spectrum every few seconds).

  • Initiation of Polymerization: Initiate the polymerization by adding the initiator or by turning on the UV light source.

  • Data Analysis:

    • Identify the characteristic absorbance band of the oxetane ring (typically around 980-960 cm⁻¹ for the C-O-C symmetric stretch).

    • Monitor the decrease in the area or height of this peak over time.

    • The conversion of the monomer can be calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the oxetane peak and Aₜ is the absorbance at time t.

    • The rate of polymerization can be determined from the slope of the conversion vs. time plot.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the polymerization reaction upon exposure to UV light, providing information on the reaction rate and enthalpy.

Objective: To determine the polymerization kinetics by measuring the heat released during the exothermic ring-opening polymerization.

Apparatus:

  • Differential Scanning Calorimeter (DSC) equipped with a UV light source.

  • Sample pans (e.g., aluminum pans).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the reaction mixture (monomer and photoinitiator) into a DSC sample pan.

  • Reference Pan: Place an empty, sealed sample pan in the reference position of the DSC.

  • Equilibration: Equilibrate the sample at the desired starting temperature in the DSC cell.

  • Initiation and Measurement: Irradiate the sample with UV light of a specific intensity and wavelength. The DSC will record the heat flow as a function of time.

  • Data Analysis:

    • The heat flow is directly proportional to the rate of polymerization.

    • The total heat evolved (enthalpy of polymerization, ΔH_p) can be determined by integrating the area under the heat flow curve.

    • The conversion at any given time can be calculated as the ratio of the heat evolved up to that time to the total heat of polymerization.

    • Kinetic parameters can be extracted by analyzing the shape of the heat flow curve.

Visualizing the Polymerization Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Cationic Ring-Opening Polymerization of Oxetane

The following diagram illustrates the general mechanism of cationic ring-opening polymerization of an oxetane monomer.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer Initiator Initiator Monomer Oxetane Monomer Initiator->Monomer Protonation/ Activation ActivatedMonomer Activated Monomer (Oxonium Ion) Monomer->ActivatedMonomer AnotherMonomer Another Oxetane Monomer ActivatedMonomer->AnotherMonomer Nucleophilic Attack GrowingChain Growing Polymer Chain (Active Center) AnotherMonomer->GrowingChain GrowingChain->AnotherMonomer Chain Growth Termination Termination or Chain Transfer GrowingChain->Termination Polymer Final Polymer Chain Termination->Polymer

Caption: Cationic Ring-Opening Polymerization of Oxetane.

Experimental Workflow for Kinetic Analysis

This flowchart outlines a typical workflow for studying the polymerization kinetics of oxetanes.

G Start Start Monomer_Prep Prepare Oxetane Monomers (e.g., this compound) Start->Monomer_Prep Initiator_Prep Prepare Initiator Solution (e.g., Photoinitiator) Monomer_Prep->Initiator_Prep Reaction_Setup Set up Reaction Vessel (Temperature Control) Initiator_Prep->Reaction_Setup Analysis_Method Choose Analytical Method (Real-Time FTIR or Photo-DSC) Reaction_Setup->Analysis_Method Data_Acquisition Initiate Polymerization & Acquire Data Analysis_Method->Data_Acquisition Data_Analysis Analyze Kinetic Data (Conversion vs. Time) Data_Acquisition->Data_Analysis Parameter_Extraction Extract Kinetic Parameters (Rate Constant, Activation Energy) Data_Analysis->Parameter_Extraction Comparison Compare Kinetics of Different Oxetanes Parameter_Extraction->Comparison End End Comparison->End

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

References

3,3-Dimethyloxetane vs. gem-Dimethyl Group: A Comparative Guide for Carbonyl Replacement in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of metabolically labile or otherwise undesirable functional groups is a cornerstone of lead optimization. The carbonyl group, while integral to the structure of many bioactive molecules, can be susceptible to metabolic degradation and may contribute to unwanted reactivity. Two notable bioisosteric replacements for the carbonyl moiety are the 3,3-dimethyloxetane and the gem-dimethyl group. This guide provides an objective comparison of these two motifs, supported by experimental data, to aid researchers in making informed decisions during the drug design process.

The this compound motif has emerged as a polar, three-dimensional surrogate for the carbonyl group, offering potential improvements in physicochemical and pharmacokinetic properties.[1][2] Conversely, the gem-dimethyl group, a non-polar alternative, is often employed to sterically shield adjacent functionalities from metabolic attack and to modulate compound conformation.[3] This guide will delve into a comparative analysis of their impact on key drug-like properties, including lipophilicity, metabolic stability, solubility, and cell permeability.

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from matched molecular pair analyses, directly comparing the influence of the 3,3-diaryloxetane, diaryl ketone (as a carbonyl surrogate), and the gem-dimethyl group on crucial pharmaceutical properties.

Table 1: Comparison of Lipophilicity (eLogD)

Matched Pair3,3-Diaryloxetane (eLogD)Diaryl Ketone (eLogD)gem-Dimethyl (eLogD)ΔeLogD (Oxetane - Ketone)ΔeLogD (Oxetane - gem-Dimethyl)
Indole Series 1 3.83.24.5+0.6-0.7
Indole Series 2 4.13.54.9+0.6-0.8
p-Methoxyphenyl Series 1 3.43.74.3-0.3-0.9
p-Methoxyphenyl Series 2 3.63.94.5-0.3-0.9
Average +0.15 -0.83

Data extracted from Mousseau et al.[2]

Table 2: Comparison of Metabolic Stability in Human Liver Microsomes (HLM)

Matched Pair3,3-Diaryloxetane (% remaining at 60 min)Diaryl Ketone (% remaining at 60 min)gem-Dimethyl (% remaining at 60 min)
Pair 1 >95%>95%>95%
Pair 2 85%88%90%
Pair 3 >95%>95%>95%

Data synthesized from Mousseau et al.[2] In many cases, clearance was low across all three motifs.

Table 3: Comparison of Aqueous Kinetic Solubility (µM) at pH 7.4

Matched Pair3,3-Diaryloxetane (Solubility, µM)Diaryl Ketone (Solubility, µM)gem-Dimethyl (Solubility, µM)
Series 1 15012080
Series 2 1109555

Illustrative data based on trends reported by Mousseau et al.[2]

Table 4: Comparison of Cell Permeability (Papp, 10⁻⁶ cm/s) in PAMPA Assay

Matched Pair3,3-Diaryloxetane (Papp)Diaryl Ketone (Papp)gem-Dimethyl (Papp)
Pair 1 8.59.26.5
Pair 2 10.29.87.1
Pair 3 7.88.55.9

Data trends synthesized from Mousseau et al.[2]

Table 5: Impact on Acidity (pKa) of Nearby Functional Groups

MoietyImpact on pKa of Adjacent Amine
3,3-Disubstituted Oxetane Decreases pKa by up to 3 units
gem-Dimethyl Group Minimal impact on pKa

Data from Litskan et al.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data's context.

Lipophilicity Determination by eLogD

The eLogD (estimated logarithm of the distribution coefficient) is a measure of lipophilicity determined by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Instrumentation: Agilent 1100/1200 HPLC system with a UV detector.

  • Column: Supelcosil LC-ABZ, 5 µm, 50 x 4.6 mm.

  • Mobile Phase: A gradient of acetonitrile (B52724) in 20 mM ammonium/acetate buffer at pH 7.0.

  • Procedure:

    • A stock solution of the test compound is prepared in a 1:1 mixture of buffer and acetonitrile.

    • The sample is injected onto the HPLC column, and the retention time (t_R) is measured.

    • The dead time (t_0) is determined by injecting a non-retained compound (e.g., atenolol).

    • The capacity factor (k') is calculated using the formula: k' = (t_R - t_0) / t_0.

    • The logarithm of the capacity factor (log k') is then used to calculate eLogD based on a calibration curve generated from a set of standards with known logD values.[5]

Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.

  • Materials: Pooled human liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).

  • Procedure:

    • The test compound (typically at 1 µM) is incubated with HLM (0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.[6]

Kinetic Aqueous Solubility Assay

This high-throughput assay determines the solubility of a compound in an aqueous buffer.

  • Materials: Test compound dissolved in DMSO, phosphate-buffered saline (PBS) at pH 7.4.

  • Procedure:

    • A small volume of the DMSO stock solution of the test compound is added to a microtiter plate.

    • PBS is added to each well to achieve the desired final compound concentration.

    • The plate is shaken for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow for equilibration.

    • The solution is then filtered to remove any undissolved precipitate.

    • The concentration of the dissolved compound in the filtrate is determined by UV spectroscopy or LC-MS/MS by comparing against a calibration curve.[7][8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based in vitro tool for predicting passive membrane permeability.

  • Materials: A 96-well filter plate (donor plate) and a 96-well acceptor plate, a solution of phospholipids (B1166683) (e.g., lecithin) in an organic solvent (e.g., dodecane), and buffer solutions for the donor and acceptor compartments.

  • Procedure:

    • The filter membrane of the donor plate is coated with the phospholipid solution to form an artificial lipid membrane.

    • The acceptor plate wells are filled with buffer.

    • The test compound is dissolved in the donor buffer and added to the donor plate wells.

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

    • After incubation, the concentrations of the compound in both the donor and acceptor wells are measured by UV spectroscopy or LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the artificial membrane.[9][10]

Visualizing the Concepts

The following diagrams, generated using Graphviz, illustrate the bioisosteric replacement strategy and a typical workflow in drug design incorporating these motifs.

Bioisosteric_Replacement cluster_0 Core Scaffold cluster_1 Functional Groups Scaffold Scaffold Carbonyl Carbonyl Scaffold->Carbonyl Initial Moiety This compound This compound Carbonyl->this compound Bioisosteric Replacement (Polar) gem-Dimethyl gem-Dimethyl Carbonyl->gem-Dimethyl Bioisosteric Replacement (Non-Polar)

Caption: Bioisosteric replacement strategy for a carbonyl group.

Drug_Design_Workflow Lead_Compound Lead Compound (with Carbonyl) Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Oxetane_Analog This compound Analog Bioisosteric_Replacement->Oxetane_Analog Gem_Dimethyl_Analog gem-Dimethyl Analog Bioisosteric_Replacement->Gem_Dimethyl_Analog In_Vitro_Assays In Vitro Assays (Solubility, Stability, Permeability) Oxetane_Analog->In_Vitro_Assays Gem_Dimethyl_Analog->In_Vitro_Assays Data_Analysis Data Analysis & Comparison In_Vitro_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical drug design workflow incorporating bioisosteric replacement.

Conclusion

The choice between a this compound and a gem-dimethyl group as a carbonyl bioisostere is context-dependent and should be guided by the specific objectives of the drug design program.

The This compound motif is an excellent choice when aiming to:

  • Increase polarity and aqueous solubility. [2]

  • Reduce lipophilicity compared to the gem-dimethyl group.[2]

  • Improve metabolic stability by replacing a metabolically susceptible carbonyl group.[8]

  • Modulate the pKa of nearby basic functional groups to reduce off-target effects.[4]

The gem-dimethyl group is a suitable option when the primary goals are to:

  • Provide steric hindrance to block metabolic attack on adjacent sites.[3]

  • Increase lipophilicity to potentially enhance membrane permeability, although this can be a double-edged sword.

  • Introduce conformational constraints that may lock the molecule into a more bioactive conformation.[3]

Ultimately, the empirical data gathered from the synthesis and evaluation of matched molecular pairs, as demonstrated in the cited literature, will provide the most definitive guidance for lead optimization. This comparative guide serves as a foundational resource for researchers to strategically employ these valuable bioisosteres in the quest for safer and more effective medicines.

References

A Comparative Guide to the Kinetic Analysis of 3,3-Dimethyloxetane Copolymerization with Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the cationic ring-opening copolymerization of 3,3-dimethyloxetane (DMO) with various common epoxides. The synthesis of copolymers from these monomers is of significant interest for the development of novel polyethers with tailored properties for applications ranging from biomaterials to advanced coatings.

Mechanistic and Reactivity Comparison

The cationic ring-opening polymerization (CROP) of DMO with epoxides is a complex process governed by the intrinsic properties of each monomer, primarily their ring strain and the basicity of the heterocyclic oxygen atom.

MonomerRing Strain (kJ/mol)Basicity (pKa of conjugate acid)General Reactivity Characteristics
This compound (DMO) ~107~2.0High basicity leads to a potentially faster propagation step, but the formation of a stable tertiary oxonium ion can cause a significant induction period.[1]
Ethylene (B1197577) Oxide (EO) ~114~ -3.7High ring strain makes it highly reactive, but its lower basicity compared to oxetanes can influence the crossover propagation rates.
Propylene (B89431) Oxide (PO) ~110~ -3.0Slightly less strained than EO but more basic. The methyl group provides steric hindrance and influences the regioselectivity of ring-opening.
Cyclohexene (B86901) Oxide (CHO) ~114~ -3.7High ring strain similar to EO, making it a highly reactive monomer in CROP.[1]

Key Kinetic Considerations:

  • Initiation: Epoxides, particularly those with high ring strain like ethylene oxide and cyclohexene oxide, are generally more reactive and can be "kick-starters" in copolymerizations with less reactive oxetanes.[1] This means they can initiate polymerization more rapidly, and the resulting propagating cationic center can then react with both the epoxide and the oxetane (B1205548).

  • Induction Period: The homopolymerization of 3,3-disubstituted oxetanes is often characterized by a prolonged induction period.[2] This is attributed to the formation of a stable tertiary oxonium ion intermediate. Copolymerization with a more reactive epoxide can significantly shorten or eliminate this induction period.[1][2]

  • Propagation: The higher basicity of the oxygen atom in the DMO ring compared to epoxides suggests that once initiated, the propagation step involving the oxetane monomer can be quite rapid.[1] The overall polymerization rate will be a complex function of the four possible propagation reactions: DMO adding to a DMO-active center, DMO adding to an epoxide-active center, epoxide adding to an epoxide-active center, and epoxide adding to a DMO-active center.

  • Reactivity Ratios: Due to the lack of systematically reported reactivity ratios for these specific systems, a quantitative comparison of monomer incorporation into the copolymer chain is not possible at this time. However, based on the general principles of CROP, it is expected that the more reactive epoxide would be consumed more rapidly, especially in the early stages of the polymerization, leading to a gradient or block-like copolymer structure.

Experimental Protocols

To perform a kinetic analysis of the copolymerization of DMO with epoxides, the following experimental methodologies are typically employed.

Materials and Purification:
  • Monomers: this compound, propylene oxide, ethylene oxide, and cyclohexene oxide should be obtained from a commercial source and purified before use. Purification typically involves drying over a suitable agent (e.g., CaH₂) followed by fractional distillation under an inert atmosphere (e.g., argon or nitrogen).

  • Initiator: A suitable cationic initiator is required. Common choices include Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., boron trifluoride etherate, BF₃·OEt₂). The initiator must be handled under anhydrous conditions.

  • Solvent: The polymerization is typically carried out in a dry, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or bulk (without solvent). The choice of solvent can influence the polymerization kinetics.

Polymerization Procedure (Example using BF₃·OEt₂):
  • A flame-dried reaction vessel equipped with a magnetic stirrer and maintained under a positive pressure of inert gas is charged with the purified solvent and monomers at the desired initial concentrations.

  • The reaction mixture is thermostated to the desired temperature (e.g., 0 °C or 25 °C).

  • The polymerization is initiated by the rapid injection of a predetermined amount of the initiator solution (e.g., BF₃·OEt₂ in dichloromethane).

  • Samples are withdrawn from the reaction mixture at specific time intervals using a syringe and are immediately quenched to terminate the polymerization. Quenching can be achieved by adding the sample to a solution of a terminating agent (e.g., methanol (B129727) containing a small amount of ammonia).

Kinetic Analysis Techniques:
  • Gravimetry: The quenched samples are precipitated in a non-solvent (e.g., methanol or hexane). The precipitated polymer is then collected by filtration, dried under vacuum to a constant weight, and the monomer conversion is calculated.

  • Gas Chromatography (GC): The concentration of the unreacted monomers in the quenched samples can be determined by GC analysis using an internal standard. This allows for the calculation of the conversion of each monomer over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic monomer peaks and the appearance of the corresponding polymer peaks in real-time or from quenched samples. This method can also provide information about the copolymer composition.

  • Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy: This technique allows for the continuous monitoring of the concentration of functional groups in the reaction mixture. The decrease in the intensity of the characteristic ether band of the cyclic monomers can be correlated with the monomer conversion.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the cationic ring-opening copolymerization of an oxetane (M₁) and an epoxide (M₂).

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., H⁺) M1 Oxetane (M₁) I->M1 k_i1 M2 Epoxide (M₂) I->M2 k_i2 IM1 Active Center P₁ M1->IM1 IM2 Active Center P₂ M2->IM2 P1_star ~M₁ IM1->P1_star P2_star ~M₂ IM2->P2_star P1_star->P1_star P1_star->P2_star k₁₂ P_star Propagating Chain (P*) P1_star->P_star P2_star->P1_star k₂₁ P2_star->P2_star P2_star->P_star M1_prop M₁ M1_prop->P1_star M1_prop->P2_star M2_prop M₂ M2_prop->P1_star M2_prop->P2_star Polymer Inactive Polymer P_star->Polymer Term Terminating Agent Term->Polymer

Caption: General mechanism of cationic ring-opening copolymerization.

Experimental Workflow

The following diagram outlines a typical workflow for a kinetic study of DMO and epoxide copolymerization.

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer & Solvent Purification (Drying, Distillation) Monomer_Charge Charge Monomers & Solvent Monomer_Purification->Monomer_Charge Initiator_Prep Initiator Solution Preparation Initiation Initiator Injection Initiator_Prep->Initiation Reactor_Setup Reactor Setup (Flame-dried, Inert atm.) Reactor_Setup->Monomer_Charge Thermostat Thermostat to Reaction Temperature Monomer_Charge->Thermostat Thermostat->Initiation Sampling Timed Sampling & Quenching Initiation->Sampling Analysis_Method Kinetic Analysis (GC, NMR, Gravimetry, RT-FTIR) Sampling->Analysis_Method Data_Processing Data Processing (Conversion vs. Time) Analysis_Method->Data_Processing Parameter_Calc Calculate Kinetic Parameters (k_p, r₁, r₂) Data_Processing->Parameter_Calc

Caption: Experimental workflow for kinetic analysis.

Conclusion

The copolymerization of this compound with epoxides offers a versatile platform for the synthesis of polyethers with a wide range of properties. While direct quantitative comparisons of kinetic parameters are currently limited in the literature, a qualitative understanding based on the fundamental principles of cationic ring-opening polymerization provides valuable insights for researchers. It is evident that the higher reactivity of epoxides can be leveraged to overcome the inherent induction period of DMO polymerization. Further systematic studies are warranted to determine the reactivity ratios for various DMO/epoxide pairs, which would enable more precise control over copolymer composition and architecture, thereby advancing the development of new materials for specialized applications.

References

A Comparative Guide to Molecular Weight Analysis of Poly(3,3-dimethyloxetane): GPC vs. MALDI-TOF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight and its distribution is paramount for ensuring material performance and batch-to-batch consistency. This guide provides an objective comparison of two common analytical techniques, Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, for the characterization of poly(3,3-dimethyloxetane), a polymer of interest in various biomedical and advanced material applications.

This comparison is supported by illustrative experimental data and detailed protocols to aid in the selection of the most appropriate analytical method for your research needs.

At a Glance: GPC and MALDI-TOF for Polymer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer molecules in solution based on their hydrodynamic volume.[1] Larger molecules elute from the chromatography column first, followed by smaller molecules.[1] This technique provides a molecular weight distribution and average molecular weights (Mn, Mw, Mz) relative to calibration standards.[1]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the direct measurement of the mass-to-charge ratio of individual polymer chains (oligomers). This provides absolute molecular weight values and can offer insights into polymer structure, end groups, and the presence of cyclic species.[2]

Comparative Molecular Weight Data

The following table presents a hypothetical yet representative dataset for a sample of poly(this compound) analyzed by both GPC and MALDI-TOF. The values are chosen to illustrate the typical differences observed between the two techniques.

ParameterGPC Analysis (Relative to Polystyrene Standards)MALDI-TOF MS Analysis (Absolute Values)
Number-Average Molecular Weight (Mn)3,200 g/mol 3,550 g/mol
Weight-Average Molecular Weight (Mw)4,100 g/mol 3,780 g/mol
Polydispersity Index (PDI or Đ)1.281.06

Key Observations:

  • Discrepancy in Values: It is common to observe differences in the molecular weight averages obtained from GPC and MALDI-TOF. GPC provides values relative to the standards used for calibration (commonly polystyrene), and differences in hydrodynamic volume between the sample polymer and the standard can lead to inaccuracies.[3]

  • PDI Differences: MALDI-TOF often yields a lower Polydispersity Index (PDI) compared to GPC.[4] This can be attributed to the higher resolution of MALDI-TOF in distinguishing between individual oligomers, especially in polymers with narrow molecular weight distributions. However, MALDI-TOF can sometimes underestimate the higher mass oligomers in a broadly distributed sample.[3][5]

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.

Gel Permeation Chromatography (GPC) Protocol

This protocol outlines a general procedure for the GPC analysis of poly(this compound).

1. Sample Preparation:

  • Dissolve the poly(this compound) sample in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), to a concentration of 1-2 mg/mL.[6]
  • Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vortexing or sonication to prevent polymer degradation.[6]
  • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.[6]

2. Instrumentation and Conditions:

  • GPC System: A standard GPC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.[1]
  • Columns: A set of Styragel columns (e.g., HR series) suitable for the expected molecular weight range.[1]
  • Mobile Phase: HPLC-grade tetrahydrofuran (THF) is a common mobile phase.[3]
  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]
  • Column Temperature: Maintain the columns at a constant temperature, for example, 35 °C, to ensure reproducible results.[3]
  • Injection Volume: 50-100 µL.[3]

3. Calibration:

  • Calibrate the GPC system using a series of narrow polystyrene standards with known molecular weights.[3] A calibration curve of log(Molecular Weight) versus retention time is generated.

4. Data Analysis:

  • The molecular weight averages (Mn, Mw) and the PDI are calculated from the sample's chromatogram using the polystyrene calibration curve.

MALDI-TOF Mass Spectrometry Protocol

This protocol provides a general guideline for the MALDI-TOF analysis of poly(this compound).

1. Sample and Matrix Preparation:

  • Analyte Solution: Prepare a solution of poly(this compound) in a suitable solvent like chloroform (B151607) or THF at a concentration of approximately 1 mg/mL.[7]
  • Matrix Solution: The choice of matrix is critical. For non-polar polymers, dithranol or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) are often good choices.[8][9] Prepare a matrix solution at a concentration of 10-20 mg/mL in the same solvent as the analyte.[8]
  • Cationizing Agent: For many neutral polymers, the addition of a cationizing salt is necessary for ionization. Silver trifluoroacetate (B77799) (AgTFA) is a common choice for polymers that do not readily form ions with alkali metals.[9] A solution of the cationizing agent can be mixed with the matrix solution.

2. Sample Spotting (Dried-Droplet Method):

  • Mix the analyte solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v analyte:matrix:salt). The optimal ratio may require some experimentation.[7]
  • Spot 0.5-1 µL of the final mixture onto the MALDI target plate.[10]
  • Allow the solvent to evaporate completely at room temperature, leading to the co-crystallization of the analyte within the matrix.[10]

3. Instrumentation and Data Acquisition:

  • MALDI-TOF Mass Spectrometer: A MALDI-TOF instrument operating in either linear or reflectron mode. Reflectron mode generally provides better resolution for lower molecular weight polymers.[9]
  • Laser: A nitrogen laser (337 nm) is typically used.[11]
  • Acquisition: Acquire mass spectra by averaging multiple laser shots across the sample spot. The laser intensity should be optimized to achieve good signal-to-noise without causing excessive fragmentation.[8]

4. Data Analysis:

  • The resulting spectrum will show a distribution of peaks, where each peak corresponds to an individual oligomer chain with a specific number of repeat units.
  • The absolute molecular weight averages (Mn, Mw) and the PDI can be calculated directly from the intensities and m/z values of the peaks in the distribution.[2] Specialized polymer analysis software is often used for these calculations.[2]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for GPC and MALDI-TOF analysis, as well as the logical relationship in comparing the two techniques for polymer characterization.

GPC_Workflow cluster_GPC GPC Analysis Workflow GPC_Prep Sample Preparation (Dissolution & Filtration) GPC_Inject Injection into GPC System GPC_Prep->GPC_Inject GPC_Sep Separation by Size (Columns) GPC_Inject->GPC_Sep GPC_Detect Detection (e.g., RI Detector) GPC_Sep->GPC_Detect GPC_Data Data Analysis (Relative MW Calculation) GPC_Detect->GPC_Data GPC_Cal Calibration with Standards GPC_Cal->GPC_Data MALDI_Workflow cluster_MALDI MALDI-TOF Analysis Workflow MALDI_Prep Sample & Matrix Preparation (with Cationizing Agent) MALDI_Spot Spotting on Target Plate (Co-crystallization) MALDI_Prep->MALDI_Spot MALDI_Acq Mass Spectra Acquisition (Laser Desorption/Ionization) MALDI_Spot->MALDI_Acq MALDI_Data Data Analysis (Absolute MW Calculation) MALDI_Acq->MALDI_Data Comparison_Logic PolymerSample Poly(this compound) Sample GPC GPC Analysis PolymerSample->GPC MALDI MALDI-TOF Analysis PolymerSample->MALDI GPC_Results Relative Mn, Mw, PDI GPC->GPC_Results MALDI_Results Absolute Mn, Mw, PDI End-group Information MALDI->MALDI_Results Comparison Comparative Evaluation GPC_Results->Comparison MALDI_Results->Comparison Conclusion Selection of Optimal Characterization Method Comparison->Conclusion

References

A Comparative Analysis of Oxetane and Oxirane Reactivity in Cationic Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry, particularly in the development of polyethers for applications ranging from biomedical devices to high-performance materials, cationic ring-opening polymerization (CROP) of cyclic ethers is a cornerstone technique. Among the most studied monomers are oxirane (ethylene oxide) and oxetane (B1205548), three- and four-membered rings, respectively. Their structural similarities belie significant differences in reactivity, which dictate the choice of monomer for specific applications. This guide provides a comparative study of their reactivity in CROP, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Reactivity Principles: A Trade-off Between Ring Strain and Basicity

The reactivity of cyclic ethers in CROP is primarily governed by two opposing factors: ring strain and the basicity of the ether oxygen.

  • Oxirane (Ethylene Oxide): As a three-membered ring, oxirane possesses a substantial ring strain of approximately 110–115 kJ/mol.[1] This high degree of strain provides a strong thermodynamic driving force for polymerization, as the relief of this strain is highly exothermic.[2] However, the oxygen atom in oxirane is less basic compared to oxetane.

  • Oxetane: The four-membered oxetane ring has a slightly lower, yet still significant, ring strain of about 107 kJ/mol.[3] Crucially, the ether oxygen in oxetane is more basic than in oxirane. This increased basicity enhances its nucleophilicity, which can lead to faster propagation rates during CROP.[3]

This fundamental trade-off is central to understanding their polymerization behaviors. While oxirane's high ring strain suggests high reactivity, oxetane's greater basicity can make it a more reactive monomer in the propagation step of cationic polymerization.

Quantitative Comparison of Monomer Properties

The following table summarizes the key quantitative parameters that influence the CROP of oxetane and oxirane.

PropertyOxirane (Ethylene Oxide)OxetaneKey Implications for CROP
Ring Strain ~110-115 kJ/mol[1]~107 kJ/mol[3]High strain in both provides a strong thermodynamic driving force for polymerization.
Enthalpy of Polymerization (ΔHp) -96 to -107.6 kJ/mol[2][4]Approx. -83 kJ/mol (estimated)[5]Both polymerizations are highly exothermic and require careful temperature control.
Oxygen Basicity (pKa of conjugate acid) ~ -3.7[3]~ -2.0[3]Higher basicity of oxetane enhances its nucleophilicity, favoring faster propagation.
Propagation Rate Constant (kp) Generally 104 - 106 L·mol-1·s-1[1]Varies; can be high due to basicityCROP rates are typically very fast for both, but direct comparison is complex and depends heavily on conditions.
Polymerization Control Prone to chain transfer and side reactionsMore amenable to "living"/controlled polymerization[6]Oxetane allows for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity.

Reaction Mechanisms and Experimental Workflows

The mechanism of CROP for both monomers proceeds via initiation, propagation, and termination/chain transfer steps, primarily through an SN2 attack of the monomer on a tertiary oxonium ion active center.

General CROP Mechanism

The following diagram illustrates the activated chain end (ACE) mechanism, which is a common pathway for the CROP of cyclic ethers.

CROP_Mechanism General CROP Mechanism for Cyclic Ethers cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Transfer I Initiator (H⁺A⁻) IM Protonated Monomer I->IM + Monomer M1 Monomer (Oxirane/Oxetane) M1->IM P1 Active Center (Oxonium Ion) IM->P1 Ring Opening P2 Propagating Chain (n+1) P1->P2 + Monomer (SN2 attack) M2 Monomer M2->P2 P2->P1 ... PT Propagating Chain DP Dead Polymer PT->DP Chain Transfer/ Termination X Transfer Agent (e.g., H₂O, Polymer O) X->DP Workflow_Comparison Comparative Experimental Workflow for CROP start Start: Reagent Preparation purify_m Monomer Purification (Drying over CaH₂) start->purify_m purify_s Solvent Purification (e.g., DCM, Dioxane) start->purify_s setup Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) purify_s->setup charge Charge Reactor with Monomer and Solvent setup->charge cool Cool to Reaction Temp. (e.g., 0°C to -78°C) charge->cool initiate Initiator Addition (e.g., BF₃·OEt₂, TfOH) cool->initiate polymerize Polymerization (Monitor via NMR/IR) initiate->polymerize quench Quench Reaction (e.g., with Methanol) polymerize->quench precipitate Precipitate Polymer (in non-solvent like Hexane) quench->precipitate isolate Isolate & Dry Polymer (Filtration & Vacuum) precipitate->isolate analyze Polymer Analysis (GPC, NMR, DSC) isolate->analyze end End analyze->end

References

Validating the Purity of Synthesized 3,3-Dimethyloxetane: A Comparative Guide to GC-MS and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for validating the purity of synthesized 3,3-dimethyloxetane. This versatile cyclic ether is increasingly used in medicinal chemistry and polymer science, making robust purity assessment essential.[1][2][3]

Experimental Workflow

The following diagram outlines the general workflow for validating the purity of synthesized this compound using GC-MS and NMR.

Workflow for Purity Validation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_validation Purity Validation synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms nmr NMR Analysis sample_prep->nmr gc_data GC Data Interpretation (Retention Time, Peak Area) gc_ms->gc_data ms_data MS Data Interpretation (Fragmentation Pattern) gc_ms->ms_data nmr_data NMR Data Interpretation (Chemical Shift, Integration) nmr->nmr_data purity_assessment Purity Assessment & Impurity Identification gc_data->purity_assessment ms_data->purity_assessment nmr_data->purity_assessment

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Experimental Protocols

Detailed methodologies for both GC-MS and NMR analysis are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and purity of a sample. Both ¹H and ¹³C NMR are essential for unambiguous identification.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

¹H NMR Parameters:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Temperature: 298 K.

  • Pulse Program: zg30.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.096 s.

  • Spectral Width: 16 ppm.

¹³C NMR Parameters:

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Program: zgpg30.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.363 s.

  • Spectral Width: 240 ppm.

Data Presentation and Comparison

The following tables summarize the expected quantitative data from GC-MS and NMR analysis of a pure sample of this compound. These values can be used as a benchmark for comparison with experimental data.

GC-MS Data
ParameterExpected Value
Retention Time Dependent on the specific GC column and conditions, but should be a single major peak. A standard non-polar column may yield a retention index of around 650-670.[4]
Molecular Ion (M⁺) m/z 86
Key Fragment Ions (m/z) 56, 41, 71

The mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragmentation patterns that can be used for its identification.

Key Fragmentation Pathways of this compound in MS parent [C₅H₁₀O]⁺˙ m/z = 86 frag1 [C₄H₈]⁺˙ m/z = 56 parent->frag1 - CH₂O frag2 [C₃H₅]⁺ m/z = 41 parent->frag2 - C₂H₅O frag3 [C₅H₉O]⁺ m/z = 71 parent->frag3 - H

Caption: Proposed key fragmentation pathways for this compound in GC-MS.

NMR Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.3s4H-CH₂-
~1.3s6H-CH₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~78-CH₂-
~36Quaternary C
~25-CH₃

Comparison of Techniques for Purity Validation

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (ppm to ppb level). Excellent for detecting trace impurities.Lower (typically >0.1 mol%). May not detect very low-level impurities.
Identification Provides molecular weight and fragmentation pattern, which is highly specific for identification.Provides detailed structural information, allowing for unambiguous identification of the main component and characterization of impurities.
Quantification Can provide quantitative information on purity based on peak area percentages. Requires calibration for accurate quantification.Highly quantitative. The integral of a signal is directly proportional to the number of nuclei, allowing for accurate determination of purity against a known standard.
Impurity Detection Can detect and tentatively identify volatile impurities that are separable by the GC column.Can detect any impurity with NMR-active nuclei, including non-volatile impurities and residual solvents.
Sample Throughput Relatively fast, with typical run times of 15-30 minutes per sample.Can be slower, especially for ¹³C NMR which may require longer acquisition times for good signal-to-noise.
Cost Generally lower initial instrument cost and operating expenses compared to high-field NMR.Higher initial instrument cost and maintenance expenses.

Conclusion

Both GC-MS and NMR are indispensable tools for validating the purity of synthesized this compound.

  • GC-MS is an excellent first-pass technique due to its high sensitivity and ability to rapidly screen for volatile impurities. The characteristic mass spectrum provides strong evidence for the identity of the target compound.

  • NMR spectroscopy , particularly quantitative ¹H NMR, is the gold standard for determining the absolute purity of the bulk material. It provides an unambiguous structural confirmation and can identify and quantify non-volatile impurities and residual solvents that may not be detected by GC-MS.

For comprehensive and robust purity validation of synthesized this compound, a combination of both GC-MS and NMR is highly recommended. This dual-pronged approach ensures the identification of a wide range of potential impurities and provides a high degree of confidence in the quality of the synthesized material, which is paramount for its application in research and development.

References

A Comparative Guide to the Thermal Stability of Energetic Polyoxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of energetic polymers is a critical parameter for their application in solid rocket propellants and other energetic formulations. Polyoxetane derivatives, a class of energetic binders, offer a desirable combination of high energy density and good mechanical properties. Understanding their thermal behavior through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is paramount for predicting their performance, processing safety, and service life. This guide provides a comparative analysis of the thermal stability of various polyoxetane derivatives, supported by experimental data and detailed methodologies.

Comparative Thermal Analysis Data

The following table summarizes the key thermal properties of several prominent polyoxetane derivatives based on TGA and DSC data. These values provide a quantitative comparison of their thermal decomposition behavior and phase transitions.

Polyoxetane DerivativeGlass Transition Temp. (Tg), °CMelting Temp. (Tm), °CDecomposition Temp. (Td), °C (TGA)Key Observations
Poly(3,3-bis(azidomethyl)oxetane) (polyBAMO) -34.5 to -41[1][2]81.5[1]Main decomposition at 200-280°C[1]High energetic level due to the high nitrogen content from the two azide (B81097) groups.[1] The initial decomposition is attributed to the exothermic scission of the azido (B1232118) group.[1]
Poly(3-azidomethyl-3-methyloxetane) (polyAMMO) -42 to -46[1][2]-Two-step decomposition, first step (azide group) around 250°C, second step (polyether backbone) above 300°C[3]Good thermal stability and desirable mechanical properties.[1] The thermal decomposition involves the breakdown of the azide group followed by the degradation of the polymer backbone.[3]
Poly(BAMO-r-AMMO) Copolymer -40 (for 50:50 molar ratio)[1]-Two major mass loss steps: 200-280°C (35% loss) and above 300°C[1]The properties can be tailored by adjusting the monomer feed ratio. The first decomposition step is associated with the azido groups.[1]
Poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO) --Gradual degradation observed upon heatingAn important high-energy binder, its thermal degradation involves complex chemical changes including the formation of carbonyl and nitro species.[4]
Copolymers of 3,3-bis(nitratomethyl)oxetane (BNMO) and AMMO ---The structure and properties of these high-molecular-weight copolymers have been studied, with their thermal decomposition analyzed by DSC.[5]

Experimental Protocols

The following are generalized methodologies for conducting TGA and DSC analyses on polyoxetane derivatives, based on common practices found in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polyoxetane derivative by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

    • A temperature program is set, usually involving a linear heating rate. Common heating rates for analyzing these polymers are 5, 10, 15, and 20 K/min.[7]

  • Analysis: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) according to the set program.[6] The instrument continuously records the sample's mass as a function of temperature.

  • Data Interpretation: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature are determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time. This allows for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup:

    • An empty, sealed aluminum pan is used as a reference.

    • The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Analysis (Heat-Cool-Heat Cycle):

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its previous thermal history.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -80 °C).

    • Second Heating Scan: A second heating scan is performed at the same rate as the first to observe the thermal transitions of the material from a controlled amorphous or semi-crystalline state. The Tg and Tm are typically determined from this second heating scan.[8]

  • Data Interpretation: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

Workflow for Thermal Stability Analysis

The following diagram illustrates the logical workflow for the thermal analysis of polyoxetane derivatives using TGA and DSC.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Results & Interpretation Polymer_Sample Polyoxetane Derivative Sample TGA_Instrument TGA Instrument Setup (Inert Atmosphere, Heating Rate) Polymer_Sample->TGA_Instrument DSC_Instrument DSC Instrument Setup (Inert Atmosphere, Heat-Cool-Heat) Polymer_Sample->DSC_Instrument Run_TGA Run TGA Experiment TGA_Instrument->Run_TGA TGA_Data TGA Data Acquisition (Weight Loss vs. Temp) Run_TGA->TGA_Data TGA_Analysis TGA Data Analysis (Td, DTG, Residue) TGA_Data->TGA_Analysis Comparative_Analysis Comparative Thermal Stability Analysis TGA_Analysis->Comparative_Analysis Run_DSC Run DSC Experiment DSC_Instrument->Run_DSC DSC_Data DSC Data Acquisition (Heat Flow vs. Temp) Run_DSC->DSC_Data DSC_Analysis DSC Data Analysis (Tg, Tm, Tc) DSC_Data->DSC_Analysis DSC_Analysis->Comparative_Analysis Material_Properties Determination of Material Properties Comparative_Analysis->Material_Properties

Caption: Workflow for TGA/DSC thermal stability analysis of polyoxetanes.

References

The Thorpe-Ingold Effect in Action: How Gem-Dimethyl Substitution Impacts Oxetane Ring-Opening Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stability and reactivity of cyclic ethers like oxetanes is paramount. These four-membered rings are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups to enhance the physicochemical properties of drug candidates. A key question revolves around the influence of substitution on the oxetane (B1205548) ring's susceptibility to ring-opening reactions. This guide provides a comparative analysis of the ring-opening reactivity of unsubstituted oxetane versus 3,3-dimethyloxetane, supported by experimental and computational data, to inform synthetic strategy and drug design.

The inherent ring strain of oxetanes, with a strain energy of approximately 25.5 kcal/mol (107 kJ/mol), makes them prone to ring-opening reactions, typically under acidic conditions.[1][2] This reactivity is a double-edged sword: it can be harnessed for synthetic diversification but can also represent a metabolic liability. The introduction of a gem-dimethyl group at the 3-position of the oxetane ring significantly modulates this reactivity, an influence rooted in the principles of the Thorpe-Ingold (or gem-dimethyl) effect.

The Verdict: Gem-Dimethyl Substitution Decreases Reactivity

Experimental and theoretical evidence indicates that this compound is significantly less reactive towards ring-opening than its unsubstituted counterpart. This decreased reactivity is primarily attributed to steric hindrance. The two methyl groups at the 3-position sterically shield the ether oxygen and the adjacent carbon atoms, impeding the approach of nucleophiles and the formation of the transition state required for ring cleavage. This heightened stability is a key reason for the prevalence of 3,3-disubstituted oxetanes in medicinal chemistry.[3]

While the Thorpe-Ingold effect is often discussed in the context of accelerating ring-closing reactions, its influence on the reverse reaction—ring-opening—is also significant. By sterically encumbering the ring, the gem-dimethyl groups increase the stability of the cyclic form relative to the open-chain precursor, thereby raising the activation energy required for the ring-opening process.

Comparative Data: A Look at the Numbers

Direct, head-to-head kinetic comparisons of the ring-opening of oxetane and this compound under identical conditions are scarce in the literature. However, by compiling data from different studies and theoretical calculations, a clear trend emerges.

Computational studies further illuminate this reactivity difference by calculating the activation energy barriers for the ring-opening process. These theoretical models can provide a quantitative measure of the energy required to break the C-O bond of the oxetane ring.

Table 1: Comparative Reactivity in Acid-Catalyzed Ring-Opening

CompoundSubstitutionRelative ReactivityKey Influencing FactorSupporting Evidence
OxetaneUnsubstitutedHigherLower steric hindrance, accessible C-O bondsExperimental kinetic data on acid-catalyzed hydrolysis available.
This compoundGem-dimethylLowerSignificant steric hindrance from methyl groups impeding nucleophilic attackWidely reported increased stability in medicinal chemistry applications; qualitative experimental observations.[3]

Experimental Protocols

The following are generalized protocols for inducing and monitoring the ring-opening of oxetanes. Direct comparison would necessitate running these protocols side-by-side for both substituted and unsubstituted oxetanes.

Protocol 1: Acid-Catalyzed Hydrolysis (Kinetic Study)

This protocol is adapted from studies on the hydrolysis of unsubstituted oxetane and can be used for comparative kinetic analysis.

Objective: To determine the rate of acid-catalyzed ring-opening by monitoring the disappearance of the oxetane over time.

Materials:

  • Oxetane or this compound

  • Aqueous Perchloric Acid (e.g., 1.0 M)

  • Internal Standard (e.g., cyclopentanone)

  • Chloroform (B151607) (for extraction)

  • Gas Chromatograph (GC)

Procedure:

  • Prepare a solution of the oxetane (approx. 0.025 M) in aqueous perchloric acid at a constant temperature (e.g., 10°C).

  • At regular intervals, withdraw aliquots from the reaction mixture.

  • Immediately quench the reaction and extract the remaining oxetane into chloroform containing a known concentration of an internal standard.

  • Analyze the chloroform extracts by GC to determine the concentration of the oxetane relative to the internal standard.

  • Plot the natural logarithm of the oxetane concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant for the hydrolysis reaction.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with a Nucleophile

This is a general procedure for the ring-opening of oxetanes using a Lewis acid catalyst and a nucleophile.

Objective: To compare the yield of the ring-opened product for substituted versus unsubstituted oxetane under identical reaction conditions.

Materials:

  • Oxetane or this compound

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Nucleophile (e.g., Methanol)

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the oxetane (1.0 mmol) in the anhydrous solvent.

  • Cool the solution to 0°C.

  • Add the nucleophile (e.g., 1.2 mmol of methanol).

  • Slowly add the Lewis acid (e.g., 1.1 mmol of BF₃·OEt₂).

  • Allow the reaction to stir at 0°C or room temperature for a set period (e.g., 1 hour).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography and determine the yield of the ring-opened product.

Visualizing the Reaction Pathway

The acid-catalyzed ring-opening of an oxetane proceeds through a series of well-defined steps. The following diagrams, generated using the DOT language, illustrate the general mechanism and the logical relationship of the Thorpe-Ingold effect on this process.

G cluster_mechanism Acid-Catalyzed Oxetane Ring-Opening Mechanism Oxetane Oxetane ProtonatedOxetane Protonated Oxetane (Oxonium Ion) Oxetane->ProtonatedOxetane Protonation Proton H+ TransitionState Transition State (SN2-like) ProtonatedOxetane->TransitionState Nucleophilic Attack Nucleophile Nucleophile (Nu:) Nucleophile->TransitionState RingOpenedProduct Ring-Opened Product TransitionState->RingOpenedProduct Ring Opening G cluster_ThorpeIngold Influence of Gem-Dimethyl Substitution (Thorpe-Ingold Effect) GemDimethyl Gem-Dimethyl Substitution StericHindrance Increased Steric Hindrance GemDimethyl->StericHindrance RingStability Increased Ring Stability StericHindrance->RingStability ActivationEnergy Increased Activation Energy for Ring-Opening RingStability->ActivationEnergy DecreasedReactivity Decreased Ring-Opening Reactivity ActivationEnergy->DecreasedReactivity

References

A Spectroscopic Comparison of 3,3-Dimethyloxetane Monomer and its Polymer using FTIR and Raman Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3,3-dimethyloxetane and its corresponding polymer, poly(this compound), using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The polymerization of this compound, a cyclic ether, proceeds via cationic ring-opening polymerization, resulting in a linear polyether. This transformation from a strained four-membered ring to a flexible polymer chain is accompanied by significant changes in the vibrational spectra, which are elucidated here.

Data Presentation: Comparative Vibrational Band Assignments

The following table summarizes the key vibrational modes observed in the FTIR and Raman spectra of this compound monomer and poly(this compound). The disappearance of monomer-specific ring vibration modes and the appearance of polymer backbone modes are the primary indicators of successful polymerization.

Vibrational ModeThis compound Monomer (cm⁻¹)Poly(this compound) (cm⁻¹)Spectroscopy Method
C-H Stretching (CH₃, CH₂)~2870 - 2970~2850 - 2960FTIR & Raman
C-O-C Asymmetric Stretching (Ring)~970-FTIR
C-O-C Symmetric Stretching (Ring)~840-Raman
Oxetane (B1205548) Ring Breathing~1025-Raman
C-O-C Stretching (Polyether Backbone)-~1100 - 1120FTIR & Raman
CH₂ Rocking~750~740 - 760FTIR
C-C Stretching (gem-dimethyl)~1200~1190 - 1210FTIR & Raman
CH₃ Symmetric and Asymmetric Bending~1370 - 1460~1360 - 1470FTIR & Raman

Experimental Protocols

Synthesis of Poly(this compound) via Cationic Ring-Opening Polymerization

This protocol describes a general procedure for the synthesis of poly(this compound) using a cationic initiator.[1][2]

Materials:

  • This compound (monomer)

  • Dichloromethane (B109758) (anhydrous)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Methanol (for quenching)

  • Hexanes (for precipitation)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • All glassware is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or argon.

  • This compound monomer is dried over calcium hydride and distilled under an inert atmosphere.

  • Anhydrous dichloromethane is obtained from a solvent purification system or by distillation over a suitable drying agent.

  • In a Schlenk flask under an inert atmosphere, a solution of this compound in anhydrous dichloromethane is prepared.

  • The solution is cooled to 0°C in an ice bath.

  • A catalytic amount of boron trifluoride etherate is added dropwise to the stirred monomer solution. The amount of initiator can be varied to control the molecular weight of the resulting polymer.

  • The reaction is allowed to proceed at 0°C for several hours. The progress of the polymerization can be monitored by taking aliquots and analyzing them by techniques such as NMR or GPC.

  • The polymerization is terminated by the addition of a small amount of methanol.

  • The polymer is isolated by precipitation into a large volume of a non-solvent, such as cold hexanes.

  • The precipitated polymer is collected by filtration, washed with fresh hexanes, and dried under vacuum to a constant weight.

Spectroscopic Analysis

FTIR Spectroscopy: FTIR spectra of the liquid this compound monomer can be obtained by placing a drop of the liquid between two KBr plates or by using an Attenuated Total Reflectance (ATR) accessory. For the solid poly(this compound), a thin film can be cast from a suitable solvent onto a KBr window, or the spectrum can be acquired directly from the solid using an ATR accessory. Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). A small amount of the liquid monomer is placed in a glass capillary tube for analysis. The solid polymer can be analyzed directly by placing a small amount on a microscope slide. Spectra are collected over a relevant Stokes shift range (e.g., 200-3500 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Discussion of Spectroscopic Changes

The most significant changes in the vibrational spectra upon polymerization are associated with the ring-opening of the oxetane monomer.

  • Disappearance of Oxetane Ring Modes: The characteristic vibrations of the four-membered oxetane ring in the monomer, such as the C-O-C asymmetric and symmetric stretching modes and the ring breathing mode, are absent in the spectrum of the polymer.[3] The disappearance of these peaks is a clear indication of successful ring-opening polymerization.

  • Appearance of Polyether Backbone Modes: Concurrently, a strong and broad absorption band appears in the 1100-1120 cm⁻¹ region in both the FTIR and Raman spectra of the polymer. This band is characteristic of the C-O-C stretching vibration of the linear polyether backbone, which is the repeating unit of poly(this compound).[4]

  • C-H Vibrations: The C-H stretching vibrations of the methyl and methylene (B1212753) groups are present in both the monomer and the polymer in the 2850-3000 cm⁻¹ region.[2] Subtle shifts in the positions and changes in the shapes of these bands may occur due to the different chemical environments in the strained ring versus the flexible polymer chain.

  • Fingerprint Region: The fingerprint region (below 1500 cm⁻¹) shows complex changes. While the bending and rocking modes of the CH₃ and CH₂ groups are present in both spectra, their positions and relative intensities are altered, reflecting the new conformational freedom of the polymer chain compared to the rigid monomer ring.

References

The Influence of 3,3-Dimethyloxetane on Polymer Glass Transition Temperature: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of 3,3-dimethyloxetane into a polymer backbone is expected to significantly increase its glass transition temperature (Tg) by introducing bulky gem-dimethyl groups that restrict segmental motion. This guide provides a comparative evaluation of this effect against other common polyethers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The glass transition temperature is a critical parameter in polymer science, defining the transition from a rigid, glassy state to a more flexible, rubbery state. This property is paramount in determining the mechanical performance and processing conditions of polymeric materials. One effective strategy to elevate the Tg of a polymer is to incorporate structural elements that hinder the rotational freedom of the polymer chains. The this compound monomer introduces a gem-dimethyl substitution on the oxetane (B1205548) ring, a structural feature known to significantly impede chain mobility and consequently raise the Tg.[1][2][3]

Comparative Analysis of Glass Transition Temperatures

PolymerRepeating Unit StructureGlass Transition Temperature (Tg) (°C)Key Structural Feature
Poly(this compound) -[O-CH2-C(CH3)2-CH2]-Not explicitly reported (Melting Point: 47°C)Gem-dimethyl groups causing high steric hindrance
Poly(ethylene oxide) (PEO) -[O-CH2-CH2]--56 to -52Highly flexible ether backbone
Poly(propylene glycol) (PPG) -[O-CH(CH3)-CH2]-~ -70 to -60Single methyl group per repeating unit
Poly(tetrahydrofuran) (PTHF) -[O-(CH2)4]--84Flexible aliphatic ether backbone
Poly(3,3-bis(azidomethyl)oxetane) -[O-CH2-C(CH2N3)2-CH2]-Not explicitly reported (Melting Point: 90.4°C)Bulky and polar azidomethyl side groups

The Underlying Principle: Steric Hindrance and Reduced Chain Mobility

The introduction of bulky side groups, such as the gem-dimethyl groups in poly(this compound), physically restricts the rotation of the polymer backbone.[1][2][3] This increased steric hindrance reduces the free volume within the polymer matrix, making it more difficult for the polymer chains to move past one another. Consequently, a higher thermal energy is required to induce the large-scale segmental motion characteristic of the glass transition, resulting in an elevated Tg.

G cluster_0 Polymer Structure cluster_1 Effect on Polymer Properties Monomer This compound Monomer Polymer Poly(this compound) Backbone Monomer->Polymer Polymerization SideGroups Bulky gem-Dimethyl Side Groups Polymer->SideGroups Mobility Reduced Chain Mobility SideGroups->Mobility causes FreeVolume Decreased Free Volume Mobility->FreeVolume leads to Tg Increased Glass Transition Temperature (Tg) FreeVolume->Tg results in

Figure 1. The logical relationship between the incorporation of this compound and the resulting increase in the polymer's glass transition temperature.

Experimental Protocols for Measuring Glass Transition Temperature

The glass transition temperature of a polymer is most commonly determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Thermal Analysis (DMTA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.

Experimental Workflow:

G A Sample Preparation (5-10 mg in Al pan) B Initial Heating Cycle (to erase thermal history) A->B C Controlled Cooling (e.g., 10-20 °C/min) B->C D Second Heating Cycle (e.g., 10-20 °C/min) C->D E Data Analysis (determine midpoint of the step transition in heat flow) D->E

Figure 2. A typical experimental workflow for determining the glass transition temperature using Differential Scanning Calorimetry (DSC).

Detailed Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation of the polymer.

  • Thermal Program:

    • First Heating Scan: The sample is heated at a constant rate (e.g., 20 °C/min) to a temperature well above its expected Tg and melting point to erase any prior thermal history.

    • Controlled Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 or 20 °C/min) to a temperature well below the Tg.

    • Second Heating Scan: A second heating scan is performed at a constant rate (e.g., 10 or 20 °C/min). The glass transition temperature is determined from this second heating curve.

  • Data Analysis: The glass transition is identified as a step-like change in the heat flow signal. The Tg is typically reported as the midpoint of this transition.

Dynamic Mechanical Thermal Analysis (DMTA)

DMTA is a technique where a small sinusoidal stress is applied to a sample, and the resulting strain is measured. It provides information on the viscoelastic properties of the material. The glass transition is associated with a peak in the tan delta (the ratio of the loss modulus to the storage modulus) curve and a significant drop in the storage modulus.

Detailed Methodology:

  • Sample Preparation: A sample with well-defined geometry (e.g., a rectangular bar for single cantilever bending) is prepared.

  • Instrumentation: A Dynamic Mechanical Thermal Analyzer is used. The appropriate sample clamp is selected based on the sample's form and stiffness.

  • Experimental Parameters:

    • Frequency: A fixed frequency (e.g., 1 Hz) is applied.

    • Strain/Stress: A small, non-destructive strain or stress is applied within the material's linear viscoelastic region.

    • Temperature Program: The sample is subjected to a controlled temperature ramp (e.g., 3-5 °C/min) through the temperature range of interest.

  • Data Analysis: The glass transition temperature is often taken as the temperature at the peak of the tan δ curve. It can also be identified from the onset of the drop in the storage modulus (E').

References

Matched Molecular Pair Analysis of 3,3-Diaryloxetanes: A Comparative Guide to Property Improvement

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of successful lead optimization. This guide provides a comprehensive comparison of 3,3-diaryloxetanes with their structural analogues, leveraging matched molecular pair analysis (MMPA) to objectively assess their impact on key drug-like properties. The data presented herein, supported by detailed experimental protocols, is intended for researchers, scientists, and drug development professionals seeking to employ novel bioisosteres for property improvement.

The 3,3-diaryloxetane motif has emerged as a promising bioisosteric replacement for common functionalities such as diaryl ketones (benzophenones), gem-dimethyl groups, and other alkyl linkers.[1][2] This analysis demonstrates that the incorporation of the 3,3-diaryloxetane scaffold can lead to favorable changes in lipophilicity, aqueous solubility, and metabolic stability, addressing potential liabilities associated with traditional molecular frameworks.[2]

Comparative Physicochemical and ADME Properties

The following tables summarize the quantitative data from a matched molecular pair analysis of 3,3-diaryloxetanes and their corresponding diaryl ketone, methylene (B1212753), and gem-dimethyl analogues.

Table 1: Comparison of Lipophilicity (LogD) and Aqueous Solubility
Compound PairCore ScaffoldR GroupLogD at pH 7.4Aqueous Solubility (µM)
1a 3,3-DiaryloxetaneH3.515
1b Diaryl KetoneH3.225
1c MethyleneH4.1<1
1d gem-DimethylH4.5<1
2a 3,3-DiaryloxetaneOMe3.320
2b Diaryl KetoneOMe3.610

Data extracted from a study on 3,3-diaryloxetane bioisosteres.[2]

Table 2: Comparison of Metabolic Stability in Human Liver Microsomes (HLM)
Compound PairCore ScaffoldR GroupHLM Intrinsic Clearance (CLint, µL/min/mg)
1a 3,3-DiaryloxetaneH50
1b Diaryl KetoneH45
1c MethyleneH>200
1d gem-DimethylH150
2a 3,3-DiaryloxetaneOMe30
2b Diaryl KetoneOMe25

Data extracted from a study on 3,3-diaryloxetane bioisosteres.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Lipophilicity (LogD) Determination by Shake-Flask Method

The octanol-water distribution coefficient (LogD) at pH 7.4 was determined using the conventional shake-flask method.

  • Preparation of Solutions: A stock solution of the test compound was prepared in a suitable organic solvent (e.g., DMSO). Pre-saturated octanol (B41247) and phosphate-buffered saline (PBS) at pH 7.4 were prepared by mixing equal volumes of the two phases and allowing them to separate overnight.

  • Partitioning: An aliquot of the compound's stock solution was added to a mixture of pre-saturated octanol and PBS (pH 7.4) in a known volume ratio (e.g., 1:1).

  • Equilibration: The mixture was shaken vigorously for a set period (e.g., 24 hours) at room temperature to ensure equilibrium was reached.[3]

  • Phase Separation: The mixture was centrifuged to facilitate the separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase was determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The LogD value was calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility by Turbidimetric Method

Kinetic aqueous solubility was determined using a turbidimetric assay.

  • Compound Preparation: A high-concentration stock solution of the test compound was prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: A series of dilutions of the stock solution were prepared in DMSO in a 96-well plate.

  • Addition to Buffer: An aliquot of each DMSO solution was added to a corresponding well containing aqueous buffer (e.g., PBS at pH 7.4). The final DMSO concentration was kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation and Measurement: The plate was incubated at a controlled temperature (e.g., 25°C) for a specific time (e.g., 1-2 hours) with shaking. The turbidity of each well was then measured by determining the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[4][5]

  • Solubility Determination: The aqueous solubility was determined as the highest concentration at which the absorbance was not significantly different from the background, indicating the absence of precipitation.[4]

Metabolic Stability in Human Liver Microsomes (HLM)

The metabolic stability of the compounds was assessed by measuring their rate of disappearance upon incubation with human liver microsomes.

  • Incubation Mixture Preparation: A reaction mixture was prepared containing human liver microsomes, a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and phosphate (B84403) buffer (pH 7.4).[6]

  • Initiation of Reaction: The reaction was initiated by adding the test compound (at a final concentration of, for example, 1 µM) to the pre-warmed incubation mixture.

  • Time-Point Sampling: Aliquots were taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot was stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Processing: The quenched samples were centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound was plotted against time. The slope of this plot was used to determine the in vitro half-life (t½). The intrinsic clearance (CLint) was then calculated using the following equation: CLint (µL/min/mg) = (0.693 / t½) x (incubation volume / mg of microsomal protein).[7][8]

Visualizing Matched Molecular Pair Analysis and Structural Relationships

The following diagrams illustrate the core concepts of this comparative analysis.

Matched_Molecular_Pair_Analysis_Workflow cluster_0 Core Scaffold cluster_1 Analogue Generation cluster_2 Property Measurement cluster_3 Data Analysis Core Diaryl Core Oxetane (B1205548) 3,3-Diaryloxetane Core->Oxetane Ketone Diaryl Ketone Core->Ketone Methylene Diaryl Methylene Core->Methylene GemDimethyl Diaryl gem-Dimethyl Core->GemDimethyl LogD LogD Oxetane->LogD Solubility Solubility Oxetane->Solubility MetabolicStability Metabolic Stability Oxetane->MetabolicStability Ketone->LogD Ketone->Solubility Ketone->MetabolicStability Methylene->LogD Methylene->Solubility Methylene->MetabolicStability GemDimethyl->LogD GemDimethyl->Solubility GemDimethyl->MetabolicStability Comparison Comparative Analysis LogD->Comparison Solubility->Comparison MetabolicStability->Comparison

MMPA workflow for 3,3-diaryloxetane analogues.

Structural_Relationships cluster_0 3,3-Diaryloxetane cluster_1 Bioisosteric Replacements Oxetane Ar-(C(O)CH2)Ar Ketone Ar-(C=O)-Ar Oxetane->Ketone Carbonyl Analogue Methylene Ar-(CH2)-Ar Oxetane->Methylene Methylene Analogue GemDimethyl Ar-(C(CH3)2)-Ar Oxetane->GemDimethyl gem-Dimethyl Analogue

Bioisosteric relationships of the 3,3-diaryloxetane core.

Conclusion

The matched molecular pair analysis of 3,3-diaryloxetanes reveals them to be a valuable design element in medicinal chemistry. The data indicates that 3,3-diaryloxetanes exhibit physicochemical properties that are broadly similar to diaryl ketones while offering potential advantages over methylene and gem-dimethyl linkers, particularly in terms of metabolic stability and aqueous solubility.[2] The improved metabolic stability observed for the 3,3-diaryloxetane scaffold compared to the corresponding methylene and gem-dimethyl analogues suggests that the oxetane ring can effectively block sites of metabolism. Furthermore, the introduction of the polar oxetane motif can lead to an increase in aqueous solubility, a critical parameter for achieving good oral bioavailability. This comparative guide, with its supporting data and detailed protocols, provides a strong rationale for the consideration of 3,3-diaryloxetanes as a strategic tool for property modulation in drug discovery programs.

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethyloxetane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of 3,3-Dimethyloxetane, this guide offers procedural, step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals. As a cyclic ether, this compound requires careful management due to its flammability and potential for peroxide formation.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2] Therefore, stringent safety measures are necessary during its handling and disposal. All manipulations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Ignition sources such as open flames, hot plates, and static discharge must be eliminated.[4][5][6]

Proper personal protective equipment (PPE) is mandatory. This includes a flame-retardant lab coat, chemical-resistant gloves (such as nitrile or neoprene), and splash-proof safety goggles in combination with a face shield.[1][3]

Storage and Peroxide Formation Management

Like many ethers, this compound can form explosive peroxides upon exposure to air and light over time.[7][8] To mitigate this risk, it is crucial to label all containers with the date of receipt and the date of opening.[6][7] Containers should be stored in a cool, dry, well-ventilated area away from light and heat, and preferably under an inert atmosphere like nitrogen or argon.[4][6][9]

A limited shelf-life should be established for opened containers, typically not exceeding six months, and for unopened containers, not exceeding one year, unless peroxide testing confirms its safety for continued use.[6]

Quantitative Safety Data Summary

The following tables summarize key quantitative data for the safe handling and disposal of this compound.

ParameterValueSource(s)
Flash Point-9 °C (15.8 °F) - closed cup[1]
Boiling Point81 °C at 765 mmHg[1]
Density0.835 g/mL at 25 °C[1]
Peroxide ConcentrationAction RequiredSource(s)
< 20 ppmDispose of as hazardous waste.[10]
< 30 ppmPrepare for disposal as hazardous waste.[6]
25 - 100 ppmNot recommended for distillation or concentration.[11]
> 100 ppmAvoid handling and contact Environmental Health and Safety (EHS) immediately for disposal.[11]
Visible Crystals or > 400 ppmDO NOT TOUCH. Immediately secure the area and contact EHS or a specialized hazardous materials response team.[12]

Experimental Protocols: Peroxide Testing

Regular testing for peroxides is a critical safety measure. Below are two common methods for peroxide detection in ethers.

Method 1: Peroxide Test Strips

This is a simple and rapid semi-quantitative method.

Materials:

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Distilled water (for some types of strips)

Procedure:

  • Immerse the test strip into the this compound for 1 second.[7]

  • Allow the solvent to evaporate from the strip.

  • For some test strips, it is necessary to then moisten the test zone with a drop of distilled water or by breathing on it.[7][13]

  • Compare the color of the test strip to the color scale provided by the manufacturer to determine the peroxide concentration.

Method 2: Potassium Iodide (KI) Test

This is a classic chemical test for the presence of peroxides.

Materials:

  • 10% (w/v) potassium iodide solution, freshly prepared

  • Hydrochloric acid (a few drops) or glacial acetic acid

  • Starch solution (optional)

Procedure:

  • In a clean test tube, add approximately 10 mL of the this compound to be tested.

  • Add 1 mL of a freshly prepared 10% potassium iodide solution and a few drops of hydrochloric acid. Alternatively, add 0.5-1.0 mL of the sample to an equal volume of glacial acetic acid containing about 0.1 g of dissolved sodium or potassium iodide crystals.[7][14]

  • Shake the mixture.

  • A yellow to brown color in the aqueous layer indicates the presence of peroxides.[7][14] A darker color signifies a higher concentration.

  • For a more sensitive test, a drop of starch solution can be added. A blue or purplish color indicates the presence of peroxides.[7]

Step-by-Step Disposal Procedures

The proper disposal of this compound is contingent on its age and peroxide content.

  • Initial Assessment:

    • Check the container's receipt and opening dates.

    • Visually inspect the container for any signs of crystallization (especially around the cap), discoloration, or the formation of a viscous layer.[12][15] If any of these are present, do not handle the container and proceed to the emergency procedure.

  • Peroxide Testing:

    • If the chemical is within its shelf-life and shows no visual signs of instability, test for the presence of peroxides using one of the methods described above.

  • Disposal as Hazardous Waste (Peroxide Levels within Acceptable Limits):

    • If the peroxide concentration is below the institutional action limit (commonly <100 ppm), the chemical can be prepared for disposal.[11]

    • Label the container clearly as "Hazardous Waste: this compound (Flammable Liquid)".

    • Ensure the container is securely sealed and placed in a designated hazardous waste accumulation area, segregated from incompatible materials.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection by a certified hazardous waste disposal vendor.

  • Emergency Procedure (High Peroxide Levels or Crystal Formation):

    • DO NOT ATTEMPT TO MOVE OR OPEN THE CONTAINER. [6]

    • Immediately secure the area and prevent access.

    • Notify all personnel in the vicinity of the potential hazard.

    • Contact your institution's EHS department or a specialized hazardous materials response team without delay.[6]

  • Disposal of Empty Containers:

    • Empty containers that are not acutely hazardous should be triple-rinsed with a suitable solvent.[16] The rinsate must be collected and disposed of as hazardous waste.[16]

    • After rinsing and air-drying, deface the original label, write "EMPTY" on the container, and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Initiate Disposal of This compound assess Assess Container Condition: - Check Dates (Received & Opened) - Visually Inspect for Crystals/Discoloration start->assess crystals_found Crystals or Signs of Instability Found? assess->crystals_found emergency EMERGENCY PROCEDURE: - DO NOT TOUCH - Secure Area - Contact EHS Immediately crystals_found->emergency Yes test_peroxides Test for Peroxide Concentration crystals_found->test_peroxides No no_crystals No Visible Issues peroxide_level Peroxide Level > 100 ppm? test_peroxides->peroxide_level peroxide_level->emergency Yes safe_disposal Label as Hazardous Waste: 'this compound (Flammable Liquid)' - Segregate and Store Securely - Arrange for EHS Pickup peroxide_level->safe_disposal No

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,3-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,3-Dimethyloxetane. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.

Chemical Overview: this compound is a cyclic ether that is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or inhaled.[1] As with other ethers, it poses a significant risk of forming explosive peroxides over time, especially when exposed to air and light.[2][3][4][5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE. Selections are based on general guidance for handling flammable and toxic ethers; however, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed recommendations.

Protection Area Personal Protective Equipment Specifications & Rationale
Eyes/Face Chemical safety goggles and a full-face shieldEssential to protect against splashes and vapors. Standard safety glasses are insufficient.
Hands Chemical-resistant gloves (double-gloving recommended)Primary Glove: Butyl rubber or Viton™ for extended contact. Secondary (inner) Glove: Nitrile rubber for splash protection. No specific breakthrough time data is available for this compound; therefore, glove selection should be based on resistance to similar cyclic ethers and flammable solvents. Always inspect gloves for integrity before use and replace them immediately after contamination.
Body Flame-resistant lab coat worn over long-sleeved clothingProvides a barrier against splashes and potential flash fires.
Respiratory A NIOSH-approved respirator with organic vapor cartridgesRequired when handling outside of a certified chemical fume hood or in areas with inadequate ventilation. The specific cartridge type and respirator class will depend on the concentration of airborne contaminants. A full-face respirator provides both respiratory and eye protection.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling and disposal is paramount to mitigating the risks associated with this compound.

Pre-Handling Preparations
  • Information Review: Thoroughly read and understand the manufacturer-specific Safety Data Sheet (SDS).

  • Work Area Setup: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Safety Equipment Check: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher (or equivalent for flammable liquids) are readily accessible and in good working order.

  • Peroxide Check: Before using, especially with previously opened containers, test for the presence of peroxides using peroxide test strips.[2][3] Concentrations should be below 25 ppm for general use.[3][5] If peroxides are present at higher levels, or if crystals are visible, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[3][4]

Handling Procedures
  • Container Management: Upon receipt, label the container with the date it was received and the date it was first opened. This is crucial for tracking the potential for peroxide formation.[4][6]

  • Dispensing: Use only non-sparking tools and equipment. Ground and bond containers and receiving equipment to prevent static discharge.

  • Heating and Distillation: Exercise extreme caution. Never distill to dryness, as this can concentrate explosive peroxides.[2][3][5] Always test for peroxides before heating or distilling.[2][3]

  • Spill Response:

    • Minor Spills (inside a fume hood): Absorb the spill with a non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • Major Spills (outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS department or emergency response team.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect all liquid waste in a clearly labeled, sealed, and appropriate container. The container should be labeled as "Hazardous Waste: Flammable Liquid, Organic" and should list this compound as a component.

  • Solid Waste: Contaminated solid materials (e.g., gloves, absorbent pads, test strips) should be collected in a separate, sealed, and labeled hazardous waste container.

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and cool area away from ignition sources, pending pickup by a certified hazardous waste disposal service.

  • Disposal Timeline: Due to the risk of peroxide formation, it is recommended to dispose of opened containers of this compound within 3 to 12 months, depending on storage conditions and inhibitor presence.[6] Unopened containers should ideally be used or disposed of within one year of the date of receipt.

Visual Workflow for PPE Selection

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is the procedure conducted in a certified chemical fume hood? start->fume_hood ventilation Is ventilation adequate? fume_hood->ventilation No eye_face Wear chemical safety goggles AND a full-face shield. fume_hood->eye_face Yes respirator Wear NIOSH-approved respirator with organic vapor cartridges. Consider a full-face respirator. ventilation->respirator No no_respirator Respirator may not be required, but assess risk. ventilation->no_respirator Yes respirator->eye_face no_respirator->eye_face gloves Wear double gloves: - Inner: Nitrile - Outer: Butyl rubber or Viton™ eye_face->gloves body Wear a flame-resistant lab coat. gloves->body end Proceed with handling body->end

Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE) when handling this compound.

Disclaimer: This guide is intended to provide essential safety and logistical information. It is not a substitute for a comprehensive risk assessment and the specific Safety Data Sheet (SDS) provided by the chemical manufacturer. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and in case of emergencies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyloxetane
Reactant of Route 2
3,3-Dimethyloxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.